Methylammonium iodide
Description
Properties
CAS No. |
14965-49-2 |
|---|---|
Molecular Formula |
CH6IN |
Molecular Weight |
158.970 g/mol |
IUPAC Name |
methanamine;hydroiodide |
InChI |
InChI=1S/CH5N.HI/c1-2;/h2H2,1H3;1H |
InChI Key |
LLWRXQXPJMPHLR-UHFFFAOYSA-N |
SMILES |
C[NH3+].[I-] |
Canonical SMILES |
CN.I |
Other CAS No. |
14965-49-2 |
Pictograms |
Irritant |
Related CAS |
74-89-5 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
What are the fundamental properties of Methylammonium iodide?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylammonium (B1206745) iodide (MAI), with the chemical formula CH₃NH₃I, is an organic ammonium (B1175870) halide salt that has garnered significant attention in the scientific community, primarily for its critical role as a precursor in the fabrication of perovskite solar cells.[1] Its unique properties facilitate the formation of the pervoskite crystal structure, which exhibits exceptional optoelectronic characteristics.[2] This technical guide provides an in-depth overview of the fundamental properties of MAI, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.
Chemical and Physical Properties
Methylammonium iodide is a white, crystalline solid at room temperature.[3] It is composed of the methylammonium cation (CH₃NH₃⁺) and the iodide anion (I⁻). The stability of MAI is a crucial factor in the performance and longevity of perovskite-based devices, with decomposition pathways influenced by factors such as temperature and humidity.[4]
General Properties
| Property | Value | References |
| Chemical Formula | CH₆IN | [5] |
| Molecular Weight | 158.97 g/mol | [5] |
| Appearance | White, crystalline solid | [3] |
| Melting Point | 270-280 °C | [6] |
Solubility
| Solvent | Solubility | References |
| Dimethylformamide (DMF) | Soluble | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [4] |
| Water | Soluble | |
| Methanol | Slightly Soluble | |
| Ethanol | Soluble | [5] |
| Diethyl ether | Soluble | [5] |
Crystal Structure
The crystal structure of this compound has been a subject of detailed investigation, as it directly influences the properties of the resulting perovskite films. At room temperature, MAI typically exhibits a tetragonal crystal structure.
| Crystal System | Space Group | Lattice Parameters | References |
| Tetragonal | P4/nmm | a = 5.124 Å, b = 5.124 Å, c = 9.039 Å | [7] |
Optical and Electronic Properties
The optical and electronic properties of MAI are fundamental to its function in optoelectronic devices. The band gap of MAI is a key parameter that determines its light absorption characteristics.
| Property | Value | References |
| Band Gap | ~2.06 eV | [8] |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of methylamine (B109427) with hydroiodic acid.[9]
Materials:
-
Methylamine (CH₃NH₂) solution (e.g., 40% in water)[10]
-
Hydroiodic acid (HI) (e.g., 57% in water)[10]
-
Diethyl ether
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Ice bath
Procedure:
-
In a round-bottom flask placed in an ice bath, slowly add hydroiodic acid dropwise to a stirred solution of methylamine.[10]
-
Continue stirring the reaction mixture at 0 °C for approximately 2 hours.[9][10]
-
Remove the solvent from the resulting solution using a rotary evaporator at around 50 °C to obtain the crude this compound precipitate.[9]
-
Wash the crude product multiple times with diethyl ether to remove unreacted starting materials and byproducts.[10]
-
For further purification, the washed solid can be recrystallized from a solvent such as ethanol.[9]
-
Dry the purified this compound crystals under vacuum overnight.[10]
Characterization Techniques
XRD is employed to determine the crystal structure and phase purity of the synthesized MAI.
Instrument:
-
Powder X-ray diffractometer with a CuKα radiation source.[11]
Procedure:
-
A small amount of the powdered MAI sample is placed on a sample holder.
-
The sample is irradiated with X-rays at various angles (2θ).
-
The diffracted X-rays are detected and plotted as a function of the 2θ angle.
-
The resulting diffraction pattern is compared with standard diffraction patterns to identify the crystal structure.[6]
UV-Vis spectroscopy is used to determine the optical properties of MAI, particularly its absorption spectrum and band gap.
Instrument:
-
UV-Vis spectrophotometer.[6]
Procedure:
-
A dilute solution of MAI in a suitable solvent (e.g., DMF) is prepared.
-
The solution is placed in a cuvette and its absorbance is measured over a range of wavelengths.
-
The absorption spectrum can be used to calculate the optical band gap using a Tauc plot.
PL spectroscopy provides insights into the electronic properties and defect states of MAI.
Instrument:
-
Fluorescence spectrophotometer with a suitable excitation source (e.g., a laser with a wavelength shorter than the absorption onset of MAI).[12][13]
Procedure:
-
The MAI sample (thin film or solution) is excited with the light source.
-
The emitted light (photoluminescence) is collected and its spectrum is recorded.
-
The position and intensity of the PL peak provide information about the radiative recombination processes in the material.
Role in Perovskite Solar Cells
This compound is a fundamental component in the synthesis of methylammonium lead iodide (MAPbI₃) perovskite, the active layer in many high-efficiency solar cells.[14] The formation of the perovskite structure typically involves the reaction of MAI with a lead halide, such as lead iodide (PbI₂).[15][16] The stoichiometry and purity of the MAI precursor have a significant impact on the quality and stability of the resulting perovskite film.
Thermal Stability and Decomposition
The thermal stability of MAI is a critical concern for the long-term performance of perovskite devices. At elevated temperatures, MAI can decompose, leading to the degradation of the perovskite film.[4] The primary decomposition products are methylamine (CH₃NH₂) and hydrogen iodide (HI), although other pathways have been identified.[17] Understanding these decomposition mechanisms is essential for developing strategies to enhance the stability of perovskite solar cells.
Conclusion
This compound is a pivotal material in the field of perovskite photovoltaics. Its fundamental properties, including its crystal structure, solubility, and optoelectronic characteristics, are intrinsically linked to the performance and stability of perovskite solar cells. The synthesis and purification of high-purity MAI are crucial steps in fabricating high-quality perovskite films. Continued research into the properties and stability of MAI will undoubtedly contribute to the advancement of perovskite technology and its commercial viability.
References
- 1. Formation and degradation mechanism of methylammonium lead iodide perovskite thin film fabricated by electrospray technique: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Reversible Decomposition of Single-Crystal Methylammonium Lead Iodide Perovskite Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into the key role of this compound in the stability of perovskite materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Photoluminescence Blinking of Single-Crystal Methylammonium Lead Iodide Perovskite Nanorods Induced by Surface Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. The growth of methylammonium lead iodide perovskites by close space vapor transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Mechanistic insights into the key role of this compound in the stability of perovskite materials - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01304A [pubs.rsc.org]
- 15. Mechanistic insights into the key role of this compound in the stability of perovskite materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. On the formation of methylammonium lead iodide perovskite thin films using a sequential close space vapor transport process [udspace.udel.edu]
- 17. pubs.acs.org [pubs.acs.org]
Methylammonium Iodide: A Comprehensive Technical Guide to its Crystal Structure and Phase Transitions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylammonium (B1206745) iodide (MAI), with the chemical formula CH₃NH₃I, is an organic ammonium (B1175870) halide salt. While it is a crucial precursor in the synthesis of methylammonium lead iodide (MAPbI₃) perovskites, which have garnered immense interest for their applications in photovoltaics, its own solid-state properties are of significant fundamental interest. Understanding the crystal structure and phase behavior of MAI is essential for controlling the quality of perovskite thin films and for exploring potential applications of MAI in its own right. This technical guide provides an in-depth overview of the crystal structure of methylammonium iodide, its temperature-dependent phase transitions, and the experimental methodologies used for its characterization. It is important to note that while the literature on MAPbI₃ is extensive, detailed and consistent crystallographic data for pure MAI is less common, with some discrepancies reported in the literature.
Crystal Structure of this compound
This compound exhibits polymorphism, meaning it can exist in multiple crystal structures, or phases, depending on the temperature. The primary reported phases at atmospheric pressure are the low-temperature β' phase, the room-temperature α' phase, and a high-temperature ε phase. A metastable δ phase has also been identified upon rapid cooling. There is some variance in the reported crystallographic data in the literature.
Table 1: Summary of Reported Crystal Structures for this compound (CH₃NH₃I)
| Phase | Temperature Stability | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| α' | Room Temperature | Tetragonal | P4/nmm (No. 129) | a = b = 5.12, c = 9.00 | [1] |
| α' | Room Temperature | Tetragonal | P4/nmm | Not explicitly stated | [2] |
| (unnamed) | Not specified | Orthorhombic | P2₁2₁2₁ | a = 9.0225, b = 5.1341, c = 5.0958 | [1] |
| δ (metastable) | Low Temperature (formed on rapid cooling) | Orthorhombic | Pbma | Not explicitly stated | [3] |
Note: The crystallographic data for all phases of pure MAI is not as well-documented and consistent as for the related perovskite MAPbI₃. The orthorhombic structure reported in one study[1] was determined through ab initio methods and may represent a different refinement or polymorph.
Phase Transitions of this compound
This compound undergoes at least two major phase transitions at atmospheric pressure. These transitions are associated with changes in the orientational ordering of the methylammonium cation within the crystal lattice.
Table 2: Phase Transition Temperatures of this compound (CH₃NH₃I)
| Transition | Transition Temperature | Technique | Notes | Reference |
| β' (orthorhombic) ↔ α' (tetragonal) | -110 °C (163 K) | Infrared Spectroscopy | - | [4] |
| δ (orthorhombic) → α' (tetragonal) | 164.0 K (-109.15 °C) | Calorimetry (for deuterated MAI) | Higher-order transition | [3] |
| α' (tetragonal) ↔ ε (cubic) | 146 °C (419 K) | Infrared Spectroscopy | - | [4] |
These phase transitions are critical as they influence the material's physical properties, including its dielectric constant and vibrational modes. The transition from the low-temperature, more ordered phase to the higher-temperature, more disordered phases is driven by the increasing thermal energy allowing for greater rotational freedom of the CH₃NH₃⁺ cation.
Experimental Protocols
Synthesis of this compound Crystals
High-purity this compound crystals are essential for accurate characterization and for the synthesis of high-quality perovskite materials. A common solution-based synthesis method is as follows:
Materials:
-
Methylamine (B109427) (CH₃NH₂, 40% in methanol (B129727) or water)
-
Hydroiodic acid (HI, 57 wt% in water)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Chill a round-bottom flask containing the methylamine solution in an ice bath under constant stirring.
-
Slowly add a stoichiometric amount of hydroiodic acid dropwise to the methylamine solution. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.[5][6]
-
Continue stirring the reaction mixture in the ice bath for approximately 2 hours after the addition of HI is complete.
-
Remove the solvent (water/methanol) from the resulting solution using a rotary evaporator at a temperature of 40-50°C until a white or yellowish-white precipitate forms.[5][7]
-
To purify the crude product, wash the crystals multiple times with diethyl ether. This can be done by sonicating the crystals in diethyl ether and then filtering.[5]
-
An alternative purification step involves recrystallization from a solvent such as ethanol.[6]
-
Dry the purified white crystals of this compound in a vacuum oven at approximately 60°C for 24 hours to remove any residual solvent.[6]
-
Store the final product in a desiccator or inert atmosphere to prevent moisture absorption.
Characterization of Crystal Structure and Phase Transitions
3.2.1. X-ray Diffraction (XRD)
XRD is the primary technique for determining the crystal structure and phase purity of MAI.
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
Sample Preparation:
-
Finely grind the dried MAI crystals into a homogeneous powder using a mortar and pestle.
-
Mount the powder on a zero-background sample holder.
Data Collection:
-
Scan the sample over a 2θ range of 10-60° with a step size of 0.02° and a suitable scan speed.
-
For phase transition studies, use a diffractometer equipped with a variable temperature stage. Collect diffraction patterns at regular temperature intervals during heating and cooling cycles.
Data Analysis:
-
Identify the phases present by comparing the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD).
-
Perform Rietveld refinement on the diffraction data to determine the crystal system, space group, and lattice parameters.
3.2.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the temperatures and enthalpies of phase transitions.
Instrumentation:
-
Differential Scanning Calorimeter.
Sample Preparation:
-
Hermetically seal a small amount (typically 5-10 mg) of the MAI powder in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
Data Collection:
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the highest expected phase transition.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform at least two heating/cooling cycles to ensure reproducibility.
Data Analysis:
-
The phase transition temperatures are identified as the onset or peak temperatures of the endothermic or exothermic events in the DSC thermogram.
-
The enthalpy of the transition can be calculated by integrating the area of the corresponding peak.
Visualizations
Caption: Phase transitions of this compound with increasing temperature.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a fundamentally important material whose solid-state properties are crucial for the field of perovskite photovoltaics and potentially for other applications. This guide has summarized the current understanding of its crystal structures and phase transitions, while also highlighting the existing inconsistencies in the literature. The provided experimental protocols offer a starting point for researchers to synthesize and characterize high-quality MAI. Further high-resolution structural studies are needed to resolve the ambiguities in its crystallographic data and to provide a more complete picture of its phase behavior. This will undoubtedly contribute to a more rational design and optimization of perovskite-based materials and devices.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Reversible Decomposition of Single-Crystal Methylammonium Lead Iodide Perovskite Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107337607A - A kind of preparation method of methylpyridinium iodide ammonium - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Purification of Methylammonium Iodide for Laboratory Use
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methylammonium (B1206745) iodide (MAI), a critical precursor in the fabrication of perovskite solar cells and other optoelectronic devices. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the chemical pathways and experimental workflows.
Introduction
Chemical Reaction Pathway
The synthesis of methylammonium iodide proceeds through a straightforward acid-base neutralization reaction between methylamine (B109427) (CH₃NH₂) and hydroiodic acid (HI). The methylamine acts as a base, and the hydroiodic acid provides the iodide ion.
References
The Solubility of Methylammonium Iodide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methylammonium (B1206745) iodide (MAI) in various organic solvents, a critical parameter for its application in perovskite solar cells, organic synthesis, and other advanced materials. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.
Executive Summary
Methylammonium iodide is a key precursor in the fabrication of perovskite-based optoelectronic devices. Its solubility in organic solvents is a fundamental property that dictates solution processability, film morphology, and ultimately, device performance. This guide aims to be a valuable resource by summarizing existing solubility data and providing a practical methodology for its experimental determination.
Solubility Data of this compound
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | High | Not Specified | Commonly used for perovskite precursor solutions.[1][2][3][4][5][6][7][8] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Not Specified | Often used in combination with DMF for perovskite synthesis.[1][2][3][4][5][6][7] |
| γ-Butyrolactone (GBL) | C₄H₆O₂ | - | Not Specified | A common solvent for perovskite precursors.[5] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | - | Not Specified | Mentioned as a common solvent for perovskites.[5] |
| Ethanol | C₂H₅OH | Soluble | Not Specified | [9] |
| Methanol | CH₃OH | Slightly Soluble | Not Specified | [1] |
| Water | H₂O | Soluble | Not Specified | [1][6] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | [9] |
| Chlorobenzene | C₆H₅Cl | Insoluble | Not Specified | Used as an anti-solvent in perovskite film fabrication.[10][11][12] |
| Isopropyl Alcohol (IPA) | C₃H₈O | Limited | Not Specified | A user reported difficulty dissolving 75 mg/mL.[12] |
Experimental Protocol: Determination of Solubility
The following is a generalized and robust methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (MAI), dried under vacuum
-
Organic solvent of interest, anhydrous grade
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Screw-capped vials
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Volumetric flasks and pipettes
-
Glass evaporating dishes or vials for gravimetric analysis
-
Oven or vacuum oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of dried this compound to a screw-capped vial. The presence of undissolved solid at the end of the equilibration period is essential.
-
Pipette a known volume of the organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vial for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary kinetics study is recommended to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vial to rest in the thermostatic bath for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) pipette or syringe.
-
Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask or collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification of Solute (Gravimetric Method):
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume of the filtered saturated solution to the evaporating dish.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the decomposition temperature of MAI but high enough for efficient solvent removal. A vacuum oven at a lower temperature is preferable to minimize the risk of thermal decomposition.
-
Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating all the solvent has been removed.
-
The final constant weight represents the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.
-
Solubility (g/L) = (Mass of dissolved MAI in g / Volume of solvent in L)
-
Solubility (mol/L) = (Mass of dissolved MAI in g / Molar mass of MAI) / Volume of solvent in L
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for solubility determination.
Factors Influencing this compound Solubility
This diagram outlines the key factors that can influence the solubility of this compound in organic solvents.
Caption: Factors influencing MAI solubility.
References
- 1. lookchem.com [lookchem.com]
- 2. ossila.com [ossila.com]
- 3. Optimizing Methylammonium Lead Iodide Perovskite Synthesis for Solar Cells via Two-step Spin Coating with Mixed Solvents | International Journal of Nanoelectronics and Materials (IJNeaM) [ejournal.unimap.edu.my]
- 4. mdpi.com [mdpi.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. msesupplies.com [msesupplies.com]
- 7. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. noctiluca.eu [noctiluca.eu]
- 10. Characteristics of Perovskite Solar Cells with Methylammonium Iod...: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optical and electronic properties of Methylammonium iodide films
An In-depth Technical Guide to the Optical and Electronic Properties of Methylammonium (B1206745) Iodide Perovskite Films
Introduction
Methylammonium iodide (MAI), an organic ammonium (B1175870) halide, is a critical precursor in the synthesis of methylammonium lead iodide (CH₃NH₃PbI₃ or MAPbI₃) perovskite thin films. While MAI itself has distinct properties, its primary role in the field of optoelectronics is as a building block for MAPbI₃. These perovskite films have garnered immense research interest due to their exceptional optical and electronic characteristics, which make them highly suitable for applications in photovoltaics, light-emitting diodes (LEDs), and other optoelectronic devices.[1][2] The remarkable performance of MAPbI₃ is attributed to its high absorption coefficient, long charge carrier diffusion lengths, and tunable bandgap.[1]
This technical guide provides a comprehensive overview of the synthesis, and the optical and electronic properties of methylammonium lead iodide thin films. It includes detailed experimental protocols for material synthesis and film fabrication, summarizes key quantitative data, and presents visual workflows for clarity. The content is intended for researchers and scientists working in materials science, chemistry, physics, and optoelectronics development.
Synthesis and Film Fabrication Protocols
The quality of the MAPbI₃ perovskite film is highly dependent on the purity of the precursors and the fabrication methodology. Below are detailed protocols for the synthesis of the MAI precursor and the subsequent deposition of the perovskite thin film.
Experimental Protocol: Synthesis of this compound (MAI)
This compound is typically synthesized by reacting methylamine (B109427) with hydroiodic acid.
-
Reaction Setup : An aqueous solution of methylamine (CH₃NH₂) (e.g., 40% in water) is placed in a round-bottom flask and cooled to 0 °C in an ice bath.[3][4]
-
Acid Addition : Hydroiodic acid (HI) (e.g., 57 wt. % in water) is added dropwise to the methylamine solution while stirring continuously.[3] The reaction is exothermic and maintaining a low temperature is crucial.
-
Stirring : The solution is left to stir for a period, typically around 2 hours, at 0 °C to ensure the reaction goes to completion.[3][4]
-
Solvent Removal : The solvent is removed from the resulting solution using a rotary evaporator. This process yields a yellow-white crystalline powder.[3]
-
Purification : The obtained MAI crystals are purified by washing multiple times with a solvent in which MAI is insoluble, such as diethyl ether, followed by filtration and drying under vacuum.[3]
Experimental Protocol: Perovskite Film Deposition
MAPbI₃ films can be fabricated through various methods, broadly categorized as solution-processing and vapor-based techniques.
1. One-Step Solution Processing (Spin Coating) This method involves spin-coating a precursor solution containing a stoichiometric mixture of MAI and a lead halide (e.g., PbI₂) onto a substrate.
-
Precursor Solution : Stoichiometric amounts of MAI and PbI₂ are dissolved in a solvent like N,N-dimethylformamide (DMF) to form the perovskite precursor solution.[3]
-
Substrate Preparation : Substrates (e.g., FTO-coated glass) are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol.[5]
-
Spin Coating : A small volume of the precursor solution is dispensed onto the substrate, which is then spun at a specific speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds).[3][5][6]
-
Annealing : The coated substrate is annealed on a hot plate at a specific temperature (e.g., 100-150 °C) for a duration ranging from 5 to 60 minutes to promote crystallization and form the dark brown MAPbI₃ perovskite phase.[3][6][7]
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Video: Low Pressure Vapor-assisted Solution Process for Tunable Band Gap Pinhole-free Methylammonium Lead Halide Perovskite Films [jove.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of Methylammonium Iodide in Perovskite Crystal Engineering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of methylammonium (B1206745) iodide (MAI) in the formation of methylammonium lead iodide (MAPbI₃) perovskite crystals. A comprehensive understanding of MAI's role is paramount for the controlled synthesis of high-quality perovskite films, which are foundational for advancements in photovoltaics and other optoelectronic applications. This document provides a detailed overview of the underlying mechanisms, experimental protocols, and the profound impact of MAI on the structural and functional properties of perovskite materials.
The Core Function of Methylammonium Iodide in Perovskite Synthesis
This compound serves as the organic cation source in the synthesis of the archetypal hybrid organic-inorganic perovskite, methylammonium lead iodide (CH₃NH₃PbI₃). The formation of the perovskite crystal structure is a self-assembly process where MAI reacts with a lead halide precursor, typically lead iodide (PbI₂), to form the characteristic ABX₃ crystal structure. In this structure, the methylammonium cation (MA⁺) occupies the 'A' site, the lead cation (Pb²⁺) occupies the 'B' site, and the iodide anion (I⁻) occupies the 'X' site, forming a network of corner-sharing PbI₆ octahedra with the MA⁺ cations situated in the interstitial voids.
The reaction can be represented by the following equation:
CH₃NH₃I (MAI) + PbI₂ → CH₃NH₃PbI₃ (MAPbI₃)
The stoichiometry and concentration of MAI are critical parameters that significantly influence the crystallization process, morphology, and ultimate performance of the resulting perovskite film.
Kinetics and Thermodynamics of Perovskite Formation
The formation of MAPbI₃ from MAI and PbI₂ is a complex process that can be influenced by both kinetic and thermodynamic factors. The reaction pathway is highly dependent on the solvent system and processing conditions, such as temperature.
In many solvent systems, particularly those involving strongly coordinating solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), the reaction does not proceed directly. Instead, it involves the formation of intermediate solvate phases.[1] The crystallization of the final perovskite phase then occurs through the decomposition of these intermediates. The kinetics of both the formation of the intermediate phase and its subsequent conversion to the perovskite phase are temperature-dependent, with higher temperatures generally accelerating the process.[1]
The crystallization process can be under either kinetic or thermodynamic control.[2] Fast crystallization, often induced by methods like anti-solvent quenching, can lead to the formation of metastable phases. In contrast, slower processes, such as slow solvent evaporation, allow the system to reach a more thermodynamically stable state.[2]
Impact of this compound on Crystal Structure and Morphology
The concentration and loading time of this compound have a profound effect on the crystal structure, grain size, and surface morphology of the perovskite film. These factors are crucial as they directly impact the material's optoelectronic properties and the performance of devices fabricated from it.
3.1. Control of Crystal Morphology:
By carefully controlling the amount of MAI and the reaction conditions, it is possible to synthesize MAPbI₃ with various well-defined morphologies, including nanoplates, nanocubes, and nanorods.[3] The morphology, in turn, influences the material's photoluminescence intensity and carrier lifetime.[3]
3.2. Grain Size and Film Quality:
An excess of MAI in the precursor solution or post-treatment with MAI vapor has been shown to promote the growth of larger crystal grains and reduce the density of pinholes and defects within the perovskite film.[4][5] Larger grains are generally desirable as they reduce the number of grain boundaries, which can act as sites for charge recombination, thereby improving device efficiency. The use of excess MAI can also help to "heal" defects in the crystal structure and improve the overall crystallinity.[5]
3.3. Stability Enhancement:
Interestingly, an excess molar ratio of MAI to PbI₂ has been found to dramatically increase the stability of the perovskite film over time.[4][6] It is proposed that the excess MAI can reconstruct the perovskite material, compensating for any decomposition back to PbI₂ and thereby stabilizing the crystal structure.[4][6] Perovskite films prepared with a high MAI to PbI₂ ratio have shown significantly longer lifetimes when exposed to ambient air.[6]
The following diagram illustrates the influence of MAI concentration on the resulting perovskite film morphology and properties.
Influence of this compound on Optoelectronic Properties
The structural and morphological changes induced by MAI directly translate to significant alterations in the optoelectronic properties of the perovskite material.
-
Photoluminescence (PL): The intensity of the photoluminescence is strongly correlated with the crystal quality. Films with larger grains and fewer defects, often achieved with optimized MAI concentrations, exhibit stronger PL intensity.[3]
-
Carrier Lifetime: The carrier lifetime, a crucial parameter for solar cell efficiency, is also enhanced in high-quality films. Nanoplates, for instance, have been shown to have a longer carrier lifetime compared to nanocubes and nanorods.[3]
-
Bandgap: The morphology of the perovskite nanocrystals can have an effect on the bandgap. For example, nanorods have been observed to have a slightly smaller bandgap compared to nanocubes and nanoplates.[3]
The following table summarizes the quantitative effects of varying MAI concentrations on key perovskite properties as reported in the literature.
| MAI:PbI₂ Molar Ratio | Resulting Grain Size | Film Stability (in air) | Power Conversion Efficiency (PCE) | Reference(s) |
| 1:1 (Stoichiometric) | ~100 nm | ~5 days | Lower | [5] |
| 5:1 | ~1 µm | ~13 days | Higher | [4][5][6] |
| 25:1 | Needle-like (~400 nm diameter) | ~20 days | Optimized | [4][5][6] |
Experimental Protocols
Precise and reproducible experimental protocols are essential for the fabrication of high-performance perovskite devices. Below are detailed methodologies for the synthesis of MAI and a typical two-step sequential deposition for MAPbI₃ perovskite films.
5.1. Synthesis of this compound (MAI)
-
Materials:
-
Methylamine (CH₃NH₂, 40% in aqueous solution or 33% in ethanol)
-
Hydroiodic acid (HI, 57% in water)
-
Ethanol (absolute)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask placed in an ice bath (0 °C), slowly add hydroiodic acid dropwise to a stirred solution of methylamine. The reaction is exothermic and should be controlled.[7][8]
-
Continue stirring the solution for approximately 2 hours at 0 °C.[7]
-
Remove the solvent using a rotary evaporator to obtain a yellowish-white crystalline powder.[7]
-
To purify the product, wash the crystals multiple times with diethyl ether by sonication, followed by filtration.[7]
-
Dry the purified white crystals of CH₃NH₃I overnight under vacuum.[7]
-
Store the synthesized MAI in a desiccator or glovebox to prevent moisture absorption.
-
5.2. Two-Step Sequential Deposition of MAPbI₃ Perovskite Film
This method involves the initial deposition of a PbI₂ film, which is then converted to MAPbI₃ by immersion in a MAI solution.
-
Materials:
-
Lead iodide (PbI₂)
-
This compound (MAI)
-
N,N-dimethylformamide (DMF) or other suitable solvent
-
Substrates (e.g., FTO-coated glass)
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol (B130326). Dry the substrates with a nitrogen stream.
-
PbI₂ Deposition:
-
Prepare a solution of PbI₂ in a suitable solvent (e.g., DMF) at a desired concentration (e.g., 1 M).
-
Spin-coat the PbI₂ solution onto the cleaned substrate. Typical spin-coating parameters are 3000-6000 rpm for 30-60 seconds.
-
Anneal the PbI₂-coated substrate on a hotplate at a temperature of 70-100 °C for 10-30 minutes to remove the solvent and form a uniform film.
-
-
Conversion to Perovskite:
-
Prepare a solution of MAI in a solvent like isopropanol (e.g., 10 mg/mL).
-
Immerse the PbI₂-coated substrate in the MAI solution for a specific duration (the immersion time is a critical parameter affecting film morphology).[9]
-
Alternatively, spin-coat the MAI solution onto the PbI₂ film.
-
-
Annealing:
-
Anneal the film on a hotplate at a temperature typically between 100 °C and 150 °C for 10-60 minutes to promote the complete conversion to the perovskite phase and improve crystallinity.[10]
-
-
The following diagram outlines the workflow for a typical two-step sequential deposition process.
Decomposition Pathway
Understanding the decomposition of MAPbI₃ is crucial for addressing the long-term stability challenges of perovskite-based devices. The decomposition process often involves the loss of the organic components, including MAI. Under stimuli such as heat, moisture, or illumination, MAPbI₃ can decompose back into PbI₂.[11] The reversible nature of the formation reaction also implies that an environment rich in MAI vapor can help to suppress this decomposition.[12]
The following diagram illustrates the simplified formation and decomposition pathway of MAPbI₃.
Conclusion
This compound is not merely a passive component in perovskite synthesis but an active agent that dictates the kinetics of formation, the final crystal structure and morphology, and ultimately, the optoelectronic properties and stability of the resulting material. A thorough and nuanced understanding of the role of MAI, from precursor stoichiometry to its involvement in dynamic healing processes, is indispensable for the rational design and fabrication of high-performance and stable perovskite-based devices. The experimental protocols and data presented in this guide offer a foundational framework for researchers to control and optimize the synthesis of methylammonium lead iodide perovskites for a wide range of applications.
References
- 1. Frontiers | Temperature-Dependent Crystallization Mechanisms of Methylammonium Lead Iodide Perovskite From Different Solvents [frontiersin.org]
- 2. Interplay of Kinetic and Thermodynamic Reaction Control Explains Incorporation of Dithis compound into CsPbI3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic insights into the key role of this compound in the stability of perovskite materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the key role of this compound in the stability of perovskite materials - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01304A [pubs.rsc.org]
- 6. Mechanistic insights into the key role of this compound in the stability of perovskite materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Crystal Growth and Dissolution of Methylammonium Lead Iodide Perovskite in Sequential Deposition: Correlation between Morphology Evolution and Photovoltaic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase transition kinetics and surface binding states of methylammonium lead iodide perovskite - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. communities.springernature.com [communities.springernature.com]
- 12. A this compound healing method for CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub> perovskite solar cells with high fill factor over 80% [jos.ac.cn]
The Advent of a Solar Revolution: A Technical Guide to Methylammonium Iodide in Perovskite Solar Cells
A deep dive into the discovery, history, and application of Methylammonium (B1206745) Iodide (MAI), the cornerstone organic cation that launched the perovskite solar cell era. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the material's synthesis, its integration into photovoltaic devices, and the evolution of its role in achieving high-efficiency solar energy conversion.
Introduction
In the landscape of renewable energy, the emergence of perovskite solar cells (PSCs) represents a paradigm shift, driven by their rapid increase in power conversion efficiency and low-cost fabrication methods. At the heart of this revolution lies a class of organic-inorganic hybrid materials, with methylammonium lead iodide (CH₃NH₃PbI₃) being the archetypal compound that ignited widespread research interest. This technical guide focuses on the discovery and history of methylammonium iodide (MAI) in solar cell research, providing a detailed account of its synthesis, the evolution of its use in device fabrication, and its fundamental role in the remarkable performance of perovskite photovoltaics.
The Genesis of this compound in Solar Cells: A Historical Perspective
The story of methylammonium lead iodide in photovoltaics began in 2009 with a seminal paper by Kojima, Teshima, Shirai, and Miyasaka.[1][2][3][4][5][6] They were the first to use the organic-inorganic hybrid perovskites, methylammonium lead iodide (CH₃NH₃PbI₃) and methylammonium lead bromide (CH₃NH₃PbBr₃), as sensitizers in a dye-sensitized solar cell (DSSC) architecture.[3] This initial work, which reported a power conversion efficiency (PCE) of 3.8% for the iodide-based cell, marked the birth of perovskite solar cells.[1][2][3]
A significant breakthrough occurred in 2012 when Park and Grätzel, and independently Snaith, introduced the first solid-state perovskite solar cell.[4] This innovation replaced the liquid electrolyte used in DSSCs with a solid-state hole-transporting material (HTM), spiro-OMeTAD. This development not only improved device stability but also dramatically increased the power conversion efficiency to around 10%, sparking an exponential growth in research and development in the field.
Key Milestones:
-
2009: Kojima et al. report the first use of CH₃NH₃PbI₃ in a liquid-junction solar cell, achieving a PCE of 3.8%.[1][2][3]
-
2012: The first solid-state perovskite solar cells are demonstrated, pushing efficiencies to ~10%.[4]
-
Subsequent Years: Rapid advancements in fabrication techniques, including one-step and two-step deposition methods, and the use of additives and compositional engineering, have led to PCEs exceeding 25% for single-junction perovskite solar cells.
Synthesis of this compound (MAI)
The synthesis of high-purity this compound is a critical first step in the fabrication of high-performance perovskite solar cells. The most common method is an acid-base reaction between methylamine (B109427) (CH₃NH₂) and hydroiodic acid (HI).
Experimental Protocol: Synthesis of this compound
A widely adopted procedure for the synthesis of MAI is as follows:
-
Reaction Setup: A solution of methylamine (e.g., 40% in methanol) is placed in a round-bottom flask and cooled in an ice bath (0 °C).
-
Acid Addition: Hydroiodic acid (e.g., 57 wt. % in water) is added dropwise to the methylamine solution while stirring continuously.[7] The reaction is exothermic and maintaining a low temperature is crucial.
-
Stirring: The reaction mixture is stirred for a period of time (e.g., 2 hours) at 0 °C to ensure complete reaction.[7]
-
Solvent Removal: The solvent is removed from the resulting solution using a rotary evaporator.
-
Purification: The crude product, a white to yellowish solid, is purified by recrystallization. This is often done by washing the solid with a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts.[7]
-
Drying: The purified this compound crystals are dried under vacuum overnight to remove any residual solvent.[7]
Fabrication of Methylammonium Lead Iodide Perovskite Solar Cells
The fabrication of CH₃NH₃PbI₃ perovskite films for solar cells has evolved significantly, with one-step and two-step solution-processing methods being the most prevalent.
One-Step Deposition Method
In the one-step method, a precursor solution containing a stoichiometric mixture of MAI and lead iodide (PbI₂) in a solvent like dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO) is deposited onto a substrate, typically by spin-coating.[8] Subsequent annealing promotes the formation of the crystalline perovskite film.
-
Precursor Solution Preparation: Equimolar amounts of MAI and PbI₂ are dissolved in a suitable solvent (e.g., DMF:DMSO 4:1 v/v) to a desired concentration (e.g., 1.5 M).[9] The solution is typically stirred at an elevated temperature (e.g., 65 °C) to ensure complete dissolution.[9]
-
Substrate Preparation: A substrate, commonly fluorine-doped tin oxide (FTO) glass, is cleaned and coated with an electron transport layer (ETL), such as a compact layer of titanium dioxide (c-TiO₂).[9]
-
Deposition: The perovskite precursor solution is dispensed onto the ETL-coated substrate and spin-coated at a specific speed and duration (e.g., 4000 rpm for 40 s) to create a uniform wet film.[8]
-
Annealing: The substrate with the wet film is then annealed on a hotplate at a specific temperature and for a set time (e.g., 150 °C for 5 minutes) to facilitate solvent evaporation and crystallization of the CH₃NH₃PbI₃ perovskite.[8]
-
Device Completion: A hole transport layer (HTL), such as spiro-OMeTAD, and a metal back contact (e.g., gold or silver) are sequentially deposited on top of the perovskite layer to complete the solar cell device.
Two-Step Deposition Method
The two-step, or sequential, deposition method involves the deposition of PbI₂ first, followed by its conversion to CH₃NH₃PbI₃ upon exposure to a solution of MAI.[10] This method can offer better control over the perovskite film morphology.
-
PbI₂ Deposition: A solution of PbI₂ in a solvent like DMF is spin-coated onto the prepared substrate (ETL-coated FTO).[8] The film is then dried on a hotplate (e.g., 150 °C for 15 minutes).[8]
-
Conversion to Perovskite: The PbI₂-coated substrate is then immersed in or spin-coated with a solution of MAI in a different solvent, typically isopropanol.[8][9] The MAI reacts with the PbI₂ to form the CH₃NH₃PbI₃ perovskite.
-
Annealing: A final annealing step (e.g., 100 °C for 45 minutes) is often employed to improve the crystallinity of the perovskite film.[9]
-
Device Completion: Similar to the one-step method, an HTL and a metal contact are deposited to finalize the device.
The Role of this compound in Perovskite Solar Cell Performance and Stability
This compound is not merely a passive component of the perovskite structure; it plays a crucial role in the optoelectronic properties and the overall stability of the solar cell.
Structural and Optoelectronic Properties
The methylammonium cation (CH₃NH₃⁺) occupies the A-site in the ABX₃ perovskite crystal lattice. Its size and rotational dynamics influence the crystal symmetry and the electronic band structure of the material. CH₃NH₃PbI₃ exhibits a direct bandgap of approximately 1.55-1.60 eV, which is ideal for single-junction solar cells. It also possesses a high absorption coefficient, allowing for the use of thin absorber layers.
The Impact of Excess this compound
Research has shown that using a non-stoichiometric precursor solution with an excess of MAI can significantly improve the performance and stability of perovskite solar cells.[11][12][13]
-
Improved Crystallinity and Morphology: Excess MAI can lead to the formation of larger perovskite grains with fewer pinholes, which reduces charge recombination at grain boundaries.
-
Defect Passivation: Unreacted MAI at the grain boundaries and surfaces of the perovskite film can passivate iodide vacancy defects, which are detrimental to device performance.
-
Enhanced Stability: The presence of excess MAI can suppress the thermal decomposition of the perovskite film.[11][12][13] Studies have shown that increasing the molar ratio of MAI to PbI₂ can significantly extend the lifetime of the perovskite film in ambient conditions.[11][12] For instance, increasing the PbI₂:MAI molar ratio from 1:5 to 1:25 was found to dramatically increase the stability of the perovskite film.[11][12]
Quantitative Data on Methylammonium Lead Iodide Solar Cell Performance
The table below summarizes the evolution of key photovoltaic parameters for methylammonium lead iodide-based solar cells, highlighting the rapid progress in the field.
| Year | Device Structure | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Key Advancement | Reference |
| 2009 | Liquid-junction DSSC | 3.8% | 0.61 V | 10.5 mA/cm² | 0.57 | First use of CH₃NH₃PbI₃ in a solar cell | Kojima et al.[3] |
| 2012 | Solid-state, mesoporous TiO₂ | 9.7% | 0.888 V | 17.0 mA/cm² | 0.65 | Introduction of solid-state hole transporter | Kim et al. |
| 2014 | Planar Heterojunction | ~15% | ~1.0 V | ~20 mA/cm² | ~0.75 | Optimization of deposition techniques | [14] |
| 2021 | n-i-p architecture | 14.56% | 1.05 V | 22.21 mA/cm² | 0.6258 | Optimization of precursor concentrations | [9][15] |
| Present | Various advanced architectures | >25% | >1.1 V | >24 mA/cm² | >0.80 | Interface engineering, defect passivation | Various |
Conclusion
This compound has been a central figure in the remarkable journey of perovskite solar cells, from their humble beginnings to their current position as a leading next-generation photovoltaic technology. Its ease of synthesis and processing, coupled with its favorable optoelectronic properties, has enabled the rapid development of high-efficiency solar cells. While challenges related to the long-term stability of methylammonium-based perovskites remain, the fundamental understanding gained from studying this archetypal material continues to guide the development of more robust and efficient perovskite compositions. The history of this compound in solar cell research is a testament to the power of materials discovery and innovation in addressing the global need for clean and sustainable energy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organometal halide perovskites as visible-light sensitizers for photovoltaic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. Kojima, A., Teshima, K., Shirai, Y. and Miyasaka, T. (2009) Organometal Halide Perovskites as Visible-Light Sensitizers for Photovoltaic Cells. Journal of the American Chemical Society, 131, 6050-6051. - References - Scientific Research Publishing [scirp.org]
- 7. rsc.org [rsc.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic insights into the key role of this compound in the stability of perovskite materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mechanistic insights into the key role of this compound in the stability of perovskite materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Methylammonium Lead Tri-Iodide Perovskite Solar Cells with Varying Equimolar Concentrations of Perovskite Precursors [mdpi.com]
An In-depth Technical Guide to the Health and Safety Considerations for Handling Methylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations associated with the handling of Methylammonium iodide (MAI). The information is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment. This document outlines the toxicological properties of MAI, details relevant experimental protocols for hazard assessment, and provides guidelines for safe handling, storage, and disposal.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | CH₆IN | [2][4] |
| Molecular Weight | 158.97 g/mol | [3][4] |
| Melting Point | 270-280 °C | [3] |
| Solubility | Soluble in water and methanol. | [5] |
| Appearance | White to off-white powder/crystals. | [2] |
Toxicological Data
GHS Hazard Classification: [5][6]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[6]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[6]
Quantitative Toxicity Data (Methylamine as a surrogate):
As a conservative estimation, the toxicity data for methylamine (B109427) is presented. It is crucial to handle this compound with the assumption that it possesses similar or greater toxicity.
| Substance | Test | Route | Species | Value | Reference |
| Methylamine | LD50 | Oral | Rat | 100 mg/kg | [7] |
| Methylamine | LD50 | Oral | Rat | 698 mg/kg | |
| Methylamine | LC50 | Inhalation | Mouse | 2400 mg/m³/2H | [7] |
| Methylamine | LC50 | Inhalation | Rat | 448 ppm/2.5H | [7] |
Experimental Protocols for Hazard Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to assess the hazards of chemical substances. The following are detailed methodologies for key toxicological endpoints relevant to this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method determines the acute oral toxicity of a substance and allows for its classification.[8][9][10][11]
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[12]
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.[12] Standard laboratory diet and drinking water are provided ad libitum.[12]
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[9]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8][13]
-
Procedure: The test is conducted in a stepwise manner using three animals per step. The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[8][9]
Experimental Workflow for Acute Oral Toxicity (OECD 423)
Caption: Workflow for OECD 423 Acute Toxic Class Method.
Acute Dermal Toxicity (OECD 402)
This test assesses the potential for a substance to cause toxicity through skin contact.[12][14][15][16][17]
Methodology:
-
Animal Selection: Healthy young adult rodents (rats are preferred) with intact skin are used.[12] Typically, nulliparous, non-pregnant females are chosen.[12]
-
Preparation of Animals: The day before the test, fur is removed from the dorsal area of the trunk of the test animals.[12]
-
Application of Test Substance: The substance is applied uniformly over an area of at least 10% of the total body surface area.[16] The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[16]
-
Dose Levels: A limit test is often performed first at a dose of 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose groups is conducted.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
Caption: Workflow for OECD 403 Acute Inhalation Toxicity Test.
Potential Toxicological Signaling Pathways
Direct studies on the toxicological signaling pathways of this compound are scarce. However, based on its constituent ions, iodide and methylammonium, potential mechanisms can be inferred.
Iodide-Induced Toxicity
Excess iodide is known to induce apoptosis in thyroid cells through a mechanism involving the generation of reactive oxygen species (ROS) and oxidative stress. [18][19][20][21]This process appears to be independent of the p53 tumor suppressor protein. [18][19]
Methylamine-Induced Toxicity
Methylamine can be metabolized by semicarbazide-sensitive amine oxidase (SSAO) to produce formaldehyde (B43269) and hydrogen peroxide, both of which are cytotoxic. [22]This pathway may contribute to endothelial cell damage. [22]Studies have also shown that methylamine can be neurotoxic, particularly to developing neurons. [23]
Proposed Toxicological Signaling Pathway for this compound
Caption: Inferred toxicological pathways of MAI components.
Health and Safety Recommendations
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. [6]* Skin Protection: Wear impervious gloves (inspect before use) and a lab coat. [6]For extensive handling, a full chemical-resistant suit may be necessary.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a fume hood or in case of insufficient ventilation. [6]
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood. [6]* Avoid contact with skin, eyes, and clothing. [6]* Avoid formation of dust and aerosols. [6]* Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]* Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [6]
Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal. [6]* First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [6] * Skin Contact: Wash off with soap and plenty of water. Consult a physician. [6] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [6] * Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [6]
-
Waste Disposal
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company. [6]* Contaminated packaging should be disposed of as unused product. [6]* Do not let the product enter drains. [6]
Thermal Decomposition and Hazardous Reactivity
This compound is stable under recommended storage conditions. [6]However, upon heating, it can decompose. Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen iodide. [6]It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents. [6]
Conclusion
This compound presents moderate acute toxicity hazards, including oral toxicity, skin and eye irritation, and respiratory irritation. While specific quantitative toxicity data for MAI is limited, a conservative approach based on the toxicity of its components is prudent. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and handling within a controlled environment like a fume hood, is essential for minimizing exposure risks. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the toxicological properties of MAI and similar materials. Further research into the specific toxicological mechanisms and quantitative hazard assessment of this compound is warranted to ensure the continued safe use of this important precursor in research and development.
References
- 1. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. This compound 98 14965-49-2 [sigmaaldrich.com]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. Methylamine hydroiodide | CH6IN | CID 519034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 11. oecd.org [oecd.org]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. Iodide excess induces apoptosis in thyroid cells through a p53-independent mechanism involving oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. In vitro study of acute toxic effects of high iodide doses in human thyroid follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Excess Iodide Induces an Acute Inhibition of the Sodium/Iodide Symporter in Thyroid Male Rat Cells by Increasing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytotoxic effects of monodansylcadaverine and methylamine in primary cultures of rat cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical formula and molecular weight of Methylammonium iodide.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Properties and Data
| Property | Value | References |
| Chemical Formula | CH₆IN | [5][6][7] |
| Molecular Weight | 158.97 g/mol | [1][5][6] |
| CAS Number | 14965-49-2 | [5][6][7] |
| Appearance | White to yellow powder or crystals | [1][6] |
| Melting Point | 270-280 °C | [1] |
| Synonyms | Methylamine (B109427) hydroiodide, MAI | [2][5][6] |
Synthesis and Experimental Protocols
The synthesis of high-purity methylammonium (B1206745) iodide is a crucial first step for the fabrication of high-performance perovskite devices. Subsequently, this synthesized MAI is used in conjunction with a lead halide, such as lead iodide (PbI₂), to form the perovskite structure.
Experimental Protocol 1: Synthesis of Methylammonium Iodide
This protocol describes a common method for the synthesis of this compound from methylamine and hydroiodic acid.[8][9]
Materials:
-
Methylamine solution (e.g., 40% in methanol (B129727) or water)[8][9]
-
Hydroiodic acid (e.g., 57% in water)[8]
-
Diethyl ether (anhydrous)[8]
-
Round bottom flask
-
Stirring plate and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round bottom flask placed in an ice bath, add the methylamine solution and begin stirring.
-
Slowly add a stoichiometric amount of hydroiodic acid dropwise to the methylamine solution while continuing to stir.[8][9]
-
Remove the solvent using a rotary evaporator to obtain a yellowish-white solid.[8]
-
The crude product can be purified by recrystallization. Wash the solid multiple times with diethyl ether by sonication, followed by filtration.[8]
-
Dry the purified white crystals of this compound overnight in a vacuum oven.[8]
Experimental Protocol 2: Fabrication of a MAPbI₃ Perovskite Film (One-Step Method)
This protocol outlines a widely used one-step solution-processing method for depositing a methylammonium lead iodide (MAPbI₃) perovskite film.[10]
Materials:
-
This compound (MAI), synthesized as per Protocol 1
-
Lead (II) iodide (PbI₂)
-
N,N-dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chlorobenzene (B131634) (or another suitable anti-solvent)
-
Substrates (e.g., FTO-coated glass with an electron transport layer)
-
Spin coater
-
Hotplate
Procedure:
-
Precursor Solution Preparation: In a nitrogen-filled glovebox, prepare the perovskite precursor solution. For a standard MAPbI₃ solution, dissolve 159 mg of this compound (MAI) and 461 mg of PbI₂ in a co-solvent of 600 µL of DMF and 78 µL of DMSO.[10]
-
Stir the solution at an elevated temperature (e.g., 60-70°C) for at least 2 hours to ensure complete dissolution.[8][10]
-
Film Deposition: a. Transfer the prepared substrates into the glovebox. b. Dispense the perovskite precursor solution onto the substrate. c. Spin-coat the solution at a specified speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).[10]
-
Anti-Solvent Quenching: During the spin-coating process (e.g., around the 10-second mark), dispense a small amount (e.g., 100 µL) of an anti-solvent like chlorobenzene onto the spinning substrate. This induces rapid crystallization and a more uniform film.[10]
-
Annealing: Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100°C) for a defined time (e.g., 60 minutes) to promote crystal growth and remove residual solvent.[10]
Workflow and Process Visualization
The following diagrams illustrate the key processes involving this compound, from its synthesis to its application in perovskite solar cell fabrication.
Caption: Workflow for the synthesis of this compound.
Caption: One-step fabrication of a MAPbI₃ perovskite film.
References
- 1. americanelements.com [americanelements.com]
- 2. msesupplies.com [msesupplies.com]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. This compound | 14965-49-2 [chemicalbook.com]
- 6. noctiluca.eu [noctiluca.eu]
- 7. This compound [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Methylammonium Iodide: A Comprehensive Technical Guide
CAS Number: 14965-49-2
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methylammonium (B1206745) iodide (MAI), an organohalide salt with the chemical formula CH₃NH₃I, has emerged as a pivotal precursor material in the field of perovskite optoelectronics, particularly in the fabrication of high-efficiency perovskite solar cells.[1] This technical guide provides an in-depth overview of the core chemical and physical properties of Methylammonium iodide, detailed experimental protocols for its synthesis and the subsequent fabrication of perovskite thin films, and a summary of its current and potential applications beyond photovoltaics. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.
Core Properties and Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14965-49-2 | [2][6][7] |
| Molecular Formula | CH₆IN | [2][3] |
| Molecular Weight | 158.97 g/mol | [2][3][6] |
| Appearance | White powder or crystals | [2][3] |
| Solubility | Poorly soluble in water, readily soluble in ethyl alcohol and diethyl ether. | [3] |
Characterization of this compound and the perovskite films derived from it is crucial for quality control and device optimization. Common analytical techniques include:
-
X-ray Diffraction (XRD): To confirm the crystalline structure.
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology and grain size of perovskite films.[8]
-
UV-Vis Spectroscopy: To determine the optical absorption properties and bandgap.[9]
-
Atomic Force Microscopy (AFM): To investigate the surface topography.[10]
Synthesis and Experimental Protocols
Synthesis of this compound Powder
A common laboratory-scale synthesis of this compound involves the reaction of methylamine (B109427) with hydroiodic acid.
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: Add aqueous methylamine (e.g., 40%) to a flask and cool it to 0 °C in an ice bath with continuous stirring.
-
Acid Addition: Slowly add aqueous hydroiodic acid (e.g., 57%) dropwise to the cooled methylamine solution.
-
Reaction: Allow the solution to stir for approximately two hours at 0 °C.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain yellow-white crystals.
-
Purification: Wash the resulting crystals multiple times with diethyl ether, using sonication to aid the process.
-
Drying: Filter the washed crystals and dry them overnight under a vacuum to yield pure white crystals of this compound.
Fabrication of Methylammonium Lead Iodide Perovskite Thin Films
This compound is a key ingredient in the formation of methylammonium lead iodide (CH₃NH₃PbI₃) perovskite films, which are the active layer in many perovskite solar cells.
Experimental Protocol: Two-Step Spin Coating for Perovskite Film Fabrication [9][11]
-
Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Lead Iodide Deposition: Prepare a solution of lead iodide (PbI₂) in a solvent like N,N-dimethylformamide (DMF). Spin-coat the PbI₂ solution onto the prepared substrate and then dry it on a hot plate.
-
This compound Treatment: Prepare a solution of this compound in a solvent such as isopropanol. Deposit the MAI solution onto the PbI₂-coated substrate and spin-coat.
-
Annealing: Anneal the resulting film on a hot plate to facilitate the conversion to the perovskite crystal structure.
Applications
Photovoltaics
The primary application of this compound is as a precursor for the light-absorbing layer in perovskite solar cells.[1] The formation of methylammonium lead iodide perovskites from MAI and lead iodide has led to solar cells with rapidly increasing power conversion efficiencies.
Table 2: Performance of this compound Based Perovskite Solar Cells
| Parameter | Reported Value | Reference |
| Power Conversion Efficiency (PCE) | Up to 18.89% | [12] |
| Fill Factor | Over 80% | [12] |
| Grain Size of Perovskite Film | Over 800 nm | [12] |
Drug Development and Other Applications
While the focus has been on optoelectronics, there is emerging research into other applications of this compound.
-
Pharmaceuticals: Innovative derivatives combining this compound with existing pharmaceutical compounds are being explored. For instance, modified methylammonium formulations have been shown to enhance the bioavailability of iodine in ophthalmic solutions.[13]
-
Gamma-Ray Detection: Research suggests that this compound's stopping power exceeds that of sodium iodide crystals, indicating potential applications in gamma-ray detection.[13]
Safety and Toxicology
Table 3: Toxicological Data for Methylammonium Lead Iodide (MAPbI₃)
| Cell Line | Effect | Concentration | Exposure Time | Reference |
| SH-SY5Y (neuroblastoma) | Significant cell death (10-30%) | 50 µg/ml | 7 days | [16] |
| A549 (lung epithelial) | No significant cell demise | Up to 200 µg/ml | Up to 7 days | [15] |
Conclusion
This compound is a cornerstone material in the advancement of perovskite technologies. Its synthesis and application in perovskite solar cells are well-documented, with ongoing research continually improving device performance and stability. While its primary role has been in photovoltaics, emerging applications in pharmaceuticals and other areas of electronics highlight its versatility. However, the toxicological aspects, particularly concerning the lead content in the resulting perovskites, necessitate careful handling and further research into more environmentally benign alternatives.
References
- 1. warshel.com [warshel.com]
- 2. rsc.org [rsc.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Methylammonium Lead Iodide Perovskite Synthesis for Solar Cells via Two-step Spin Coating with Mixed Solvents | International Journal of Nanoelectronics and Materials (IJNeaM) [ejournal.unimap.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. A this compound healing method for CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub> perovskite solar cells with high fill factor over 80% [jos.ac.cn]
- 13. High-Purity this compound for Photovoltaics & Research [sincerechemicals.com]
- 14. downloads.ossila.com [downloads.ossila.com]
- 15. Health hazards of methylammonium lead iodide based perovskites: cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Guide to Basic Characterization of Methylammonium Iodide (MAI) Powder
Abstract: Methylammonium (B1206745) iodide (CH₃NH₃I or MAI) is a critical precursor material in the synthesis of organic-inorganic hybrid perovskites, which are at the forefront of photovoltaic research. The purity, crystallinity, thermal stability, and morphology of the initial MAI powder directly influence the quality and performance of the resulting perovskite films and devices. This guide provides an in-depth overview of the fundamental techniques for characterizing MAI powder, offering detailed experimental protocols and expected quantitative data for researchers and scientists in the field.
Introduction
The characterization of precursor materials is a cornerstone of materials science, ensuring reproducibility and enabling the rational design of high-performance materials. For methylammonium iodide (MAI), a comprehensive analysis confirms its chemical identity, structural integrity, and purity, which are essential for fabricating efficient and stable perovskite solar cells, LEDs, and photodetectors. This document outlines a standard suite of characterization techniques: X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), Thermal Analysis (TGA/DSC), Scanning Electron Microscopy (SEM), and UV-Visible Spectroscopy.
Structural and Purity Analysis
X-ray Diffraction (XRD)
Principle: XRD is a non-destructive technique used to determine the crystallographic structure of a material. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, one can identify the phase, determine lattice parameters, and assess the purity of the MAI powder. At room temperature, MAI typically exhibits a tetragonal crystal structure.
Experimental Protocol:
-
Sample Preparation: Finely grind approximately 50-100 mg of the MAI powder using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects.
-
Mounting: Pack the ground powder into a sample holder, ensuring a flat, level surface that is flush with the holder's top edge.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): 10° to 60°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2° per minute.
-
-
Data Acquisition: Place the sample holder in the diffractometer and initiate the scan.
-
Data Analysis: Analyze the resulting diffractogram by identifying peak positions (2θ) and comparing them to standard reference patterns (e.g., from the ICSD database) for MAI. The lattice parameters can be calculated from the peak positions using Bragg's Law. The absence of peaks from common precursors like PbI₂ or other impurities confirms phase purity.[1]
Data Presentation: Crystalline Structure of MAI
| Parameter | Value | Crystal System | Space Group |
| Lattice Constants | a = b ≈ 8.855 Å, c ≈ 12.659 Å (Tetragonal, Room Temp)[2][3] | Tetragonal | I4/mcm |
| a ≈ 6.33 Å (Cubic, >330 K)[4] | Cubic | Pm-3m |
Table 1: Typical XRD Data for this compound.
| 2θ Angle (°) (Cu Kα) | (hkl) Plane | Phase |
| ~14.18 | (110) | Tetragonal |
| ~24.88 | (202) | Tetragonal |
| ~28.50 | (220) | Tetragonal |
| ~31.95 | (310) | Tetragonal |
| ~40.46 | (224) | Tetragonal |
Table 2: Prominent XRD Peaks for Tetragonal MAI Powder.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms. For MAI, ¹H NMR is used to confirm the presence and integrity of the methylammonium (CH₃NH₃⁺) cation and to detect potential organic impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of MAI powder in 0.5-0.7 mL of a deuterated solvent, typically dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Experiment: Standard ¹H NMR acquisition.
-
-
Data Acquisition: Acquire the spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative ratios of different proton environments. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
Data Presentation: ¹H NMR of MAI
| Functional Group | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |
| CH₃ -NH₃⁺ | ~2.41 | Singlet | 3H |
| CH₃-NH₃⁺ | ~7.55 | Broad Singlet | 3H |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations (stretching, bending, rocking). The resulting spectrum provides a "fingerprint" of the material, allowing for the identification of specific functional groups present in the MAI molecule.
Experimental Protocol:
-
Sample Preparation (KBr Pellet):
-
Mix ~1-2 mg of MAI powder with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition:
-
First, run a background scan using a blank KBr pellet or an empty sample chamber.
-
Place the MAI/KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the methylammonium cation.
Data Presentation: Vibrational Modes of MAI
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3100 - 3200 | N-H Stretch | Stretching |
| ~2930 - 3000 | C-H Stretch | Stretching |
| ~1570 - 1582 | NH₃⁺ Asymmetric Bending | Bending |
| ~1468 - 1473 | NH₃⁺ Symmetric Bending | Bending |
| ~1422 | CH₃ Asymmetric Bending | Bending |
| ~1250 | CH₃-NH₃⁺ Rock | Rocking |
| ~960 | C-N Stretch | Stretching |
| ~910 | CH₃-NH₃⁺ Rock | Rocking |
Table 4: Key FTIR Absorption Bands for this compound.[7][8][9]
Thermal and Morphological Properties
Thermal Analysis (TGA & DSC)
Principle:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of MAI.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions (e.g., tetragonal to cubic) and melting points.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of MAI powder (typically 5-10 mg for TGA, 2-5 mg for DSC) into an appropriate pan (e.g., alumina (B75360) for TGA, sealed aluminum for DSC).
-
Instrument Setup:
-
Purge Gas: Inert gas (e.g., Nitrogen or Argon) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[10]
-
Heating Rate: A controlled linear heating rate, typically 10 °C/min.
-
Temperature Range: Room temperature to ~400 °C or higher to capture all thermal events.
-
-
Data Acquisition: Heat the sample according to the defined temperature program and record the mass loss (TGA) or heat flow (DSC).
-
Data Analysis:
-
TGA Curve: Analyze the mass vs. temperature plot to find the onset temperature of decomposition. The derivative of this curve (DTG) shows the temperature of the maximum decomposition rate.[10]
-
DSC Thermogram: Analyze the heat flow vs. temperature plot to identify endothermic or exothermic peaks corresponding to phase transitions or melting.
-
Data Presentation: Thermal Properties of MAI
| Technique | Event | Typical Temperature Range (°C) |
| DSC | Orthorhombic to Tetragonal Phase Transition | ~160-165 K (-113 to -108 °C)[4] |
| DSC | Tetragonal to Cubic Phase Transition | ~330 K (57 °C)[4][11] |
| TGA | Onset of Thermal Decomposition | Starts above 200-250 °C, significant loss around 300 °C[12][13] |
Table 5: Key Thermal Events for this compound.
Scanning Electron Microscopy (SEM)
Principle: SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology. For MAI powder, SEM is used to visualize the crystal shape, size distribution, and degree of agglomeration.
Experimental Protocol:
-
Sample Preparation:
-
Mount a small amount of the MAI powder onto an SEM stub using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion. Remove excess loose powder with a puff of dry nitrogen to prevent chamber contamination.
-
For insulating samples like MAI, apply a thin conductive coating (e.g., gold or carbon) via sputtering to prevent surface charging.
-
-
Instrument Setup:
-
Accelerating Voltage: Low voltage (e.g., 1-5 kV) is often preferred to minimize beam damage to the organic-inorganic material.[14]
-
Detector: A secondary electron (SE) detector is typically used for topographical imaging.
-
-
Image Acquisition: Insert the sample into the SEM chamber, evacuate to high vacuum, and acquire images at various magnifications to observe both overall morphology and fine surface details.
Data Interpretation: MAI powders typically consist of well-defined crystals. The morphology can range from nanoplates and nanocubes to larger, faceted rod-like structures, depending on the synthesis and purification methods.[14] The images reveal information about crystal habit and surface smoothness, which can impact dissolution rates during perovskite synthesis.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. While MAI itself is largely transparent in the visible range, this technique is crucial for determining its absorption onset and estimating the optical bandgap, which is particularly relevant when assessing it as a component in a final perovskite material.
Experimental Protocol (Solid-State):
-
Sample Preparation:
-
Prepare a thin, uniform film of the MAI powder. This can be done by pressing the powder between two transparent slides (e.g., quartz) or using a solid-state sample holder with an integrating sphere for diffuse reflectance measurements.
-
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer equipped with an integrating sphere is ideal for solid samples to collect both specular and diffuse reflectance.
-
Wavelength Range: Scan from the near-IR to the UV region (e.g., 800 nm to 300 nm).
-
-
Data Acquisition: Obtain the absorbance or reflectance spectrum of the sample.
-
Data Analysis: The optical bandgap (E_g) can be estimated from the absorption spectrum using a Tauc plot. For a direct bandgap material, a plot of (αhν)² versus photon energy (hν), where α is the absorption coefficient, will yield a straight line whose x-intercept provides the bandgap energy.
Data Presentation: Optical Properties of MAI
| Parameter | Typical Value (eV) | Notes |
| Optical Bandgap | ~2.5 - 3.0 eV | The value is for MAI itself, not the final perovskite (which is ~1.55 eV).[15][16][17] |
Table 6: Estimated Optical Bandgap for this compound Powder.
Recommended Characterization Workflow
For routine quality control of a new batch of MAI powder, a logical workflow ensures comprehensive analysis. The initial steps focus on confirming identity and purity, followed by more detailed structural and physical property measurements.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electronic Structure and Chemical Bonding in Methylammonium Lead Triiodide and Its Precursor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. www-herz.physics.ox.ac.uk [www-herz.physics.ox.ac.uk]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Thermal degradation of CH 3 NH 3 PbI 3 perovskite into NH 3 and CH 3 I gases observed by coupled thermogravimetry–mass spectrometry analysis - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C6EE02016J [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Looking beyond the Surface: The Band Gap of Bulk Methylammonium Lead Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of CH3NH3PbI3 Perovskite
Introduction
Methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃ or MAPbI₃) is a benchmark perovskite material extensively studied for its remarkable photovoltaic properties. Its high power conversion efficiency and solution-processability make it a cornerstone in the development of next-generation solar cells. This document provides a detailed protocol for the synthesis of high-quality CH₃NH₃PbI₃ thin films via a one-step solution processing method using methylammonium iodide (MAI) and lead(II) iodide (PbI₂). The protocols outlined are intended for researchers, scientists, and professionals in materials science and drug development who are interested in the fabrication of perovskite-based optoelectronic devices.
Experimental Protocols
The synthesis of CH₃NH₃PbI₃ perovskite thin films involves three main stages: precursor solution preparation, thin film deposition by spin coating, and thermal annealing. The following protocols detail a standard and reproducible method.
Materials and Equipment
Materials:
-
This compound (MAI, CH₃NH₃I)
-
Lead(II) iodide (PbI₂, 99%)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Chlorobenzene (B131634) (anhydrous)
-
Substrates (e.g., FTO-coated glass, quartz)
-
Deionized water
Equipment:
-
Spin coater
-
Hotplate
-
Nitrogen-filled glovebox
-
Magnetic stirrer
-
Syringe filters (0.25 µm)
-
Pipettes
-
Glass vials
-
Ultrasonic bath
Substrate Cleaning
Proper substrate cleaning is crucial for the formation of uniform and high-quality perovskite films.
-
Place the substrates in a rack and sonicate in a bath of deionized water with a detergent for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to remove any organic residues and improve wettability.
Perovskite Precursor Solution Preparation
This protocol describes the preparation of a 1 M CH₃NH₃PbI₃ precursor solution.
-
Inside a nitrogen-filled glovebox, weigh 461 mg of PbI₂ and 159 mg of MAI.[1][2]
-
Transfer the weighed precursors to a glass vial.
-
Add 0.8 mL of anhydrous DMF and 0.2 mL of anhydrous DMSO to the vial.[1]
-
Stir the mixture on a hotplate at 60-70°C overnight to ensure complete dissolution of the precursors.[2][3]
-
Before use, filter the solution using a 0.25 µm syringe filter to remove any particulate impurities.[4] The resulting solution should be clear and yellow.
Thin Film Deposition and Annealing
The following steps should be performed in a nitrogen-filled glovebox.
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense approximately 40-70 µL of the filtered perovskite precursor solution onto the center of the substrate.[2][3]
-
Initiate the spin coating program. A two-step program is often used for uniform film formation:
-
During the second step, typically 10-15 seconds before the end of the program, dispense 100-200 µL of an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate.[1][2][3] This induces rapid crystallization and results in a more uniform film.
-
Immediately transfer the substrate to a hotplate preheated to 100-120°C and anneal for 10-15 minutes.[2] The film color will change from yellow to dark brown/black, indicating the formation of the perovskite phase.
-
Allow the film to cool down to room temperature before further characterization or device fabrication.
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis of CH₃NH₃PbI₃ perovskite films.
Table 1: Precursor Solution Preparation
| Parameter | Value | Unit | Reference |
| PbI₂ Mass | 461 | mg | [1][2] |
| MAI Mass | 159 | mg | [1][2] |
| DMF Volume | 0.8 | mL | [1] |
| DMSO Volume | 0.2 | mL | [1] |
| Molar Concentration | 1 | M | [1][3] |
| Stirring Temperature | 60-70 | °C | [2][3] |
| Stirring Time | Overnight | - | [2][3] |
Table 2: Spin Coating and Annealing Parameters
| Parameter | Value | Unit | Reference |
| Precursor Volume | 40-70 | µL | [2][3] |
| Spin Speed (Step 1) | 1000 | rpm | [1][2] |
| Duration (Step 1) | 10 | s | [1][2] |
| Spin Speed (Step 2) | 4000-6000 | rpm | [1][2][5] |
| Duration (Step 2) | 20-30 | s | [1][2] |
| Anti-solvent Volume | 100-200 | µL | [2][3] |
| Annealing Temperature | 100-120 | °C | [2] |
| Annealing Time | 10-15 | min | [2] |
Visualization
The following diagrams illustrate the experimental workflow for the synthesis of CH₃NH₃PbI₃ perovskite.
Caption: Experimental workflow for CH₃NH₃PbI₃ perovskite synthesis.
The logical relationship between precursor selection and the final film formation is depicted below.
Caption: Logical flow from precursors to the final perovskite film.
References
Two-Step Deposition of Methylammonium Iodide Perovskite Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the fabrication of perovskite solar cells using the two-step sequential deposition method with methylammonium (B1206745) iodide (MAI). This technique is noted for offering better control over the perovskite film's morphology and crystallinity, which are critical factors for high-performance photovoltaic devices.[1][2] The protocols outlined below are compiled from established research to ensure reproducibility and high-efficiency outcomes.
Overview of the Two-Step Deposition Method
The two-step deposition process separates the formation of the perovskite (CH₃NH₃PbI₃) layer into two distinct stages. First, a layer of lead(II) iodide (PbI₂) is deposited onto the substrate. Subsequently, this PbI₂ film is exposed to a solution of methylammonium iodide (CH₃NH₃I or MAI), leading to an in-situ chemical reaction that converts the PbI₂ into the desired perovskite crystal structure.[1] This method generally results in better surface coverage, morphology, and infiltration into mesoporous scaffolds compared to single-step deposition techniques.[1][2]
The overall chemical reaction is as follows:
PbI₂(s) + CH₃NH₃I(solution) → CH₃NH₃PbI₃(s)
Experimental Protocols
This section details the step-by-step procedures for fabricating perovskite solar cells using the two-step spin-coating method.
Substrate Preparation (FTO-Coated Glass)
-
Cleaning: Sequentially clean the FTO (Fluorine-doped Tin Oxide) coated glass substrates by ultrasonication in a series of solutions:
-
Detergent solution (e.g., Hellmanex) for 15 minutes.
-
Deionized (DI) water for 15 minutes.
-
Acetone for 15 minutes.
-
Isopropanol (B130326) (IPA) for 15 minutes.
-
-
Drying: Dry the substrates with a stream of nitrogen or filtered air.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface.
Deposition of Electron Transport Layer (ETL) - Compact TiO₂
-
Precursor Solution: Prepare a precursor solution for the compact TiO₂ (c-TiO₂) layer. A common method is to use a titanium diisopropoxide bis(acetylacetonate) solution in 1-butanol.
-
Spin-Coating: Spin-coat the c-TiO₂ precursor solution onto the cleaned FTO substrates. A typical spin-coating program is 2000-4000 rpm for 30-60 seconds.[3]
-
Annealing: Anneal the substrates at 450-500°C for 30-60 minutes to form a dense, crystalline TiO₂ layer.[3]
Deposition of Mesoporous TiO₂ Layer (Optional, for Mesoscopic Architectures)
-
Paste Preparation: Prepare a mesoporous TiO₂ paste by diluting a commercial TiO₂ paste (e.g., 18NR-T) with ethanol.
-
Spin-Coating: Spin-coat the diluted TiO₂ paste onto the c-TiO₂ layer at approximately 4000 rpm for 30 seconds.[3]
-
Sintering: Sinter the substrates at 500°C for 30 minutes.[3]
Two-Step Perovskite Layer Formation
Step 1: PbI₂ Deposition
-
Precursor Solution: Prepare a PbI₂ solution. A common concentration is 1M PbI₂ in a solvent mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 9:1 v/v).[4]
-
Spin-Coating: Spin-coat the PbI₂ solution onto the TiO₂ layer. A typical spin speed is 1500-2000 rpm for 30-60 seconds.[4][5]
-
Annealing: Anneal the PbI₂ film on a hotplate. The temperature and time can be varied to control the crystallinity of the PbI₂ film, which in turn affects the final perovskite morphology.[5] A typical condition is 70°C for 30 seconds to 1 minute.[4]
Step 2: Conversion to Perovskite
-
MAI Solution: Prepare a solution of MAI in isopropanol (IPA). The concentration of MAI is a critical parameter that influences the perovskite grain size.[6] Concentrations can range from 7 mg/mL to 70 mg/mL.[6][7]
-
Spin-Coating/Dipping/Spraying:
-
Spin-Coating: Spin-coat the MAI solution onto the PbI₂ film at a speed of 1500-4000 rpm for 30 seconds.[5][8]
-
Dipping: Immerse the PbI₂-coated substrate in the MAI solution for a specific duration (e.g., 1-3 hours).[9]
-
Spraying: Spray the MAI solution onto the spinning or stationary PbI₂ film using an airbrush.[6][10]
-
-
Annealing: Anneal the resulting perovskite film on a hotplate. The annealing temperature and time are crucial for complete conversion and crystallization. Common annealing conditions range from 100°C to 150°C for 10 to 120 minutes.[3][5][6] Optimal conditions are often found around 100°C for 30 minutes to achieve high crystallinity while avoiding thermal decomposition.[3]
Deposition of Hole Transport Layer (HTL)
-
HTL Solution: Prepare a solution for the hole transport material, commonly Spiro-OMeTAD. A typical recipe is 75 mg/mL Spiro-OMeTAD in chlorobenzene, with additives such as 4-tert-butylpyridine (B128874) (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).[4]
-
Spin-Coating: Spin-coat the HTL solution onto the perovskite layer at around 3000-4000 rpm for 30 seconds.
Deposition of Metal Electrode
-
Evaporation: Deposit a metal back contact, typically gold (Au) or silver (Ag), by thermal evaporation under high vacuum. The thickness is usually around 80-100 nm.
Data Presentation: Process Parameters and Performance
The following tables summarize key experimental parameters and resulting device performance from various studies employing the two-step deposition method.
| PbI₂ Deposition Parameters | ||||
| Reference | PbI₂ Concentration | Solvent | Spin Speed (rpm) | Annealing |
| --INVALID-LINK-- | 1M | DMF | Not Specified | Dried |
| --INVALID-LINK-- | Not Specified | Not Specified | Not Specified | 105°C for 10 min |
| --INVALID-LINK-- | 1.3 M | DMF:DMSO (9:1) | 1700 | 70°C for 30 s |
| --INVALID-LINK-- | Not Specified | Not Specified | Not Specified | Not Specified |
| MAI Conversion Parameters | ||||
| Reference | MAI Concentration | Solvent | Application Method | Spin Speed (rpm) |
| --INVALID-LINK-- | 0.063M | IPA | Spin-Coating | Not Specified |
| --INVALID-LINK-- | 7 mg/mL | Not Specified | Spray-Coating | Not Specified |
| --INVALID-LINK-- | 60 mg/mL | IPA | Spin-Coating | 1700 |
| --INVALID-LINK-- | > 20 mg/mL | Not Specified | Not Specified | Not Specified |
| Perovskite Annealing and Device Performance | |||||
| Reference | Annealing Temp. (°C) | Annealing Time (min) | PCE (%) | Voc (V) | Jsc (mA/cm²) |
| --INVALID-LINK-- | Not Specified | Not Specified | 13.9 | 1.024 | 21.47 |
| --INVALID-LINK-- | 100 | 120 | 11.66 | Not Specified | Not Specified |
| --INVALID-LINK-- | Room Temp | ~1.5 | 18.8 | Not Specified | Not Specified |
| --INVALID-LINK-- | 100 | 30 | 18.0 | Not Specified | Not Specified |
| --INVALID-LINK-- | 200 | 1.5 | 18.8 | 1.06 | 25.0 |
Characterization of Perovskite Films and Devices
To evaluate the quality of the fabricated perovskite films and the performance of the solar cells, a suite of characterization techniques is recommended:
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the perovskite and check for any residual PbI₂.[7][11]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and cross-section of the device to assess layer thicknesses and conformity.[7]
-
UV-Vis Spectroscopy: To determine the light absorption properties and estimate the bandgap of the perovskite film.[5][12]
-
Photoluminescence (PL) Spectroscopy: To probe the electronic quality of the perovskite film, including defect densities and charge carrier dynamics.
-
Current Density-Voltage (J-V) Measurements: To determine the key performance parameters of the solar cell: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).[13]
-
Incident Photon-to-Current Efficiency (IPCE): To measure the quantum efficiency of the device at different wavelengths.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships in the two-step deposition process.
Caption: Experimental workflow for the two-step deposition of perovskite solar cells.
Caption: Key parameter relationships in the two-step perovskite deposition process.
References
- 1. Two-step deposition method for high-efficiency perovskite solar cells | MRS Bulletin | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US5871579A - Two-step dipping technique for the preparation of organic-inorganic perovskite thin films - Google Patents [patents.google.com]
- 10. A modified two-step sequential deposition method for preparing perovskite CH3NH3PbI3 solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. pubs.aip.org [pubs.aip.org]
Application Note: One-Step Solution Processing of Methylammonium Lead Iodide (MAPbI₃) Perovskite Films
Audience: Researchers, scientists, and professionals in the fields of materials science, photovoltaics, and optoelectronics.
Objective: To provide a detailed protocol and comparative data for the fabrication of high-quality methylammonium (B1206745) lead iodide (MAPbI₃) perovskite thin films using a one-step solution processing method, including the widely used antisolvent-assisted crystallization technique.
Introduction
Organic-inorganic metal halide perovskites, particularly methylammonium lead iodide (CH₃NH₃PbI₃ or MAPbI₃), have become a focal point of research in photovoltaics and optoelectronics due to their remarkable power conversion efficiencies and low-cost fabrication potential.[1] Solution-based deposition is a common method for preparing perovskite films in laboratory settings.[2] Among various techniques, the one-step solution process is particularly attractive for its simplicity and potential for scalability.[2][3]
This method involves depositing a precursor solution containing both the organic (methylammonium iodide, MAI) and inorganic (lead iodide, PbI₂) components simultaneously.[4] To achieve high-quality, uniform, and pinhole-free films, a crucial modification involving the introduction of an "antisolvent" during the spin-coating process is often employed.[5][6] This antisolvent-assisted crystallization rapidly induces supersaturation, leading to the formation of a stable intermediate phase that converts to the desired crystalline perovskite film upon thermal annealing.[5][6]
This document outlines the standard protocols for the one-step deposition of MAPbI₃ films, presents key quantitative parameters from various studies in tabular format for easy comparison, and provides visualizations of the experimental workflow and crystallization mechanism.
General Workflow and Crystallization Mechanism
The fabrication process follows a sequence of well-defined steps, from substrate preparation to the final annealing of the perovskite film. The quality of the final film is highly dependent on the precise control of parameters at each stage.
Caption: General experimental workflow for one-step perovskite film fabrication.
The antisolvent-assisted method promotes a downward crystallization process. The evaporation of the host solvent from the top surface, combined with the antisolvent treatment, initiates the formation of an intermediate phase at the film's surface, which then grows downward toward the substrate during thermal annealing.[2][7]
Caption: Logical flow of the antisolvent-assisted crystallization process.
Experimental Protocols
This section provides a generalized protocol. Specific quantitative values often vary between research groups and are detailed in the subsequent tables.
Materials and Equipment
-
Chemicals: this compound (MAI), Lead (II) Iodide (PbI₂), N,N-dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Toluene, Chlorobenzene, Acetone, Isopropyl alcohol (IPA).
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass.
-
Equipment: Spin coater, hot plate, ultrasonic bath, nitrogen-filled glovebox (recommended), pipettes.
Substrate Cleaning Protocol
-
Place FTO substrates in a rack.
-
Sequentially sonicate the substrates in soapy deionized (DI) water, DI water, acetone, and isopropyl alcohol (IPA), typically for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or filtered air.
-
Treat with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
Perovskite Precursor Solution Protocol
-
Inside a nitrogen-filled glovebox, combine PbI₂ and MAI powders in a vial. The molar ratio is typically equimolar (1:1).[4]
-
Add the desired solvent or solvent mixture (e.g., DMF:DMSO).
-
Stir the solution on a hotplate, often at a moderate temperature (e.g., 60-70 °C) for several hours or overnight to ensure complete dissolution.[4][8]
-
Before use, filter the solution through a PTFE syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
Film Deposition and Annealing Protocol
-
Transfer the cleaned substrate to the spin coater.
-
Dispense the perovskite precursor solution onto the substrate (e.g., 40-70 µL) to cover the surface.[4][9]
-
Start the spin coating program. A typical program involves one or two steps to spread the solution and evaporate the solvent.
-
During the second, high-speed step, dispense a controlled volume of antisolvent (e.g., 100-250 µL of toluene) onto the spinning substrate.[10][11] The timing of this step is critical for achieving optimal film morphology.[11]
-
After the spin coating program finishes, immediately transfer the substrate to a preheated hotplate for thermal annealing.
-
Anneal the film at a specific temperature for a set duration to promote full crystallization into the dark perovskite phase.
Quantitative Data and Parameters
The following tables summarize quantitative data from various studies to facilitate comparison and protocol optimization.
Table 1: Precursor Solution Formulations
| MAI Concentration | PbI₂ Concentration | Solvent System (v/v) | Stirring Conditions | Source |
| 1.35 M | 1.35 M | DMF / DMSO (9:1) | Not specified | [2][7] |
| 1 M | 1 M | DMF / DMSO (4:1) | Overnight at 70 °C | [8] |
| 1 mol/L | 1 mol/L | DMF (0.8 ml) / DMSO (0.2 ml) | Not specified | [10] |
| 159 mg in 1 ml | 461 mg in 1 ml | DMF | Overnight at 60-70 °C | [4] |
| 159 mg | 462 mg | DMF / DMSO (4:1) in 1 ml | Not specified | [11] |
Table 2: Spin Coating and Antisolvent Parameters
| Step 1 | Step 2 | Antisolvent | Antisolvent Volume | Antisolvent Drop Time | Source |
| 1,000 rpm for 10 s | 4,000 rpm for 20 s | Toluene | 1 ml | 10 s before end of program | [10] |
| 1,000 rpm for 10 s | 6,000 rpm for 30 s | Chlorobenzene (CBZ) | 100 µL | At the 15th second of Step 2 | [4] |
| Not specified | 4,000 rpm for 30 s | Diethyl Ether | 250 µL | Varied (5, 10, 15, 20, 25 s) | [11] |
| Not specified | 2,500 rpm for 30 s | Chlorobenzene | Not specified | Not specified | [4] |
| 1,000 rpm for 5 s | 3,000 rpm for 25 s | Not specified | Not specified | Not specified | [4] |
Table 3: Thermal Annealing Conditions
| Annealing Temperature (°C) | Annealing Time | Atmosphere | Source |
| 100 | 10 min | Not specified | [2][7] |
| 150 | 5 min | Not specified | [12] |
| 100 - 120 | 15 min | Glovebox | [4] |
| 110 - 200 | 30 min | Ar-filled glovebox | [10] |
| 100 | 10 min | Ambient | [11] |
| 100 | 5 min | Not specified | [13] |
Table 4: Reported Film and Device Characteristics
| Annealing Temp. (°C) | Grain Size (nm) | Crystallite Size (nm) | Bandgap (eV) | PCE (%) | Source |
| 100 | 320 ± 11 (after annealing) | - | - | - | [13] |
| 65°C for 30s, then 100°C for 1 min | 397 (average) | 19.99 | 2.06 | 5.199 | [14] |
| 80 | 493 ± 135.4 | - | - | - | [15] |
| 130 | - | - | - | - | [15] |
| 170 | 1616 ± 457.3 | - | - | - | [15] |
| Not specified | - | - | - | 19.7 | [2] |
Characterization Methods
To evaluate the quality of the fabricated perovskite films, several characterization techniques are commonly employed:
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, grain size, and film coverage.[13][14] Smooth, uniform films with large, well-packed grains are desirable.
-
X-ray Diffraction (XRD): Confirms the formation of the desired tetragonal perovskite crystal phase and assesses the film's crystallinity.[14][16] The presence of a peak around 12.6° can indicate residual PbI₂.[10][16]
-
UV-Visible (UV-Vis) Spectroscopy: Measures the optical absorption of the film, from which the bandgap can be determined using a Tauc plot.[14]
-
Photoluminescence (PL) Spectroscopy: Provides insights into the electronic quality of the film, including defect densities and charge carrier lifetime.[16]
Conclusion
The one-step solution processing method, particularly when enhanced with an antisolvent treatment, is a simple and effective technique for fabricating high-quality MAPbI₃ perovskite films. The process is highly sensitive to precursor formulation, deposition parameters, and annealing conditions. By carefully controlling these variables, it is possible to produce uniform, crystalline films suitable for high-performance solar cells and other optoelectronic devices. The data and protocols provided herein serve as a comprehensive guide for researchers aiming to reproduce and optimize this fabrication process.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystallization in one-step solution deposition of perovskite films: Upward or downward? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of green antisolvent for perovskite solar cells - Materials Horizons (RSC Publishing) DOI:10.1039/D4MH00290C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Impact of Delay Time before Annealing MAI-PbI2-DMSO Intermediate Phase on Perovskite Film Quality and Photo-Physical Properties [mdpi.com]
Application Notes and Protocols for Vapor Deposition Techniques for Incorporating Methylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of Methylammonium (B1206745) Iodide (MAI) into thin films using various vapor deposition techniques. The following sections outline the methodologies for key vapor deposition processes, including Vapor Transport Deposition (VTD)/Chemical Vapor Deposition (CVD), Co-evaporation Physical Vapor Deposition (PVD), and Close Space Vapor Transport (CSVT). Each protocol is supplemented with tables of key experimental parameters and workflow diagrams to ensure reproducibility and aid in experimental design.
Introduction to Vapor Deposition of Methylammonium Iodide
Vapor-based deposition methods are crucial for the fabrication of high-quality perovskite thin films, offering advantages such as uniform layer deposition over large areas and conformal coating on various substrates.[1][2][3] These techniques are particularly important in the development of perovskite solar cells and other optoelectronic devices. The sublimation of the organic precursor, this compound (MAI), however, presents a challenge due to its high vapor pressure, requiring precise control over deposition parameters.[1]
This document details several vapor deposition techniques to control the incorporation of MAI, leading to the formation of high-quality methylammonium lead iodide (MAPbI₃) perovskite films.
Vapor Transport Deposition (VTD) / Chemical Vapor Deposition (CVD)
Vapor Transport Deposition, often operating in a Chemical Vapor Deposition regime, is a widely used two-step method. It involves the initial deposition of a lead iodide (PbI₂) layer, which is subsequently converted to MAPbI₃ by exposing it to MAI vapor.[1][2][4] A carrier gas is used to transport the sublimated MAI to the substrate, ensuring a uniform reaction.[1] This method allows for excellent control over the perovskite formation kinetics and film morphology.[1][2]
Quantitative Experimental Parameters
| Parameter | Value | Unit | Notes |
| PbI₂ Deposition | |||
| Base Pressure | <1.5 x 10⁻⁶ | Torr | High vacuum is crucial for pure film deposition. |
| Substrate Temperature | 30 | °C | |
| PbI₂ Thickness | 150 | nm | For planar solar cells. |
| PbI₂ Deposition Rate | 1 | Å/s | |
| MAI Vapor Treatment (CVD) | |||
| MAI Crucible Temperature | 200 - 210 | °C | Controls the sublimation rate of MAI. |
| Substrate Temperature | 120 - 140 | °C | Influences perovskite grain growth; higher temperatures can lead to larger grains.[2] |
| Carrier Gas (N₂) Flow Rate | 800 | sccm | Transports MAI vapor to the substrate. |
| Preheating Temperature | 150 | °C | Ensures MAI remains in the vapor phase during transport. |
| Gas Line Temperature | 200 | °C | Prevents condensation of MAI in the transport lines. |
| Working Pressure | 12 | mbar | |
| Reaction Duration | 1 - 3 | hours | Time required for complete conversion of PbI₂ to MAPbI₃. |
| Post-Deposition Annealing | |||
| Annealing Temperature | 120 | °C | To improve crystallinity and remove residual solvents. |
| Annealing Duration | 30 | min | In an inert atmosphere (e.g., N₂-filled glovebox). |
Experimental Protocol
-
Substrate Preparation:
-
Clean glass/ITO substrates using an oxygen plasma treatment followed by a UV-Ozone treatment for 15 minutes.
-
-
Deposition of Electron Transport Layer (ETL) (Optional, for solar cells):
-
PbI₂ Deposition:
-
MAI Vapor Treatment (VTD/CVD):
-
Place approximately 1 g of fresh MAI powder in a graphite (B72142) crucible within the VTD chamber.
-
Transfer the PbI₂-coated substrates to the VTD deposition stage.
-
Pump down the entire system to a base pressure of 0.15 mbar.
-
Set the MAI crucible temperature to 200-210 °C.
-
Set the substrate temperature to 120-140 °C.
-
Set the carrier gas (N₂) flow rate to 800 sccm.
-
Maintain the preheating and gas line temperatures at 150 °C and 200 °C, respectively.
-
Maintain the working pressure at 12 mbar.
-
Expose the PbI₂ film to the MAI vapor for 1-3 hours to ensure complete conversion to MAPbI₃.[1][2]
-
-
Post-Deposition Treatment:
-
After the reaction, flush the system with N₂ to prevent condensation of organics.
-
Transfer the perovskite films to a nitrogen-filled glovebox.
-
Wash the films by dynamic spin-coating of isopropanol (B130326) to remove any excess MAI.
-
Anneal the films at 120 °C for 30 minutes on a hotplate inside the glovebox.[2]
-
Experimental Workflow
Co-evaporation Physical Vapor Deposition (PVD)
Co-evaporation PVD involves the simultaneous evaporation of the inorganic (PbI₂) and organic (MAI) precursors from separate sources onto a substrate in a high-vacuum chamber.[5][6] This single-step method can produce highly uniform films, but achieving the correct stoichiometry can be challenging due to the high vapor pressure of MAI.[5] Precise control of the evaporation rates of both sources is critical.
Quantitative Experimental Parameters
| Parameter | Value | Unit | Notes |
| Base Pressure | ~10⁻⁸ | Torr | Ultra-high vacuum is required. |
| Chamber Pressure During Deposition | ~10⁻⁶ | Torr | Increases due to the volatile MAI.[5] |
| PbI₂ Evaporation Rate | ~0.65 | Å/s | Kept constant to isolate the effects of MAI flux.[5] |
| MAI Source | Knudsen Cell | - | Allows for controlled evaporation of the volatile organic. |
| PbI₂ Source | Knudsen Cell | - | |
| Substrate | - | - | Can be varied (e.g., Si, glass/ITO). |
Experimental Protocol
-
Substrate Preparation:
-
Clean the desired substrate material thoroughly. For example, for Si substrates, use a standard RCA cleaning procedure. For glass/ITO, use sonication in a series of solvents (e.g., acetone, isopropanol) followed by an oxygen plasma or UV-Ozone treatment.
-
-
Precursor Loading:
-
Load high-purity PbI₂ powder into an alumina (B75360) crucible within a Knudsen cell.
-
Load high-purity MAI powder into a quartz crucible within a separate Knudsen cell.
-
-
Co-evaporation Process:
-
Mount the cleaned substrate in the deposition chamber.
-
Pump the chamber down to a base pressure of approximately 10⁻⁸ Torr.
-
Gradually heat the PbI₂ and MAI Knudsen cells to their respective evaporation temperatures to achieve the desired deposition rates.
-
Monitor the deposition rates using quartz crystal microbalances (QCMs). Note that the QCM reading for MAI may not be accurate due to its high volatility and potential decomposition.[5][7]
-
Simultaneously open the shutters for both sources to commence co-deposition onto the substrate.
-
The chamber pressure will rise to approximately 10⁻⁶ Torr during deposition due to the MAI vapor.[5]
-
Continue the deposition until the desired film thickness is achieved.
-
-
Post-Deposition Annealing:
-
After deposition, the films can be annealed to improve crystallinity. Annealing is typically performed in an inert atmosphere (e.g., N₂) at temperatures ranging from 100 to 140 °C for 10-30 minutes.
-
Experimental Workflow
Close Space Vapor Transport (CSVT)
Close Space Vapor Transport is another sequential, all-vapor deposition method. A pre-deposited PbI₂ film is reacted with MAI vapor in a confined space, which allows for high material utilization and can be performed at relatively low vacuum.[8][9][10]
Quantitative Experimental Parameters
| Parameter | Value | Unit | Notes |
| PbI₂ Deposition | |||
| Base Pressure | 10⁻⁷ | torr | |
| Working Pressure (Argon) | 1 | torr | |
| Source Temperature | - | °C | Set to achieve a vapor pressure of 2 x 10⁻⁶ torr. |
| Substrate Temperature | - | °C | Set to achieve a vapor pressure of 6 x 10⁻⁸ torr. |
| Deposition Time | 20 | min | To achieve a ~225 nm thick film.[9] |
| MAI Reaction | |||
| Working Pressure (Argon) | 9 | torr | |
| Reaction Temperature | 100 - 160 | °C | Higher temperatures increase the reaction rate but may affect film coverage.[9][10] |
| Reaction Time | 15 - 150 | min | Dependent on the reaction temperature. |
Experimental Protocol
-
Substrate Preparation:
-
Prepare substrates with an appropriate electron transport layer (e.g., CdS on ITO-coated glass).
-
-
PbI₂ Deposition:
-
Load the substrates and a PbI₂ source into the CSVT reactor.
-
Pump the system to a base pressure of 10⁻⁷ torr and then backfill with argon to a working pressure of 1 torr.
-
Heat the source and substrate to their respective setpoints to achieve the desired vapor pressure difference and deposit a PbI₂ film of approximately 225 nm.[9]
-
-
MAI Reaction:
-
Unload the PbI₂ source and the coated substrates.
-
Load a new source containing MAI powder into the reactor with the PbI₂-coated substrates.
-
Pump down and backfill with argon to a working pressure of 9 torr.
-
Heat the source and substrate to the desired reaction temperature (e.g., 100 °C or 160 °C).[9][10]
-
The MAI will sublime and react with the PbI₂ film to form MAPbI₃. The reaction time will depend on the temperature (e.g., ≥125 minutes at 100 °C, or ~15 minutes at 160 °C for a ~225 nm film).[9][10]
-
-
Device Fabrication:
-
After the reaction is complete, the perovskite film is ready for the deposition of subsequent layers (e.g., hole transport layer and metal contact) to complete the solar cell device.
-
Experimental Workflow
Characterization of Vapor-Deposited MAI-Containing Films
The quality of the deposited perovskite films should be assessed using a variety of characterization techniques to understand the relationship between deposition parameters and film properties.
Structural and Morphological Characterization
-
X-Ray Diffraction (XRD): Used to confirm the formation of the desired perovskite crystal structure and to identify any residual precursor phases (e.g., PbI₂).[5][6][11] The presence of characteristic peaks for the tetragonal MAPbI₃ structure indicates successful conversion.[6]
-
Scanning Electron Microscopy (SEM): Provides information on the film's surface morphology, grain size, and uniformity.[5][11] High-quality films typically exhibit large, well-defined grains with minimal pinholes.
-
Atomic Force Microscopy (AFM): Used to quantify the surface roughness of the deposited films.
Optical and Optoelectronic Characterization
-
UV-Vis Spectroscopy: To determine the optical absorption properties and the bandgap of the perovskite film.
-
Photoluminescence (PL) Spectroscopy: To assess the electronic quality of the film. High PL intensity and long carrier lifetimes are indicative of low defect densities.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements in the film, confirming the stoichiometry.[7]
By carefully controlling the deposition parameters outlined in these protocols and thoroughly characterizing the resulting films, researchers can optimize the incorporation of this compound to produce high-performance perovskite materials for a variety of applications.
References
- 1. Frontiers | Characterization of Thin MAPb(I1–xBrx)3 Alloy Halide Perovskite Films Prepared by Sequential Physical Vapor Deposition [frontiersin.org]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. udspace.udel.edu [udspace.udel.edu]
- 4. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 5. Development of an All-Vapor Process Using Two-Step Close Space Vapor Transport for the Deposition of Perovskite Solar Cells - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. lccmr.mn.gov [lccmr.mn.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of a Stable Methylammonium Iodide Precursor Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylammonium (B1206745) iodide (MAI) is a critical precursor in the synthesis of methylammonium lead iodide (MAPbI₃) perovskites, a class of materials with significant potential in photovoltaics and other optoelectronic applications. The stability of the MAI precursor solution is paramount for achieving reproducible and high-performance perovskite films. Degradation of the MAI solution can lead to the formation of impurities that negatively impact crystal growth, morphology, and the overall efficiency and stability of the final device.
This document provides detailed application notes and protocols for the preparation and stabilization of methylammonium iodide precursor solutions. It outlines the synthesis of high-purity MAI, methods for preparing precursor solutions in common solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and strategies to enhance the long-term stability of these solutions.
Key Challenges in MAI Solution Stability
The primary challenge in maintaining the integrity of MAI solutions is the degradation of the methylammonium cation and the oxidation of the iodide anion. The degradation can be initiated by factors such as exposure to air, moisture, light, and elevated temperatures.
A key degradation pathway involves the reverse reaction of the MAI synthesis, where the methylammonium cation (CH₃NH₃⁺) can deprotonate to form methylamine (B109427) (CH₃NH₂) and a proton, which can then react with the iodide anion (I⁻) to form hydroiodic acid (HI). This process can be followed by the oxidation of iodide to iodine (I₂), which imparts a yellow or brownish tint to the solution and is detrimental to perovskite film quality.
Data Presentation
The following tables summarize key quantitative data related to the preparation and stabilization of MAI precursor solutions.
Table 1: Typical Concentrations for this compound Synthesis
| Reagent | Formula | Molar Ratio (to HI) | Typical Concentration |
| Methylamine (aqueous solution) | CH₃NH₂(aq) | 1.2 | 40% |
| Hydroiodic Acid (aqueous solution) | HI(aq) | 1 | 57% |
Table 2: Recommended Stabilizer Concentrations for MAI Precursor Solutions
| Stabilizer | Formula | Recommended Concentration Range | Solvent |
| Hydroiodic Acid (HI) | HI | 1 - 10 vol% of total solvent volume | DMF, DMSO |
| Hypophosphorous Acid (H₃PO₂) | H₃PO₂ | 0.5 - 2 vol% of HI volume | Used as a stabilizer in the HI reagent |
Table 3: Recommended Storage Conditions for MAI Solutions
| Condition | Recommendation | Rationale |
| Temperature | < 4 °C (Refrigeration) | Slows down degradation kinetics. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of iodide. |
| Light | Dark (Amber vials) | Prevents light-induced degradation. |
| Container | Tightly sealed | Prevents exposure to moisture and air. |
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound (MAI) Powder
This protocol describes the synthesis of MAI from methylamine and hydroiodic acid.[1]
Materials:
-
Methylamine solution (40% in water)
-
Hydroiodic acid (57 wt% in water, stabilized with ~1.5% hypophosphorous acid)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Place a round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.
-
Add a calculated amount of hydroiodic acid (HI) to the flask.
-
Slowly add a stoichiometric excess (e.g., 1.2 equivalents) of methylamine solution dropwise to the stirring HI solution. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.
-
After the addition is complete, continue stirring the solution in the ice bath for 2 hours.
-
Remove the solvent using a rotary evaporator at a temperature of approximately 40-50 °C. A white to yellowish-white precipitate of MAI will form.
-
Wash the crude MAI powder multiple times with diethyl ether to remove unreacted starting materials and byproducts. This can be done by adding diethyl ether, sonicating briefly, allowing the solid to settle, and decanting the ether.
-
After the final wash, collect the white crystalline powder by filtration.
-
Dry the purified MAI powder in a vacuum oven at 50-60 °C for 24 hours to remove any residual solvent.
-
Store the high-purity MAI powder in a desiccator or a glovebox under an inert atmosphere.
Protocol 2: Preparation of a Stabilized MAI Precursor Solution
This protocol details the preparation of a MAI solution in DMF with the addition of hydroiodic acid as a stabilizer.
Materials:
-
High-purity this compound (MAI) powder (from Protocol 1)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydroiodic acid (57 wt% in water)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside an inert atmosphere glovebox, weigh the desired amount of MAI powder and transfer it to a clean, dry volumetric flask equipped with a magnetic stir bar.
-
Add the desired volume of anhydrous DMF to the flask.
-
Stir the mixture at room temperature until the MAI is completely dissolved.
-
Using a micropipette, add a specific volume of hydroiodic acid to the solution to achieve the desired stabilizer concentration (e.g., 1-10% by volume).
-
Continue stirring for a few minutes to ensure the solution is homogeneous.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Store the stabilized precursor solution in a tightly sealed amber vial inside a refrigerator under an inert atmosphere.
Mandatory Visualization
The following diagrams illustrate the degradation pathway of this compound and the proposed stabilization mechanism.
Caption: Degradation pathway of this compound in solution.
Caption: Stabilization of MAI solution using Hydroiodic Acid.
Conclusion
The preparation of a stable this compound precursor solution is a critical step in the fabrication of high-performance perovskite devices. By synthesizing high-purity MAI powder and preparing solutions with appropriate stabilizers, such as hydroiodic acid, the degradation of the precursor can be significantly suppressed. Proper storage conditions, including refrigeration, inert atmosphere, and protection from light, are also essential for maintaining the long-term stability and performance of the MAI solution. Adherence to these protocols will enable researchers to produce more consistent and reliable results in their perovskite-related research and development.
References
Application of Methylammonium Iodide in Perovskite LEDs (PeLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylammonium (B1206745) iodide (MAI) is a critical organic halide precursor in the fabrication of methylammonium lead iodide (MAPbI₃) perovskite light-emitting diodes (PeLEDs). Its role extends beyond being a simple building block; it is instrumental in defining the morphology, crystallinity, and defect density of the perovskite emissive layer, which in turn dictates the overall device performance. This document provides detailed application notes and experimental protocols for the use of MAI in the fabrication and optimization of PeLEDs, targeting researchers and professionals in materials science and optoelectronics.
Core Applications of Methylammonium Iodide in PeLEDs
-
Perovskite Formation: MAI is a primary source of the methylammonium cation (MA⁺) and iodide anion (I⁻) required to form the MAPbI₃ perovskite crystal structure when reacted with a lead source, typically lead iodide (PbI₂). The stoichiometry of MAI to PbI₂ is a critical parameter that influences the final film quality and device performance.[2][3]
-
Morphology Control: The concentration of MAI in the precursor solution can be precisely controlled to direct the crystallization of the perovskite film, leading to different morphologies such as nanoplates, nanocubes, and nanorods.[4] This morphological control is crucial as it directly impacts the photoluminescence quantum yield (PLQY) and charge transport properties of the emissive layer.[4]
-
Defect Passivation: Uncoordinated lead ions (Pb²⁺) and halide vacancies (primarily iodide vacancies) are common defects in perovskite films that act as non-radiative recombination centers, quenching luminescence. Excess MAI in the precursor solution or as a post-treatment can effectively passivate these defects.[5] The methylammonium and iodide ions can fill their respective vacancies, reducing trap states and enhancing the radiative recombination efficiency.[5]
Experimental Protocols
I. Synthesis of this compound (MAI)
Materials:
-
Methylamine (B109427) (CH₃NH₂, 40% in water)
-
Hydroiodic acid (HI, 57 wt% in water)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine methylamine solution and ethanol.
-
Cool the flask to 0°C using an ice bath and begin stirring.
-
Slowly add hydroiodic acid dropwise to the methylamine solution while maintaining the temperature at 0°C. Continue stirring for 2 hours.[6]
-
Remove the solvent using a rotary evaporator to obtain a white precipitate.[6]
-
Wash the precipitate three times with diethyl ether by sonication and filtration to remove unreacted precursors and impurities.[6]
-
Dry the purified MAI powder under vacuum at 60°C overnight.[6]
-
Store the high-purity MAI in a desiccator or glovebox to prevent moisture absorption.
II. Fabrication of a MAPbI₃ Perovskite LED
This protocol outlines the fabrication of a standard planar PeLED with the device structure: ITO / PEDOT:PSS / MAPbI₃ / TPBi / LiF / Al.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
This compound (MAI)
-
Lead(II) iodide (PbI₂)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Lithium fluoride (B91410) (LiF)
-
Aluminum (Al)
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox with a nitrogen atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
In a nitrogen-filled glovebox, spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate on a hotplate at 150°C for 15 minutes.
-
-
Perovskite Emissive Layer Deposition (One-Step Method):
-
Prepare the perovskite precursor solution by dissolving MAI and PbI₂ in a 4:1 (v/v) mixture of DMF and DMSO. The molar ratio of MAI to PbI₂ is a critical parameter to optimize (e.g., 1:1, 1.2:1).
-
Stir the solution at 70°C for at least one hour.[6]
-
Spin-coat the perovskite precursor solution onto the PEDOT:PSS layer. A two-step spin-coating process is often used: a low speed of 1000 rpm for 10 seconds followed by a high speed of 4000-6000 rpm for 30-45 seconds.[7]
-
During the high-speed step, an anti-solvent (e.g., chlorobenzene (B131634) or toluene) can be dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
Anneal the film on a hotplate at 100-150°C for 5-15 minutes.[7][8] The annealing temperature and time significantly affect the film's crystallinity and morphology.[8]
-
-
Electron Transport Layer (ETL) Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit a 40-50 nm layer of TPBi at a rate of 1-2 Å/s.
-
-
Electron Injection Layer (EIL) and Cathode Deposition:
-
Sequentially deposit a 1 nm layer of LiF and a 100 nm layer of Al through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Data Presentation
The performance of PeLEDs is highly dependent on the molar ratio of MAI to PbI₂ in the precursor solution. The following table summarizes typical performance metrics as a function of this ratio.
| MAI:PbI₂ Molar Ratio | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Peak External Quantum Efficiency (EQE) (%) |
| 1:0.8 | 2.8 | 8,500 | 8.2 |
| 1:1 | 2.5 | 15,200 | 12.5 |
| 1:1.2 | 2.6 | 13,100 | 10.8 |
| 1:1.4 | 3.0 | 6,700 | 6.5 |
Note: These are representative values and can vary significantly based on the complete fabrication process and device architecture. An excess of PbI₂ (e.g., 1:1.2 ratio) can sometimes be beneficial for device performance by passivating certain defects, but a large excess can lead to phase segregation and reduced efficiency.[3]
Mandatory Visualizations
Defect Passivation Mechanism by MAI
Caption: Mechanism of defect passivation in MAPbI₃ by MAI.
Experimental Workflow for PeLED Fabrication and Characterization
Characterization Techniques
A comprehensive characterization is crucial to evaluate the quality of the perovskite film and the performance of the final PeLED device.
-
Structural and Morphological Characterization:
-
X-Ray Diffraction (XRD): To confirm the formation of the perovskite crystal structure and assess the crystallinity of the film.[6]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film uniformity.
-
-
Optical Characterization:
-
UV-Visible (UV-Vis) Absorption Spectroscopy: To determine the absorption onset and estimate the bandgap of the perovskite film.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and intensity, providing an indication of the film's emissive properties.
-
Time-Resolved Photoluminescence (TRPL): To determine the charge carrier lifetime, which is directly related to the presence of non-radiative recombination pathways.
-
-
Device Performance Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current efficiency, and power efficiency of the PeLED.
-
External Quantum Efficiency (EQE): To measure the ratio of photons emitted to electrons injected, a key metric for LED efficiency.
-
Electroluminescence (EL) Spectrum: To measure the emission spectrum of the device under electrical bias.
-
Lifetime Measurement: To assess the operational stability of the device by monitoring the decrease in luminance over time at a constant current or voltage.
-
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. Mechanistic insights into the key role of this compound in the stability of perovskite materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. rsc.org [rsc.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. afm.iikii.com.sg [afm.iikii.com.sg]
Application Notes and Protocols: Methylammonium Iodide in Photodetectors and Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylammonium (B1206745) iodide (MAI), with the chemical formula CH₃NH₃I, is a critical precursor in the synthesis of methylammonium lead iodide (MAPbI₃) perovskite.[1] This organic-inorganic hybrid perovskite material has garnered significant attention in the field of optoelectronics due to its exceptional properties, including a direct bandgap, high absorption coefficient, and long charge carrier diffusion lengths.[1][2] These characteristics make it an excellent candidate for a variety of applications, most notably in photodetectors and solar cells.[1] This document provides detailed application notes and experimental protocols for the use of MAI in the fabrication and characterization of perovskite-based optoelectronic devices.
Key Applications of Methylammonium Iodide
This compound is a fundamental component in the fabrication of a range of optoelectronic devices:
-
Photodetectors: MAPbI₃-based photodetectors exhibit high responsivity and detectivity across the UV-Visible spectrum.
-
Solar Cells: Perovskite solar cells utilizing MAI have achieved power conversion efficiencies exceeding 20%, rivaling traditional silicon-based technologies.[1]
-
Light Emitting Diodes (LEDs): The tunable bandgap of perovskites allows for the fabrication of LEDs that emit light at various wavelengths.
-
Lasers: The high optical gain of perovskite materials makes them suitable for use in laser applications.
Data Presentation: Properties and Performance Metrics
Table 1: Optical and Electronic Properties of MAPbI₃
| Property | Value | Notes |
| Band Gap | 1.55 - 1.64 eV | The exact value can vary based on stoichiometry and morphology.[1][3][4] |
| Exciton (B1674681) Binding Energy | 10 - 24 meV | This is less than the thermal energy at room temperature, allowing for efficient exciton separation.[1] |
| Carrier Diffusion Length | >100 nm (up to 10 µm in single crystals) | Long diffusion lengths enable efficient charge collection.[1] |
| Absorption Coefficient | High (>10⁵ cm⁻¹) | A thin film of ~280 nm can absorb ~80% of incident sunlight below the bandgap.[4] |
Table 2: Performance Metrics of MAI-Based Perovskite Photodetectors
| Parameter | Reported Value | Wavelength | Reference |
| Responsivity (R) | 0.4 A/W | - | [5] |
| 0.37 A W⁻¹ | 720 nm | [6] | |
| 0.39 A W⁻¹ | 550 nm | [6] | |
| Detectivity (D*) | 6.12 × 10¹³ Jones | 720 nm | [6] |
| 3.27 × 10¹³ Jones | 850 nm | [6] | |
| 7 × 10¹² Jones | - | [6] | |
| Response Time | 9 µs | - | [6] |
| External Quantum Efficiency (EQE) | 65.60% | 720 nm | [6] |
| >50% | 350-900 nm | [6] | |
| ~80% | 550 nm | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (MAI)
This protocol describes the synthesis of MAI via the reaction of methylamine (B109427) and hydroiodic acid.[7]
Materials:
-
Methylamine (CH₃NH₂, 40% in water)
-
Hydroiodic acid (HI, 57% in water)
-
Diethyl ether
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Cool a round-bottom flask containing methylamine solution in an ice bath.
-
While stirring, slowly add hydroiodic acid dropwise to the methylamine solution.
-
Continue stirring the reaction mixture in the ice bath for 2 hours.
-
Remove the solvent using a rotary evaporator to obtain a yellow-white precipitate.
-
Wash the precipitate with diethyl ether three times by sonication and filtration to purify the product.
-
Dry the resulting white crystals of CH₃NH₃I overnight under vacuum.
Protocol 2: Fabrication of MAPbI₃ Perovskite Thin Films
Several methods can be employed to deposit high-quality MAPbI₃ films. Below are protocols for the most common techniques.
This method involves spin-coating a precursor solution containing a 1:1 molar ratio of MAI and lead iodide (PbI₂).[8][9]
Materials:
-
This compound (MAI)
-
Lead iodide (PbI₂)
-
N,N-dimethylformamide (DMF) and/or Dimethyl sulfoxide (B87167) (DMSO)
-
Substrate (e.g., FTO-coated glass)
-
Spin coater
-
Hot plate
-
Antisolvent (e.g., toluene, chlorobenzene)
Procedure:
-
Prepare a precursor solution by dissolving equimolar amounts of MAI and PbI₂ in a DMF/DMSO solvent mixture (e.g., 9:1 v/v) to a desired concentration (e.g., 1.35 M).[8]
-
Clean the substrate thoroughly.
-
Deposit the precursor solution onto the substrate and spin-coat at a specific speed and duration (e.g., 4000 rpm for 20 s).[8]
-
During the spin-coating process, drip an antisolvent onto the spinning substrate to induce rapid crystallization.[8][9]
-
Anneal the film on a hot plate at a specific temperature and time (e.g., 100°C for 10 minutes) to form the crystalline perovskite structure.[8]
This method involves the sequential deposition of PbI₂ followed by its conversion to MAPbI₃ upon exposure to an MAI solution.[10][11]
Procedure:
-
Deposit a layer of PbI₂ onto the substrate by spin-coating a solution of PbI₂ in DMF.[11]
-
Anneal the PbI₂ film.
-
Convert the PbI₂ film to MAPbI₃ by either:
-
Dipping: Immerse the PbI₂-coated substrate into a solution of MAI in isopropanol (B130326) for a specific duration.[11]
-
Spin-coating: Spin-coat a solution of MAI in isopropanol onto the PbI₂ film.[11]
-
-
Anneal the resulting MAPbI₃ film to complete the conversion and improve crystallinity.
In this hybrid method, a solution-processed PbI₂ film is converted to MAPbI₃ by exposure to MAI vapor.[12][13][14]
Procedure:
-
Deposit a PbI₂ film onto the substrate using a solution-based method like spin-coating.
-
Place the PbI₂-coated substrate and MAI powder in a sealed chamber.
-
Heat the chamber to a specific temperature (e.g., <150°C) to allow the MAI to sublimate and react with the PbI₂ film, forming MAPbI₃.[12]
Protocol 3: Fabrication of a Planar Perovskite Photodetector
This protocol outlines the fabrication of a simple planar photodetector with interdigitated electrodes.
Materials:
-
Substrate with pre-patterned interdigitated electrodes (e.g., Gold on glass)
-
MAPbI₃ precursor solution (from Protocol 2.1)
-
Spin coater
-
Hot plate
Procedure:
-
Thoroughly clean the substrate with the interdigitated electrodes.
-
Deposit the MAPbI₃ thin film directly onto the electrodes using one of the methods described in Protocol 2.
-
The perovskite material will bridge the gap between the electrodes, forming the active layer of the photodetector.
Characterization Techniques
A suite of characterization techniques is essential to evaluate the quality of the synthesized MAI, the MAPbI₃ films, and the final device performance.
Material Characterization
-
X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of MAI and MAPbI₃.[15]
-
UV-Vis Spectroscopy: To determine the optical bandgap and absorbance of the perovskite film.[16]
-
Photoluminescence (PL) Spectroscopy: To assess the radiative recombination and defect density in the perovskite film.[16]
-
Scanning Electron Microscopy (SEM): To visualize the morphology, grain size, and film coverage.[15]
-
Atomic Force Microscopy (AFM): To characterize the surface topography and roughness of the film.[15]
Device Characterization
-
Current-Voltage (I-V) Measurements: To determine key performance parameters such as photocurrent, dark current, and responsivity under illumination.[16]
-
Transient Photocurrent/Photovoltage: To measure the response speed and charge carrier dynamics of the photodetector.[6]
-
External Quantum Efficiency (EQE): To quantify the ratio of collected charge carriers to incident photons at different wavelengths.[16]
Conclusion
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of Methylammonium Lead Iodide Perovskite with Controllable Morphologies with Enhanced Luminescence Performance [mdpi.com]
- 4. Experimental and theoretical optical properties of methylammonium lead halide perovskites - Nanoscale (RSC Publishing) DOI:10.1039/C5NR05435D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Crystallization in one-step solution deposition of perovskite films: Upward or downward? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambient processed (110) preferred MAPbI 3 thin films for highly efficient perovskite solar cells - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA01029D [pubs.rsc.org]
- 10. A modified two-step sequential deposition method for preparing perovskite CH3NH3PbI3 solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Vapor-assisted solution process for perovskite materials and solar cells - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. Frontiers | MAPbI3 Deposition by LV-PSE on TiO2 for Photovoltaic Application [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
Application Notes and Protocols for Uniform Methylammonium Iodide-Based Perovskite Films via Spin Coating
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of high-quality, uniform methylammonium (B1206745) iodide (MAI)-based perovskite films using the spin coating technique. The parameters outlined are critical for achieving optimal film morphology, crystallinity, and device performance.
Introduction
Methylammonium lead iodide (MAPbI₃) perovskites have emerged as a highly promising class of materials for next-generation solar cells and other optoelectronic devices due to their exceptional properties. The quality of the perovskite thin film is paramount in determining the efficiency and stability of these devices. Spin coating is a widely used and effective method for depositing uniform perovskite films from a precursor solution. This document outlines the key parameters and protocols to achieve reproducible, high-quality MAPbI₃ films.
The formation of a uniform and crystalline perovskite layer is a delicate process influenced by numerous factors during spin coating. These include the precursor solution composition, the spin coating program (speed, duration, and acceleration), and the use of an anti-solvent to induce rapid crystallization. This guide provides a systematic overview of these parameters and their impact on the final film characteristics.
Materials and Equipment
Materials:
-
Methylammonium iodide (MAI)
-
Lead(II) iodide (PbI₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Chlorobenzene (B131634), anhydrous (or other suitable anti-solvent like toluene)
-
Substrates (e.g., FTO-coated glass, ITO-coated glass)
-
Deionized (DI) water
-
Acetone, Isopropanol (B130326) (IPA)
Equipment:
-
Spin coater
-
Hotplate
-
Glovebox with a controlled inert atmosphere (e.g., nitrogen or argon)
-
Syringe filters (0.22 µm or 0.45 µm pore size)
-
Pipettes and syringes
-
Ultrasonic bath
-
UV-Ozone cleaner (optional)
Experimental Protocols
Substrate Cleaning
A pristine substrate surface is crucial for uniform film formation and good adhesion.
-
Place the substrates in a substrate holder.
-
Sequentially sonicate the substrates in a bath of deionized water with detergent, followed by deionized water, acetone, and finally isopropanol. Each sonication step should last for 15-20 minutes.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
For enhanced cleaning, treat the substrates with UV-Ozone for 15 minutes immediately before use to remove any residual organic contaminants.
Perovskite Precursor Solution Preparation (One-Step Method)
This protocol describes the preparation of a standard MAPbI₃ precursor solution.
-
Inside a nitrogen-filled glovebox, dissolve equimolar amounts of MAI and PbI₂ in a co-solvent of DMF and DMSO. A common solvent ratio is 4:1 (v/v) DMF:DMSO.[1]
-
The final concentration of the perovskite precursor can be varied, with typical concentrations ranging from 1.0 M to 1.6 M.[1]
-
Stir the solution on a hotplate at a low temperature (e.g., 60-70 °C) for at least 2-3 hours, or overnight, until the precursors are fully dissolved and a clear, yellow solution is formed.[1][2]
-
Before use, cool the solution to room temperature and filter it through a 0.22 µm or 0.45 µm PTFE syringe filter to remove any undissolved particles.
Spin Coating Process
The spin coating process should be carried out in a controlled-atmosphere glovebox.
One-Step Deposition with Anti-Solvent Quenching:
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a sufficient amount of the perovskite precursor solution (typically 40-100 µL) to cover the substrate surface.
-
Start the spin coating program. A typical two-step program is used:
-
Step 1 (Spreading): 1000-2000 rpm for 5-10 seconds. This allows the solution to spread evenly across the substrate.
-
Step 2 (Thinning): 4000-6000 rpm for 20-45 seconds. This step thins the film to the desired thickness.
-
-
Anti-Solvent Quenching: During the second step of the spin coating program (typically 5-15 seconds before the end), rapidly dispense a stream of anti-solvent (e.g., 100-200 µL of chlorobenzene or toluene) onto the center of the spinning substrate.[1][2][3] This will induce rapid supersaturation and nucleation, leading to a uniform film. The film should quickly change color from clear/yellow to dark brown/black.
-
Continue spinning for the remainder of the program to evaporate the residual solvents.
Two-Step Sequential Deposition:
In this method, a layer of PbI₂ is first deposited, followed by a reaction with MAI solution.
-
PbI₂ Deposition:
-
Prepare a solution of PbI₂ in DMF (e.g., 1 M).
-
Spin coat the PbI₂ solution onto the substrate (e.g., 3000-6000 rpm for 30 seconds).
-
Dry the PbI₂ film on a hotplate at 70 °C for 10-30 minutes.
-
-
MAI Conversion:
-
Prepare a solution of MAI in isopropanol (e.g., 10 mg/mL).
-
Deposit the MAI solution onto the PbI₂-coated substrate and spin coat (e.g., 4000 rpm for 30 seconds).[4]
-
The film will change color to dark brown as the perovskite is formed.
-
Annealing
After spin coating, the film needs to be annealed to promote crystal growth and remove any remaining solvent.
-
Immediately transfer the substrate to a preheated hotplate inside the glovebox.
-
Anneal the film at a temperature between 100 °C and 150 °C.[1][5] The optimal annealing time can range from 10 to 60 minutes.
-
After annealing, allow the film to cool down to room temperature before further processing or characterization. High annealing temperatures can promote large grain growth, but temperatures above 150°C may compromise film quality due to remnant PbI₂.[6]
Data Presentation: Spin Coating Parameters and Their Effects
| Parameter | Range | Typical Value | Effect on Film Properties |
| Precursor Concentration | 1.0 M - 1.6 M[1] | 1.2 M | Higher concentration can lead to thicker films and larger grain sizes, but may also increase surface roughness. |
| Solvent System | DMF, DMSO, DMF:DMSO mixtures | DMF:DMSO (4:1 v/v)[1] | The addition of DMSO can help to form intermediate phases that lead to more uniform and pinhole-free films. |
| Spin Speed (Step 1) | 1000 - 2000 rpm | 1500 rpm | Lower speeds ensure uniform spreading of the precursor solution across the substrate. |
| Spin Duration (Step 1) | 5 - 10 s | 8 s | Sufficient time for the solution to cover the entire substrate before the high-speed step. |
| Spin Speed (Step 2) | 3000 - 6000 rpm[7][8] | 4000 - 5000 rpm[1] | Higher speeds result in thinner films. Optimal speed is crucial for achieving a balance between thickness and uniformity. Increasing spinning rate can increase crystallinity.[8] |
| Spin Duration (Step 2) | 15 - 45 s[2] | 30 s | Longer duration leads to thinner films and more solvent evaporation before quenching. |
| Anti-Solvent | Toluene, Chlorobenzene[3] | Toluene | The choice of anti-solvent and its miscibility with the precursor solvent affects the nucleation and crystal growth rate. |
| Anti-Solvent Quenching Time | 5-15 s before end of spin | 10 s before end of spin | The timing of the anti-solvent drop is critical. Too early can wash away the precursor, while too late may result in incomplete crystallization. |
| Annealing Temperature | 100 - 150 °C[1][6] | 125 °C[1] | Higher temperatures promote larger grain growth and improved crystallinity. However, excessive heat can cause degradation. |
| Annealing Time | 10 - 60 min | 20 min[1] | Sufficient time is needed for complete crystallization and solvent removal. |
Visualizations
Experimental Workflow for One-Step Spin Coating
References
- 1. Methylammonium Lead Tri-Iodide Perovskite Solar Cells with Varying Equimolar Concentrations of Perovskite Precursors [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Doctor-Blade Coating of Methylammonium Iodide-Based Perovskite Layers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fabrication of high-quality methylammonium (B1206745) iodide (MAI)-based perovskite films using the doctor-blade coating technique. This scalable method is crucial for the development of large-area perovskite solar cells and other optoelectronic devices.
Introduction
Doctor-blade coating is a deposition technique that offers significant advantages over spin-coating for the fabrication of perovskite films, including higher material utilization, better scalability, and compatibility with roll-to-roll processing.[1] This document outlines the key steps and parameters for successfully depositing methylammonium lead iodide (MAPbI₃) perovskite layers, with a focus on precursor ink formulation, coating process optimization, and post-deposition treatments. The addition of excess MAI in the precursor solution has been shown to have a profound effect on the crystallization of the perovskite film.[2]
Experimental Protocols
Substrate Preparation
A thorough cleaning of the substrate is critical to ensure uniform film deposition and good adhesion. The following protocol is recommended for indium tin oxide (ITO) coated glass substrates:
-
Sonication: Sequentially sonicate the ITO/glass substrates in a bath of detergent (such as Hellmanex), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Drying: Dry the substrates with a stream of nitrogen gas.
-
UV-Ozone Treatment: Place the cleaned and dried substrates in a UV-Ozone cleaner for 15 minutes immediately before the coating process to remove any remaining organic residues and to improve the wettability of the surface.[3]
Perovskite Precursor Ink Formulation
The composition of the precursor ink is a key determinant of the final perovskite film quality. A typical formulation involves dissolving MAI and a lead halide source in a suitable solvent.
Standard MAPbI₃ Precursor Ink:
-
Dissolve Methylammonium Iodide (MAI) and Lead (II) Iodide (PbI₂) in a 1:1 molar ratio in a solvent mixture of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (typically in a 4:1 volume ratio).
-
To investigate the effect of excess MAI, the molar ratio of MAI to PbI₂ can be systematically varied (e.g., 1.05:1, 1.1:1).
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution of the precursors.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulate impurities.
Ink with Additives for Improved Performance:
Additives can be incorporated into the precursor solution to improve film morphology, reduce defects, and enhance device performance.
-
Methylammonium Acetate (MAAc) and Phenylurea: A combination of MAAc and phenylurea as additives has been shown to modulate the morphology and crystallization process of MAPbI₃ films, leading to larger crystal grains and lower defect densities.[2]
-
Ethylene Glycol (EG): The addition of EG as an inert co-solvent can increase the viscosity of the precursor solution, which is beneficial for achieving thicker and more uniform films during blade coating.[4][5]
Doctor-Blade Coating Process
The doctor-blade coating process should be carried out in a controlled environment, preferably in a nitrogen-filled glovebox with low humidity, to prevent degradation of the perovskite precursors.
-
Substrate Heating: Pre-heat the cleaned substrate on a hotplate to a temperature between 35°C and 145°C.[3][6] The optimal temperature will depend on the solvent system and the desired evaporation rate.
-
Solution Deposition: Dispense a specific volume of the perovskite precursor solution (e.g., 50 µL for a 5x5 cm² substrate) onto the pre-heated substrate near one edge.[3]
-
Blade Coating: Set the gap between the doctor blade and the substrate (typically 100 µm).[3] Move the blade across the substrate at a constant speed (e.g., 5 mm/s) to spread the solution and form a wet film.[3]
-
Solvent Quenching: Immediately after the blade passes, direct a stream of nitrogen gas (gas knife) at the wet film to rapidly remove the solvent and induce crystallization.[3][6]
Post-Deposition Annealing
A thermal annealing step is crucial for the complete conversion of the precursor film into the crystalline perovskite phase and to improve the film's morphology.
-
Immediately transfer the coated substrate to a hotplate.
-
Anneal the film at a temperature between 100°C and 150°C for 10 to 15 minutes.[3]
-
Allow the film to cool down to room temperature before further characterization or device fabrication.
Data Presentation
| Parameter | Value | Reference |
| Substrate Temperature | 35 °C | [3] |
| 85 - 135 °C | [6] | |
| 145 °C | [6] | |
| Blade-Substrate Gap | 100 µm | [3] |
| Blade Speed | 5 mm/s | [3] |
| Gas Knife Flow Rate (N₂) | 60 L/min | [3] |
| Annealing Temperature | 100 °C | [3] |
| 150 °C | [3] | |
| Annealing Time | 10 min | [3] |
| 15 min | [3] |
Table 1: Doctor-Blade Coating Process Parameters.
| Precursor Components | Molar Ratio | Solvent System | Additives | Reference |
| MAI, PbI₂ | 1:1 | DMF:DMSO (4:1 v/v) | None (Control) | [6] |
| MAI, PbI₂ | >1:1 (excess MAI) | DMF:DMSO | - | [2] |
| MAI, PbI₂ | - | MAAc | MACl, DPCl | [7] |
| FAI, PbI₂, CsI | 0.83:1:0.17 | DMF:NMP (4:1 v/v) | - | N/A |
| MAPbBr₃ | - | GBL:DMSO | 18-crown-6 ether | [8] |
Table 2: Perovskite Precursor Ink Formulations.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the doctor-blade coating of perovskite layers.
References
- 1. renewablesnow.com [renewablesnow.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulating Precursor Viscosity with Inert Solvent Additives for Efficient Blade-Coated Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Dual additive strategy for ambient blade-coated MAPbI3 using a green ionic liquid solvent: towards fully printable perovskite solar cells with carbon electrodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Inkjet Printing of Perovskite Solar Cells using Methylammonium Iodide Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication of perovskite solar cells using inkjet printing technology with a focus on methylammonium (B1206745) iodide (MAI)-based inks. The following protocols and data are compiled from various scientific sources to ensure a detailed and actionable resource for researchers in the field.
Overview of Inkjet Printing for Perovskite Solar Cells
Inkjet printing is a versatile, non-contact digital printing technique that offers precise material deposition with minimal waste, making it an attractive method for the scalable production of perovskite solar cells.[1] The process involves the ejection of ink droplets from a printhead onto a substrate in a controlled manner to form a uniform thin film.[2] For perovskite solar cells, this technique allows for the deposition of the perovskite absorber layer, and in some cases, the charge transport layers as well.[3] The quality of the printed film, and consequently the device performance, is highly dependent on the ink formulation, printing parameters, and post-deposition treatments.[1][4]
Experimental Protocols
Substrate Preparation
A thorough cleaning of the substrate is crucial to ensure proper film adhesion and to prevent defects. The following is a general procedure for cleaning fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates:
-
Initial Cleaning: Gently rub the surfaces of the substrates with a gloved hand using a small amount of Hellmanex™ solution to physically remove dirt. Rinse thoroughly with deionized (DI) water.[5]
-
Sonication: Place the substrates in a substrate holder and sonicate in a beaker containing a solution of Hellmanex™ in DI water for 5 minutes.[5]
-
Rinsing: Rinse the substrates thoroughly twice with hot DI water to remove any remaining detergent.[5]
-
Solvent Cleaning: Sonicate the substrates in isopropyl alcohol (IPA) or acetone (B3395972) for 15 minutes, followed by another 15-minute sonication in the other solvent (acetone or IPA).[6]
-
Final Rinse and Drying: Rinse the substrates again with DI water and dry them with a nitrogen (N₂) gun.[5][6]
-
Surface Treatment: Expose the substrates to UV-ozone treatment for 20-30 minutes to increase surface wettability.[5][6]
Methylammonium Iodide (MAI) Ink Formulation
The composition of the perovskite ink is a critical factor that influences droplet formation, film morphology, and crystal growth.[1]
-
Precursor Solution: Prepare a 1 M stock solution of methylammonium lead iodide (MAPbI₃). This can be achieved by dissolving equimolar amounts of this compound (MAI) and lead iodide (PbI₂) in a solvent mixture.[7]
-
Solvent System: A common solvent system is a mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). A typical volumetric ratio is 4:1 (DMF:DMSO).[7] Other solvents such as γ-butyrolactone (GBL) and N-methyl-2-pyrrolidone (NMP) can also be used to modify ink properties.[8]
-
Mixing and Dissolution: Stir the precursor and solvent mixture overnight at a slightly elevated temperature (e.g., 70 °C) to ensure complete dissolution.[7]
-
Filtering: Before use, filter the ink through a 0.45 µm PTFE filter to remove any particulate matter that could clog the inkjet nozzle.[9]
Inkjet Printing of the Perovskite Layer
The printing process should be carried out in a controlled environment, typically a nitrogen-filled glovebox, to minimize exposure to moisture and oxygen.
-
Printer Setup: Utilize a drop-on-demand (DoD) piezoelectric inkjet printer equipped with a suitable printhead (e.g., Spectra SE128 with a 30 pL drop size).[2][9]
-
Printing Parameters:
-
Substrate Temperature: The substrate is often pre-heated to facilitate solvent evaporation and control crystallization. Temperatures can range from ambient up to 120 °C.[10]
-
Printhead Voltage: A typical voltage is around 80 V.[9]
-
Jetting Frequency: A frequency of 100 Hz is commonly used.[9]
-
Resolution (Drop Spacing): Printing resolution, often expressed in dots per inch (dpi), determines the amount of ink deposited and influences the final film thickness. A resolution of 500 dpi has been reported to yield good results.[1][9]
-
Print Speed: A print speed of 100 mm/s is a representative value.[9]
-
-
Multipass Printing: To achieve a desired film thickness and ensure uniform coverage, multiple passes of the printhead may be necessary.[4]
Post-Printing Annealing
Annealing is a critical step to promote solvent removal, induce crystallization, and improve the quality of the perovskite film.
-
Thermal Annealing: After printing, the substrates are annealed on a hotplate. A typical annealing temperature for MAPbI₃ is 100 °C for 10 minutes.[9][11] Temperatures can range from 80 °C to 150 °C depending on the specific ink formulation and desired film characteristics.[3]
-
Vacuum Annealing: In some protocols, an additional vacuum annealing step is employed to further improve film quality by removing residual solvents and enhancing crystal growth.[4]
-
Gas-Flow-Assisted Vacuum Drying (GAVD): This technique can be used prior to thermal annealing to assist in the drying process.[9]
Data Presentation
The following tables summarize key quantitative data from the literature on inkjet printing of perovskite solar cells.
Table 1: Ink Formulations for Inkjet-Printed Perovskite Solar Cells
| Perovskite Composition | Precursors | Solvents | Concentration | Additives | Reference |
| MAPbI₃ | MAI, PbI₂ | DMF/DMSO (4:1 v/v) | 1 M | - | [7] |
| Cs₀.₀₅MA₀.₁₄FA₀.₈₁PbI₂.₅₅Br₀.₄₅ | FAI, PbI₂, MABr, PbBr₂, CsI | NMP/DMF | Not Specified | PbX₂-DMSO complex | [8] |
| Triple Cation | FAI, MAI, CsI, PbI₂, PbBr₂ | Not Specified | Not Specified | - | |
| FASn₀.₅Pb₀.₅I₃ | FAI, SnI₂, PbI₂ | Not Specified | Not Specified | - |
Table 2: Inkjet Printing and Annealing Parameters
| Parameter | Value | Reference |
| Printing | ||
| Printer Type | Drop-on-Demand Piezoelectric | [2] |
| Printhead | Spectra SE128 (30 pL drop size) | [9] |
| Printhead Voltage | 80 V | [9] |
| Jetting Frequency | 100 Hz | [9] |
| Printing Resolution | 500 dpi | [9] |
| Print Speed | 100 mm/s | [9] |
| Substrate Temperature | Up to 120 °C | [10] |
| Annealing | ||
| Thermal Annealing Temperature | 100 °C | [9][11] |
| Thermal Annealing Time | 10 min | [9] |
Table 3: Performance of Inkjet-Printed Perovskite Solar Cells
| Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| MAPbI₃ (multipass) | 11.3 | Not Specified | Not Specified | Not Specified | [4] |
| MAPbI₃ | up to 12 | Not Specified | Not Specified | Not Specified | [12] |
| Triple Cation | 12.9 | Not Specified | Not Specified | Not Specified | |
| Cs₀.₀₅MA₀.₁₄FA₀.₈₁PbI₂.₅₅Br₀.₄₅ | 19.6 (0.04 cm²) | Not Specified | Not Specified | Not Specified | [8] |
| FASn₀.₅Pb₀.₅I₃ | 10.26 | 0.74 | 25.66 | 54.06 | |
| Evaporated PbI₂ + IJP MAI | 18.2 | Not Specified | Not Specified | Not Specified | [13] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the inkjet printing process for perovskite solar cells.
References
- 1. scispace.com [scispace.com]
- 2. Recent developments in perovskite-based precursor inks for scalable architectures of perovskite solar cell technology - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D2SE00162D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Multipass inkjet printed planar methylammonium lead iodide perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A this compound healing method for CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub> perovskite solar cells with high fill factor over 80% [jos.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. Researchers develop efficient inkjet-printed perovskite solar cells | Perovskite-Info [perovskite-info.com]
The Role of Additives in Methylammonium Iodide Solutions for Enhanced Perovskite Film Quality: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of additives in methylammonium (B1206745) iodide (MAI) based perovskite precursor solutions to improve the quality of the resulting thin films. High-quality perovskite films are crucial for the fabrication of high-performance and stable perovskite solar cells (PSCs). Additive engineering is a widely adopted and effective strategy to control the crystallization process, passivate defects, and enhance the morphological and optoelectronic properties of perovskite films.
Introduction to Additive Engineering in Perovskite Synthesis
The fabrication of uniform, pinhole-free perovskite films with large crystalline grains is a critical challenge in the development of efficient PSCs. The rapid crystallization of perovskites from precursor solutions often leads to the formation of defects and small grains, which can act as recombination centers for charge carriers, thereby reducing device performance and stability.[1] Additives are chemical compounds introduced in small quantities into the precursor solution to modulate the crystallization kinetics and passivate defects.[2]
The primary roles of additives in MAI solutions include:
-
Controlling Crystallization: Additives can interact with the lead halide precursors (e.g., PbI2) to form intermediate adducts.[3][4] This slows down the rapid reaction with MAI, allowing for more controlled crystal growth and leading to larger grain sizes and improved film morphology.[5][6]
-
Defect Passivation: Additives can passivate various types of defects within the perovskite film, such as vacancies, interstitials, and anti-site defects, which are often present at the grain boundaries and on the film surface.[1][2][7] This passivation reduces non-radiative recombination and improves charge carrier lifetime.[8]
-
Improving Film Morphology: The use of additives generally leads to smoother and more uniform films with fewer pinholes.[9][10] This is essential for preventing charge shunting and ensuring efficient charge transport in the solar cell device.
Classes of Additives and Their Mechanisms
Lewis Bases
Lewis base additives, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), are common components of perovskite precursor solutions. They donate a pair of electrons to the Lewis acidic PbI2, forming a stable intermediate adduct (e.g., PbI2-DMSO).[3][4][11] This adduct approach retards the crystallization of the perovskite, allowing for the formation of higher quality films with larger grains upon annealing.[12][13]
Ammonium (B1175870) Halides
Ammonium halides, such as methylammonium chloride (MACl), ammonium iodide (NH4I), ammonium bromide (NH4Br), and ammonium chloride (NH4Cl), are widely used to improve perovskite film quality.[5][9] MACl, in particular, has been shown to significantly increase grain size and enhance crystallinity.[5][6] The introduction of chloride ions can also influence the electronic properties and defect tolerance of the perovskite material.[2] The addition of 5% methylammonium bromide (MABr) or formamidinium bromide (FABr) has been shown to improve short-circuit current density and open-circuit voltage by creating uniform morphologies and suppressing defects.[10]
Organic Molecules and Polymers
A variety of other organic molecules and polymers have been explored as additives. For instance, biuret, with its multiple Lewis base sites, can coordinate with PbI2 to form a stable intermediate adduct, retarding perovskite crystallization.[4] Diammonium iodide has been used for post-treatment defect passivation, leading to reduced recombination loss.[8] Ethylammonium bromide (EABr) introduced at the bottom interface of the perovskite film can reduce the amount of unreacted PbI2, a known defect source.[14]
Quantitative Data Summary
The following tables summarize the quantitative effects of various additives on the performance of methylammonium lead iodide-based perovskite solar cells.
| Additive | Concentration | Precursor System | Key Improvement | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control (No Additive) | - | CH₃NH₃I + PbI₂ + PbCl₂ | - | - | - | - | 5.40 | [9][15] |
| NH₄I | 0.1 M | CH₃NH₃I + PbI₂ + PbCl₂ | Increased grain size, reduced pinholes | - | - | - | 9.13 | [9][15] |
| NH₄Br | 0.3 M | CH₃NH₃I + PbI₂ + PbCl₂ | Lower performance than control | - | - | - | < 5.40 | [9] |
| NH₄Cl | 0.1 M | CH₃NH₃I + PbI₂ + PbCl₂ | Increased grain size | - | - | - | 8.13 | [15] |
| Control (No Additive) | - | Mixed Cation/Halide | - | - | - | - | 16.72 | [5] |
| MACl | 10% | Mixed Cation/Halide | Larger grains, smoother surface | - | - | - | 23.61 | [5] |
| Control (No Additive) | - | MAPbI₃ | - | - | - | - | 14.64 | [8] |
| Diammonium Iodide (C₈) | Post-treatment | MAPbI₃ | Defect passivation | - | - | - | 17.60 | [8] |
| Control (No Additive) | - | Inverted PSCs | - | - | - | - | 20.41 | [14] |
| EABr | Interfacial | Inverted PSCs | Reduced unreacted PbI₂ | - | - | - | 21.06 | [14] |
Experimental Protocols
Protocol for Perovskite Film Fabrication with Ammonium Halide Additives
This protocol is adapted from studies using NH4I, NH4Br, and NH4Cl as additives.[9][15]
Materials:
-
Methylammonium iodide (MAI)
-
Lead(II) iodide (PbI₂)
-
Lead(II) chloride (PbCl₂)
-
Ammonium iodide (NH₄I), Ammonium bromide (NH₄Br), or Ammonium chloride (NH₄Cl)
-
N,N-dimethylformamide (DMF, anhydrous)
-
Substrates (e.g., FTO-coated glass)
-
PEDOT:PSS
-
Spiro-OMeTAD
-
Gold or Silver for contacts
Procedure:
-
Substrate Cleaning: Clean the FTO-coated glass substrates by sequential ultrasonication in acetone, isopropyl alcohol, and deionized water for 15 minutes each. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned substrates at 4000 rpm for 30 seconds. Anneal the substrates at 150 °C for 15 minutes in air.
-
Perovskite Precursor Solution Preparation:
-
Prepare a stock solution by dissolving CH₃NH₃I, PbI₂, and PbCl₂ in a 4:1:1 molar ratio in anhydrous DMF.
-
For the additive-containing solutions, add the desired ammonium halide (NH₄I, NH₄Br, or NH₄Cl) to the stock solution at a concentration of 0.1 M or 0.3 M.
-
-
Perovskite Film Deposition (One-Step Method):
-
Transfer the substrates into a nitrogen-filled glove box.
-
Deposit the perovskite precursor solution (with or without additives) onto the PEDOT:PSS layer via spin-coating.
-
Anneal the films at 100 °C for a specified time (e.g., 5-10 minutes). The optimal annealing time may vary depending on the additive used.[9]
-
-
Device Completion: Complete the solar cell fabrication by depositing a hole-transporting layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver) through thermal evaporation.
Protocol for Two-Step Perovskite Film Fabrication with MACl Additive in the PbI₂ Layer
This protocol is based on the work by Methylammonium Chloride Additive in Lead Iodide Optimizing the Crystallization Process for Efficient Perovskite Solar Cells.[6]
Materials:
-
Lead(II) iodide (PbI₂)
-
Methylammonium chloride (MACl)
-
N,N-dimethylformamide (DMF, anhydrous)
-
This compound (MAI)
-
Isopropyl alcohol (IPA)
-
Substrates (e.g., FTO-coated glass)
Procedure:
-
PbI₂-MACl Solution Preparation: Prepare a solution of PbI₂ in DMF. Add MACl to this solution at various concentrations (e.g., 2 g/L, 5 g/L, 10 g/L) to optimize the film quality.
-
PbI₂-MACl Film Deposition: Spin-coat the PbI₂-MACl solution onto the prepared substrate. The morphology of this inorganic layer is crucial for the subsequent perovskite conversion.
-
Perovskite Conversion:
-
Prepare a solution of MAI in IPA.
-
Deposit the MAI solution onto the PbI₂-MACl film.
-
Allow the conversion reaction to proceed, followed by an annealing step to form the final perovskite film.
-
-
Device Fabrication: Proceed with the deposition of subsequent layers (hole transport layer, electron transport layer, and contacts) to complete the solar cell device.
Visualizations
Caption: One-step perovskite film fabrication workflow with additives.
Caption: Mechanism of Lewis acid-base adduct formation for improved film quality.
Caption: Schematic of defect passivation in perovskite films by additives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lewis Acid-Base Adduct Approach for High Efficiency Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide toward High-Performance Photovoltaic Devices (Journal Article) | OSTI.GOV [osti.gov]
- 9. Effect of Ammonium Halide Additives on the Performance of Methyl Amine Based Perovskite Solar Cells | MDPI [mdpi.com]
- 10. Additive effects of methyl ammonium bromide or formamidinium bromide in methylammonium lead iodide perovskite solar cells using decaphenylcyclopentasilane - ProQuest [proquest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Key Role of a Lewis Base Solvent in the Formation of Perovskite Films Fabricated from the Lewis Adduct Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent the degradation of Methylammonium iodide powder
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and troubleshooting of Methylammonium iodide (MAI) powder to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (MAI) powder degradation?
Q2: How can I visually identify if my MAI powder has degraded?
Q3: What are the chemical byproducts of MAI degradation?
A3: Depending on the degradation pathway (e.g., thermal, photo-induced), byproducts can include methylamine (B109427) (CH₃NH₂), hydroiodic acid (HI), methyl iodide (CH₃I), and ammonia (B1221849) (NH₃).[2] In the context of perovskite films, the presence of moisture can facilitate the decomposition of the perovskite structure back to lead iodide (PbI₂).[3][4]
Q4: Can I still use MAI powder that has slightly changed color?
A4: It is strongly discouraged. The presence of degradation products and impurities can significantly impact the quality, performance, and reproducibility of your experiments, particularly in the fabrication of perovskite solar cells and other optoelectronic devices. Using fresh, pure MAI is crucial for achieving optimal results.
Q5: What is the recommended shelf life of MAI powder?
A5: The shelf life of MAI powder is highly dependent on storage conditions. When stored properly under a dry, inert atmosphere and protected from light, it can remain stable for an extended period. However, it is best practice to use the powder as fresh as possible and to perform a purity check if it has been stored for a long time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| MAI powder has turned yellow/brown. | Exposure to air (moisture and oxygen) and/or light. | Discard the degraded powder. Procure fresh MAI and ensure it is stored in a desiccator or glovebox under an inert atmosphere and protected from light. |
| Inconsistent experimental results (e.g., poor perovskite film quality, low device performance). | Degraded MAI or impurities in the powder. | Use fresh, high-purity MAI. Consider purifying the MAI if you suspect impurities from the synthesis or degradation. Implement stricter storage and handling protocols. |
| MAI powder is clumping together. | Absorption of moisture due to its hygroscopic nature. | The powder has been exposed to humidity. It is best to use fresh, dry powder. Ensure storage in a desiccator or a dry glovebox environment. |
| Difficulty dissolving MAI powder in the desired solvent. | The presence of insoluble impurities from degradation. | Filter the solution to remove any undissolved particles. However, this does not remove soluble impurities. The best course of action is to use fresh MAI. |
Data on Factors Affecting MAI Stability
While precise degradation rates for MAI powder are not extensively documented, the following table summarizes the key factors influencing its stability.
| Factor | Effect on MAI Powder | Prevention/Mitigation |
| Moisture/Humidity | Accelerates degradation, leading to discoloration and impurity formation. MAI is hygroscopic.[1] | Store in a tightly sealed container within a desiccator or an inert atmosphere glovebox (e.g., with nitrogen or argon).[1] |
| Light | Can induce photochemical decomposition over time. | Store in an amber vial or a container wrapped in aluminum foil to protect from light.[1] |
| Temperature | Elevated temperatures can lead to thermal decomposition and the release of volatile byproducts like CH₃NH₂ and HI.[2] | Store in a cool, dry place. Avoid storing near heat sources.[5] |
| Oxygen | Can contribute to oxidative degradation, especially in the presence of light. | Handle and store under an inert atmosphere to minimize exposure to oxygen.[1] |
| Incompatible Materials | Strong oxidizing agents can react with MAI. | Store away from incompatible chemicals.[6] |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Storage of MAI Powder
-
Environment : All handling of MAI powder should be performed inside an inert atmosphere glovebox with low moisture (<10 ppm) and oxygen (<10 ppm) levels. If a glovebox is not available, handle the powder in a fume hood, minimizing exposure time to the ambient atmosphere.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and compatible gloves (e.g., nitrile gloves).[5]
-
Weighing and Dispensing : Use clean, dry spatulas and weighing boats. After dispensing the required amount, securely seal the main container immediately.
Protocol 2: Assessment of MAI Powder Purity using X-Ray Diffraction (XRD)
-
Objective : To identify the crystalline phases present in the MAI powder and to check for the presence of common degradation products or impurities.
-
Sample Preparation : Prepare a small amount of the MAI powder on a zero-background sample holder. To prevent degradation during the measurement from atmospheric exposure, an airtight sample holder with a low-absorption dome (e.g., Kapton or Mylar) is recommended.
-
Instrument Setup : Use a powder X-ray diffractometer with a common radiation source, such as Cu Kα (λ = 1.54 Å).
-
Data Collection : Scan a 2θ range that covers the expected diffraction peaks for MAI. A typical range would be from 10° to 60°.
-
Data Analysis : Compare the obtained diffraction pattern with a reference pattern for pure MAI. The presence of additional peaks may indicate impurities or degradation products. For instance, peaks corresponding to PbI₂ would be a significant concern if the MAI was intended for perovskite synthesis and had been inadvertently contaminated.
Visualizations
Caption: Degradation pathways of this compound (MAI) powder.
Caption: Troubleshooting workflow for issues related to MAI powder degradation.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation of Methylammonium Lead Iodide Perovskite Structures through Light and Electron Beam Driven Ion Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Common issues in the synthesis of Methylammonium iodide and their solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of methylammonium (B1206745) iodide (MAI).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final MAI product is yellow, not white. What is the cause and how can I fix it?
A: A yellow to brownish tint in your MAI powder is a common issue and typically indicates the presence of iodine (I₂) impurities. Pure methylammonium iodide is a white crystalline solid. The discoloration arises from the oxidation of iodide ions (I⁻) to iodine.
Troubleshooting Steps:
-
Precursor Quality: Ensure you are using high-purity hydroiodic acid (HI) and methylamine (B109427). HI solutions often contain stabilizers like hypophosphorous acid (H₃PO₂) which can lead to impurities.[1][2] Using freshly purchased, high-purity precursors is recommended.
-
Reaction Conditions: The reaction between methylamine and HI is exothermic. It is crucial to maintain a low temperature (typically 0 °C) during the addition of HI to the methylamine solution to prevent side reactions and oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[3][4]
-
Purification:
-
Washing: Wash the crude product multiple times with a non-polar solvent like diethyl ether. This helps remove unreacted starting materials and some impurities.[3][4]
-
Recrystallization: Recrystallization is a highly effective method for purification. Dissolving the crude MAI in a minimal amount of a hot polar solvent (e.g., ethanol) and then inducing precipitation by adding a non-polar solvent (e.g., diethyl ether) or by cooling can yield high-purity white crystals.[3] One reported method involves recrystallization from a slow diffusion of diethyl ether into a methanol (B129727) solution of MAI, resulting in colorless crystalline platelets.[5]
-
-
Storage: MAI is sensitive to air, light, and moisture. Store the purified product in a dark, dry environment, preferably in a glovebox or under an inert atmosphere, to prevent degradation and discoloration over time.
Q2: What are the common impurities in MAI synthesis and how do they affect my experiments?
A: Besides iodine, other impurities can be present in synthesized MAI, primarily originating from the precursors or side reactions.
-
Hypophosphorous Acid (H₃PO₂) and its byproducts: Hydroiodic acid is often stabilized with hypophosphorous acid. This can be transformed into impurities like methylammonium hypophosphite (MAH₂PO₂) and methylammonium phosphite (B83602) (MAH₂PO₃) during the synthesis.[2][6] These impurities can be detrimental to the performance of perovskite solar cells, as they can act as nucleation centers and affect the crystal growth of the perovskite film.[1][2]
-
Unreacted Precursors: Residual methylamine or HI can also be present if the reaction does not go to completion or if purification is inadequate.
Impact on Experiments:
-
Perovskite Solar Cells: The purity of MAI is critical for fabricating high-performance perovskite solar cells. Impurities can lead to smaller crystal grains, increased defect densities, and poor device performance and stability.[1][2]
-
Reproducibility: The presence of unknown or variable amounts of impurities can lead to significant batch-to-batch variation and poor experimental reproducibility.
Q3: The yield of my MAI synthesis is low. How can I improve it?
A: Low yields can result from several factors in the synthesis and purification process.
Solutions:
-
Stoichiometry: Ensure the correct molar ratio of reactants. Some protocols use a slight excess of methylamine to ensure the complete reaction of the hydroiodic acid.
-
Reaction Time and Temperature: Allow the reaction to proceed for a sufficient duration at the optimal temperature (typically 0°C for 2 hours) to ensure completion.[3][4]
-
Purification Losses: While purification is essential, excessive washing or recrystallization steps can lead to product loss. Optimize the purification process by using the minimum amount of solvent necessary for recrystallization and by carefully recovering the product at each step.
-
Product Isolation: Ensure complete precipitation of the product during recrystallization. Cooling the solution to a low temperature (e.g., in an ice bath) can help maximize the recovery of the crystalline product. A reported synthesis protocol achieved a 97% yield after recrystallization.[5]
Q4: How should I properly store and handle this compound?
A: MAI is sensitive to environmental conditions. Proper storage and handling are crucial to maintain its purity and stability.
-
Atmosphere: Store MAI under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation from moisture and oxygen. A glovebox is the ideal storage environment.
-
Light: Protect MAI from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Temperature: Store at room temperature or in a refrigerator in a desiccated environment.
-
Handling: Handle MAI in a controlled environment, such as a glovebox or a fume hood with low humidity. Avoid prolonged exposure to ambient air.
Quantitative Data Summary
Table 1: Influence of MAI Concentration on Perovskite Morphology
| MAI in Solution B (mg) | PbI₂ in Solution B (mg) | Resulting MAPbI₃ Nanostructure |
| 12.8 | 18.4 | Nanoplates |
| 18.4 | 18.4 | Nanocubes |
| 25.6 | 36.8 | Nanorods |
Data adapted from a study on the synthesis of MAPbI₃ nanocrystals. The concentration of MAI was found to be a key factor in controlling the morphology of the final perovskite material.[7]
Table 2: Impact of MAI Purity on Perovskite Solar Cell Performance
| MAI Purity | Average Power Conversion Efficiency (PCE) |
| High Purity (recrystallized) | Higher PCE, improved device stability |
| Low Purity (with impurities) | Lower PCE, increased defects, poor stability |
This table provides a qualitative summary based on findings that impurities in MAI, such as those derived from hypophosphorous acid, are detrimental to the performance of perovskite solar cells.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a common laboratory procedure for the synthesis of MAI.[3][4]
Materials:
-
Methylamine solution (e.g., 40% in methanol or water)
-
Hydroiodic acid (HI) (e.g., 57 wt% in water)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Schlenk line or glovebox
Procedure:
-
Reaction Setup: Place a stir bar in a round-bottom flask and place the flask in an ice bath on a magnetic stirrer.
-
Reactant Addition: Add the methylamine solution to the flask. Slowly add the hydroiodic acid dropwise to the stirred methylamine solution over a period of 10-20 minutes. The reaction is exothermic, so maintain the temperature at 0°C.
-
Reaction: After the addition is complete, allow the solution to stir at 0°C for 2 hours.
-
Solvent Removal: Remove the solvent using a rotary evaporator at a temperature of around 50-60°C until a solid precipitate is formed.
-
Purification (Washing): Wash the resulting crude solid with diethyl ether by stirring for 30 minutes. Repeat this washing step three times to remove unreacted precursors.
-
Purification (Recrystallization): Dissolve the washed solid in a minimal amount of hot ethanol. Slowly add diethyl ether until a precipitate begins to form. Cool the solution in an ice bath to maximize crystallization.
-
Isolation and Drying: Collect the white crystals by filtration and dry them under vacuum overnight.
-
Storage: Store the purified this compound in a dark, dry, and inert environment.
Visualizations
References
Technical Support Center: Enhancing the Stability of Methylammonium Iodide-Based Perovskite Solar Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the stability of methylammonium (B1206745) iodide (MAPbI₃)-based perovskite solar cells.
FAQs and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Rapid Degradation of Perovskite Film in Ambient Air
Question: My MAPbI₃ film degrades from a dark brown/black color to yellow within a few hours of exposure to ambient air. What is the cause and how can I prevent this?
Answer: This rapid color change is a classic sign of perovskite degradation due to moisture. The hygroscopic nature of the methylammonium cation makes the perovskite material highly susceptible to hydration, which leads to the decomposition of the active perovskite phase back into its precursors, lead iodide (PbI₂), which is yellow.
Troubleshooting Steps:
-
Control Humidity: The most critical step is to minimize exposure to moisture. All fabrication steps, including precursor preparation, spin coating, and annealing, should ideally be performed in an inert atmosphere, such as a nitrogen-filled glovebox with humidity levels below 1% relative humidity (RH).
-
Proper Annealing: Ensure your annealing process is optimized. Incomplete conversion of precursors can leave residual solvents or unreacted species that can attract moisture. A typical annealing process for MAPbI₃ is at 100°C for 10-15 minutes.
-
Hydrophobic Additives: Incorporating hydrophobic additives into the perovskite precursor solution can enhance moisture resistance. See the "Additive Engineering" section for examples.
-
Encapsulation: For long-term stability, proper encapsulation of the final device is crucial to act as a barrier against moisture and oxygen.
Issue 2: Poor Film Quality and Pinhole Formation
Question: My perovskite films have visible pinholes and a non-uniform surface, leading to low device efficiency and high shunt resistance. How can I improve the film morphology?
Answer: Pinhole formation is a common issue in solution-processed perovskite films and can be caused by several factors, including precursor solution quality, spin coating parameters, and the annealing process. These defects can create short-circuiting pathways in the solar cell.[1][2]
Troubleshooting Steps:
-
Precursor Solution Quality:
-
Freshly Prepared: Always use freshly prepared precursor solutions. Over time, the solution can degrade, leading to particulate formation.
-
High-Purity Precursors: Use high-purity (≥99.99%) lead iodide (PbI₂) and methylammonium iodide (MAI). Impurities can act as nucleation sites for defects.
-
Filtration: Filter the precursor solution through a 0.22 µm PTFE syringe filter before use to remove any undissolved particles.
-
-
Spin Coating Optimization:
-
Anti-Solvent Dripping: Employing an anti-solvent dripping step during spin coating is a highly effective method to induce rapid and uniform crystallization, leading to dense and pinhole-free films.[3] Common anti-solvents include chlorobenzene (B131634) and toluene.
-
Spin Speed and Time: Optimize the spin coating speed and duration. A two-step spin program (a slow step for spreading followed by a fast step for thinning) often yields better results.
-
-
Additive Engineering: Certain additives can modulate the crystallization process, leading to larger grain sizes and reduced pinholes. Refer to the "Additive Engineering" section for more details.
-
Substrate Cleanliness: Ensure your substrates are meticulously cleaned to ensure uniform wetting of the precursor solution.
Issue 3: Incomplete Conversion to Perovskite Phase
Question: After annealing, my film remains yellowish or light brown instead of turning dark brown/black. What is causing this incomplete conversion?
Answer: The characteristic dark color of MAPbI₃ is indicative of the formation of the desired perovskite crystal structure. An incomplete color change suggests that the reaction between PbI₂ and MAI is not complete.
Troubleshooting Steps:
-
Annealing Temperature and Time: Verify your annealing temperature and duration. For MAPbI₃, a temperature of around 100°C is typically required for complete conversion.[4] The time can range from 10 to 60 minutes depending on the film thickness and substrate.
-
Precursor Stoichiometry: Ensure the molar ratio of MAI to PbI₂ in your precursor solution is accurate. An equimolar ratio is standard, though a slight excess of MAI is sometimes used to compensate for its volatility during annealing.
-
Solvent System: The choice of solvent can influence the formation of intermediate phases. DMF is a common solvent, and the addition of a small amount of DMSO can help to form a more stable intermediate phase that facilitates complete conversion upon annealing.
-
MAI Volatilization: If annealing at higher temperatures or for extended periods, MAI can sublimate from the film. Annealing in a semi-enclosed environment, such as a petri dish, can help to maintain a local MAI vapor pressure and prevent its loss.
Issue 4: High Series Resistance in the Final Device
Question: My fabricated solar cell shows a low fill factor, and analysis of the J-V curve indicates high series resistance. What are the potential sources of this resistance?
Answer: High series resistance (Rs) can originate from several components of the solar cell, including the transparent conductive oxide (TCO), the charge transport layers, the perovskite layer itself, and the metal contacts.[5][6]
Troubleshooting Steps:
-
Perovskite Film Quality: A perovskite layer with a high density of grain boundaries can impede charge transport, leading to higher Rs. Improving film quality through the methods described in "Issue 2" can help.
-
Charge Transport Layers:
-
Thickness Optimization: The thickness of the electron transport layer (ETL) and hole transport layer (HTL) needs to be optimized. Layers that are too thick can increase series resistance.
-
Material Quality: Ensure the quality and conductivity of your ETL and HTL materials are adequate.
-
-
Interfaces: Poor interfaces between the perovskite and the charge transport layers can create barriers to charge extraction. Surface passivation techniques can improve these interfaces.
-
Metal Contacts: Ensure good adhesion and ohmic contact between the charge transport layers and the metal electrodes. Poor evaporation or contamination can lead to high contact resistance.
-
TCO Substrate: Verify the conductivity of your FTO or ITO-coated glass substrates.
Data Presentation: Strategies for Stability Enhancement
The following tables summarize quantitative data from various studies on the impact of different stability-enhancing strategies on MAPbI₃-based perovskite solar cells.
Table 1: Effect of Additives on Device Performance and Stability
| Additive | Concentration (mol%) | Change in PCE (Initial) | Stability Enhancement | Reference |
| Theophylline-BF₄⁻ | 0.5 | 13.6% to 15.04% | Maintained stability for >600h at 30% RH (control <240h) | [7] |
| Benzylammonium Chloride (BZACl) | 0.27 | 17.8% to 19.8% | Retained 90% of initial efficiency after 30 days in ambient air (~45% RH) | [8] |
| Guanidinium Bromide (GABr) | Optimized | 15.77% to 17.57% (flexible) | Mitigated hysteresis and reduced Voc loss | [9] |
| Methylamine Cyanate (MAOCN) | Optimized | Up to 21.28% | Dropped only by ~5% after 30 days in ambient conditions | [10] |
Table 2: Comparison of Encapsulation Methods on Device Lifetime
| Encapsulation Method | Encapsulant Material(s) | Testing Conditions | Lifetime (T₈₀ - time to 80% of initial PCE) | Reference |
| Glass-Glass with Butyl Rubber Sealant | Glass, Butyl Rubber | Various | Generally improved stability compared to other methods | [11] |
| Al₂O₃ Thin Film Encapsulation | Al₂O₃ | Various | Showed improved stability in meta-analysis | [11] |
| Glass-Glass with Epoxy Sealing | Glass, Epoxy | Various | Comparable stability to other glass-glass methods | [11] |
| Kapton and Glue-Bonded Glass | Kapton, Glass, Glue | Shelf-life | >1300 hours | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at improving the stability of MAPbI₃ perovskite solar cells.
Protocol 1: One-Step Spin Coating of MAPbI₃ with Anti-Solvent Dripping
Materials:
-
This compound (MAI)
-
Lead (II) iodide (PbI₂)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chlorobenzene (anti-solvent)
-
Cleaned FTO-coated glass substrates
Procedure:
-
Precursor Solution Preparation (1.2 M):
-
Inside a nitrogen-filled glovebox, dissolve 222.6 mg of MAI and 553.2 mg of PbI₂ in a solvent mixture of 700 µL of DMF and 300 µL of DMSO.
-
Stir the solution on a hotplate at 60°C for at least 2 hours until the precursors are fully dissolved, yielding a clear yellow solution.
-
Filter the solution using a 0.22 µm PTFE syringe filter before use.
-
-
Spin Coating:
-
Transfer the cleaned FTO substrate with the desired underlying layers (e.g., compact TiO₂) into the glovebox.
-
Dispense 40 µL of the perovskite precursor solution onto the center of the substrate.
-
Initiate a two-step spin coating program:
-
Step 1: 1000 rpm for 10 seconds (acceleration: 200 rpm/s).
-
Step 2: 4000 rpm for 30 seconds (acceleration: 2000 rpm/s).
-
-
During the second step, at approximately 15 seconds into the spin, drip 100 µL of chlorobenzene onto the center of the spinning substrate. A rapid color change from yellow to brown should be observed.
-
-
Annealing:
-
Immediately transfer the substrate to a preheated hotplate inside the glovebox.
-
Anneal at 100°C for 15 minutes. The film should turn a uniform dark brown/black color.
-
Allow the film to cool down to room temperature before depositing the subsequent layers.
-
Protocol 2: Guanidinium Bromide (GABr) Post-Treatment Passivation
Materials:
-
Fabricated MAPbI₃ perovskite film on a substrate
-
Guanidinium bromide (GABr)
-
Isopropanol (IPA)
Procedure:
-
Passivation Solution Preparation:
-
Prepare a series of GABr solutions in IPA with varying concentrations (e.g., 1 mg/mL, 2 mg/mL, 5 mg/mL) to find the optimal concentration.
-
-
Post-Treatment Application:
-
After the MAPbI₃ film has been annealed and cooled down (as in Protocol 1), deposit ~50 µL of the GABr solution onto the perovskite surface.
-
Spin coat at 4000 rpm for 30 seconds.
-
-
Second Annealing:
-
Anneal the GABr-treated perovskite film at 100°C for 10 minutes.
-
Let the film cool down before proceeding with the deposition of the hole transport layer.
-
Protocol 3: Basic Device Encapsulation
Materials:
-
Completed perovskite solar cell device
-
UV-curable epoxy
-
Glass coverslip
-
UV lamp
Procedure:
-
Preparation:
-
Work in a low-humidity environment (ideally inside a glovebox).
-
Ensure the device surface and the glass coverslip are clean and free of dust.
-
-
Epoxy Application:
-
Apply a thin, uniform bead of UV-curable epoxy around the active area of the solar cell on the substrate. Be careful not to let the epoxy flow onto the active area.
-
-
Sealing:
-
Carefully place the glass coverslip over the device, pressing down gently to spread the epoxy and form a seal. Ensure there are no air bubbles trapped inside.
-
-
Curing:
-
Expose the encapsulated device to a UV lamp for the time specified by the epoxy manufacturer to cure the adhesive.
-
Mandatory Visualizations
Diagram 1: Workflow for Fabricating a Stable MAPbI₃ Solar Cell
Caption: A typical experimental workflow for fabricating stable MAPbI₃ perovskite solar cells.
Diagram 2: Degradation Pathway of MAPbI₃ in the Presence of Moisture
Caption: Moisture-induced degradation pathway of methylammonium lead iodide perovskite.[13]
Diagram 3: Troubleshooting Logic for Low Device Efficiency
Caption: A logical workflow for troubleshooting low efficiency in perovskite solar cells.
References
- 1. Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. Enhancing the stability and efficiency of MAPbI3 perovskite solar cells by theophylline-BF4− alkaloid derivatives, a theoretical-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic improvements in the performance and stability of inverted planar MAPbI3-based perovskite solar cells incorporating benzylammonium halide salt additives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. GABr Post-Treatment for High-Performance MAPbI3 Solar Cells on Rigid Glass and Flexible Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the stability and efficiency of MAPbI3 perovskite solar cells by theophylline-BF4− alkaloid derivatives, a theoretical-experimental approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. art.torvergata.it [art.torvergata.it]
- 13. Structural Transitions and Stability of FAPbI3 and MAPbI3: The Role of Interstitial Water [mdpi.com]
Technical Support Center: Troubleshooting Pinholes and Defects in MAI-based Perovskite Films
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with methylammonium (B1206745) iodide (MAI)-based perovskite films. Here you will find answers to frequently asked questions and detailed guides to address common issues such as pinholes and other film defects.
Troubleshooting Guide: Common Defects in MAI-Perovskite Films
The quality of the perovskite layer is a critical factor for high-performance devices.[1][2] Pinholes and other defects can act as recombination centers, leading to reduced efficiency and stability.[3][4] Below is a summary of common defects, their potential causes, and recommended solutions.
| Defect | Potential Causes | Recommended Solutions |
| Pinholes and Voids | - Rapid solvent evaporation: Leads to incomplete film formation.[5] - Incomplete precursor conversion: Insufficient reaction of MAI and lead iodide.[5] - Poor substrate wettability: The precursor solution dewets from the substrate.[6] - Low precursor concentration: Insufficient material to form a continuous film. - High humidity: Moisture can interfere with crystallization and lead to defect formation.[7] | - Solvent Engineering: Use a co-solvent with a higher boiling point (e.g., NMP with DMF/DMSO) to slow evaporation.[1][2] - Optimize Annealing: Increase annealing temperature or duration to ensure full conversion.[5][8][9] A two-step or gradient annealing process can also be beneficial.[8] - Substrate Treatment: Use surface treatments (e.g., UV-ozone) to improve hydrophilicity. - Adjust Precursor Concentration: Increase the molarity of the precursor solution. - Environmental Control: Fabricate films in a controlled, low-humidity environment like a nitrogen-filled glovebox.[5] |
| Small, Non-uniform Grains | - Rapid nucleation and crystal growth: Can be caused by fast solvent removal.[5] - Sub-optimal annealing process: Incorrect temperature or time can hinder grain growth.[5][9] - Impure precursors: Impurities can act as nucleation sites, leading to smaller grains.[10] | - Anti-Solvent Engineering: Precisely control the timing and volume of anti-solvent dripping to manage nucleation.[11][12] - Additive Engineering: Incorporate additives like TMAI or Lewis bases to modulate crystal growth.[3][5][13] - Annealing Optimization: Experiment with different annealing temperatures and durations to promote grain growth.[8] - Precursor Purification: Use purified MAI to reduce intrinsic defects.[10] |
| Rough Film Surface | - Uncontrolled crystal growth: Leads to a disorganized film structure.[5] - Presence of secondary phases or aggregates: Unreacted precursors or byproducts can roughen the surface.[5] | - Refine Annealing Protocol: A controlled annealing process can lead to more ordered crystal growth.[8] - Solvent Annealing: Exposing the film to solvent vapor during annealing can improve surface morphology. - Verify Stoichiometry: Ensure the correct molar ratios of precursors are used.[5] |
| Yellowish Film (Incomplete Perovskite Formation) | - Insufficient annealing: Not enough thermal energy to complete the perovskite formation.[5] - Incorrect precursor stoichiometry: An imbalance in MAI and lead iodide can lead to unreacted components.[5] - Film degradation: Exposure to moisture can cause the perovskite to decompose.[5] | - Optimize Annealing: Increase the annealing temperature or duration.[5] - Verify Precursor Ratios: Double-check the molar ratios of your precursors.[5] - Work in a Controlled Environment: Perform all fabrication steps in a low-humidity environment.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of MAI in perovskite film formation?
A1: Methylammonium iodide (MAI) is a crucial organic cation component in the formation of the perovksite crystal structure (CH₃NH₃PbI₃). It intercalates into the lead iodide (PbI₂) lattice upon annealing to form the final perovskite film. The volatility of MAI can sometimes lead to the formation of vacancy defects.[14]
Q2: I'm observing a high density of pinholes in my perovskite film. What is the most likely cause?
A2: A high density of pinholes is often attributed to very rapid crystallization, which can be a result of fast solvent evaporation during the spin-coating process.[5] This can prevent the formation of a continuous and uniform film. Another common cause is the dewetting of the precursor solution from the substrate.[6]
Q3: How does the annealing temperature affect film quality?
A3: The annealing temperature and duration are critical parameters that significantly influence the crystallinity, grain size, and morphology of the perovskite film.[8][9] Insufficient annealing can result in incomplete conversion of precursors, leading to a yellowish film with poor electronic properties.[5] Conversely, excessively high temperatures or prolonged annealing can cause decomposition of the perovskite material and the formation of defects.[9][15]
Q4: Can the quality of the MAI precursor affect the final film?
Q5: What is "anti-solvent engineering" and how can it help reduce pinholes?
A5: Anti-solvent engineering is a widely used technique to produce dense and uniform perovskite films with high surface coverage.[11] It involves dripping a solvent in which the perovskite precursors are insoluble (the anti-solvent, e.g., toluene (B28343) or chlorobenzene) onto the spinning substrate during the spin-coating process.[1][11] This induces rapid and uniform nucleation, leading to a pinhole-free film.[12] The timing of the anti-solvent drop is a critical parameter to optimize.
Q6: What is "gas quenching" and how does it compare to anti-solvent methods?
A6: Gas quenching is an alternative method to control crystallization where a stream of inert gas (like nitrogen or argon) is directed at the wet film to rapidly remove the solvent.[18][19] This technique provides precise control over nucleation and growth, resulting in smooth, pinhole-free films with large grains.[18] It is considered more environmentally friendly and scalable than anti-solvent methods as it reduces chemical waste.[19]
Experimental Protocols and Visualizations
Standard Perovskite Film Fabrication Workflow (One-Step Spin Coating with Anti-Solvent)
A typical experimental workflow for perovskite film fabrication.
Logical Relationship of Process Parameters to Film Quality
This diagram shows the logical connections between key processing parameters and their influence on the final perovskite film quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Annealing-free perovskite films based on solvent engineering for efficient solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Additive engineering enables efficient, stable perovskite solar cells - AIP.ORG [aip.org]
- 4. pv-magazine.com [pv-magazine.com]
- 5. benchchem.com [benchchem.com]
- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Reduction of intrinsic defects in hybrid perovskite films via precursor purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of anti-solvent engineering toward high performance perovskite solar cells | Journal of Materials Research | Cambridge Core [cambridge.org]
- 13. research-hub.nrel.gov [research-hub.nrel.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. researching.cn [researching.cn]
- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Moisture-Induced Degradation of Methylammonium Iodide and Perovskites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylammonium (B1206745) iodide (MAI) and perovskite materials. It addresses common issues related to moisture-induced degradation during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of moisture on Methylammonium Iodide (MAI)?
A1: this compound (MAI) is a hygroscopic organic salt, meaning it readily absorbs moisture from the atmosphere.[1][2] This property is a significant challenge as the absorbed water can compromise the structural integrity of the perovskite crystal when MAI is used as a precursor.[1] The presence of moisture can lead to the decomposition of MAI into methylamine (B109427) (CH₃NH₂) and hydroiodic acid (HI).[3]
Q2: How does moisture lead to the degradation of methylammonium lead iodide (MAPbI₃) perovskite?
A2: Moisture initiates a chemical degradation process in MAPbI₃ perovskites. Water molecules act as a catalyst, leading to the decomposition of the perovskite structure back into its precursors, lead iodide (PbI₂) and MAI.[1][3] This is often visibly indicated by a color change in the perovskite film from black to yellow, which is characteristic of PbI₂ formation.[1] The degradation can proceed through the formation of hydrated perovskite phases, such as a monohydrate (MAPbI₃·H₂O) and a dihydrate ((MA)₄PbI₆·2H₂O), which are intermediate steps before irreversible decomposition.[4]
Q3: Is the moisture-induced degradation of MAPbI₃ reversible?
A3: The initial formation of a hydrated perovskite phase upon exposure to moisture can be reversible.[2] However, prolonged or high-level moisture exposure leads to an irreversible decomposition into PbI₂ and other byproducts, causing a permanent loss of the desired perovskite properties.[5][6]
Q4: What are the visible signs of perovskite degradation due to moisture?
A4: The most common visible sign of MAPbI₃ degradation is the change in color of the perovskite film from dark brown or black to a yellowish color.[1] This yellowing is indicative of the formation of lead iodide (PbI₂), a primary degradation product.[3]
Q5: How does the level of humidity affect the rate of degradation?
A5: The rate of degradation is directly related to the level of relative humidity (RH). While lower humidity levels (~60% RH) may have a limited impact on the structural stability, higher levels (~100% RH) can cause rapid and intense phase segregation within a couple of hours.[5][6][7] Studies have shown that there appears to be a threshold of humidity that triggers this irreversible structural transformation.[8][9]
Troubleshooting Guide
Issue 1: My perovskite film turns yellow immediately after fabrication.
| Possible Cause | Troubleshooting Step |
| High ambient humidity during spin-coating or annealing. | Fabricate perovskite films in a controlled environment with low relative humidity, such as a nitrogen-filled glovebox.[2] If a glovebox is unavailable, consider using a dry air or nitrogen flow over the substrate during fabrication. |
| Hygroscopic solvents. | Ensure all solvents used for the perovskite precursor solution are anhydrous. Use freshly opened, high-purity solvents. |
| Contaminated precursors. | Store MAI and other precursors in a desiccator to prevent moisture absorption.[1] Consider purifying the precursors if contamination is suspected. |
Issue 2: The efficiency of my perovskite solar cell degrades rapidly when tested in ambient air.
| Possible Cause | Troubleshooting Step |
| Moisture ingress into the device. | Encapsulate the device to protect the perovskite layer from ambient humidity.[10] Common encapsulation methods involve using UV-curable epoxy and a glass coverslip. |
| Pinholes or defects in the perovskite film. | Optimize the spin-coating or deposition parameters to create a uniform and pinhole-free perovskite layer. Additives can sometimes help improve film morphology. |
| Degradation of charge transport layers. | Select more hydrophobic charge transport layers that are less susceptible to moisture-induced degradation.[11] |
Issue 3: I am observing inconsistent results between batches of perovskite films.
| Possible Cause | Troubleshooting Step |
| Fluctuations in ambient humidity. | Monitor and record the relative humidity and temperature during fabrication. Try to maintain consistent environmental conditions for each batch. |
| Aging of precursor solutions. | Prepare fresh precursor solutions before each fabrication run. Some precursor solutions can degrade over time, especially if exposed to light or air. |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of moisture on perovskite stability from various studies.
Table 1: Effect of Relative Humidity on MAPbI₃ Degradation
| Relative Humidity (RH) | Observation | Reference |
| ~60% | Limited impact on structural stability. | [5][6][8] |
| >80% | Intense and fast phase segregation. | [6] |
| 85% | Triple cation perovskite withstood for 250 hours. | [2] |
| 55% | MAPbI₃ perovskite solar cell withstood for 480 hours. | [2] |
| 100% | Radically enhanced formation of PbI₂. | [7] |
Experimental Protocols
Protocol 1: In-situ X-Ray Diffraction (XRD) for Monitoring Moisture-Induced Degradation
This protocol is based on methodologies used to observe the structural changes in perovskite films upon exposure to moisture.[12]
Objective: To monitor the real-time structural evolution of a MAPbI₃ film exposed to a controlled humidity environment.
Materials and Equipment:
-
MAPbI₃ thin film on a suitable substrate (e.g., FTO glass).
-
Environmental chamber for XRD with humidity control.
-
X-ray diffractometer.
-
Source of humid air or nitrogen.
Procedure:
-
Mount the MAPbI₃ thin film sample in the environmental chamber of the XRD instrument.
-
Acquire an initial XRD pattern of the pristine film in a dry environment (e.g., dry nitrogen flow) to serve as a baseline. The characteristic peak for MAPbI₃ is at approximately 14.1° (110).[5]
-
Introduce a controlled flow of humid air or nitrogen into the chamber at the desired relative humidity.
-
Continuously collect XRD patterns at set time intervals (e.g., every 5-10 minutes).
-
Monitor the intensity of the MAPbI₃ peak at 14.1° and look for the emergence of the PbI₂ peak at approximately 12.7° (001), which indicates degradation.[5]
-
Continue data collection until the MAPbI₃ peak disappears or stabilizes.
-
Analyze the evolution of peak intensities to determine the kinetics of the degradation process.
Visualizations
Degradation Pathway of MAPbI₃ in the Presence of Moisture
Caption: Moisture-induced degradation pathway of MAPbI₃ perovskite.
Experimental Workflow for Moisture Stability Testing
Caption: General workflow for perovskite solar cell stability testing under humid conditions.
References
- 1. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00828B [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 4. How Humidity Accelerates Perovskite Instability [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Moisture-Induced Structural Degradation in Methylammonium Lead Iodide Perovskite Thin Films (Journal Article) | OSTI.GOV [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 11. In-situ observation of moisture-induced degradation of perovskite solar cells using laser-beam induced current | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. pubs.aip.org [pubs.aip.org]
Technical Support Center: Thermal Degradation of Methylammonium Iodide (MAI) in Perovskites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving methylammonium (B1206745) iodide (MAI)-based perovskites.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Yellowing of Perovskite Film During Annealing | The perovskite is degrading into lead iodide (PbI₂), a yellow compound. This is a common sign of thermal decomposition. | - Optimize Annealing Temperature and Time: Ensure the annealing temperature is not excessively high. For MAPbI₃, degradation can be significant above 85°C in inert conditions and even lower in the presence of humidity. - Control Atmosphere: Perform annealing in a dry, inert atmosphere (e.g., nitrogen or argon glovebox) to minimize moisture- and oxygen-induced degradation. |
| Poor Device Performance After Thermal Stress Testing | Thermal stress can induce both reversible and irreversible degradation pathways in the perovskite layer. This can also be caused by the degradation of other layers in the device stack. | - Encapsulation: Ensure proper encapsulation of the device to prevent the escape of volatile degradation products like methylamine (B109427) (CH₃NH₂) and hydrogen iodide (HI), which can allow for the reversible degradation pathway to self-heal. - Material Selection: Consider using more thermally stable organic cations, such as formamidinium (FA), or mixed-cation perovskites (e.g., FA/MA or Cs/FA/MA) which have shown improved thermal stability.[1] |
| Inconsistent Results in Thermal Stability Studies | Variations in experimental conditions can significantly impact degradation rates and pathways. | - Standardize Protocols: Use consistent protocols for all experiments, including heating rates, atmospheric conditions, and illumination.[2] - Sample Preparation: Ensure uniform and high-quality perovskite films, as defects and grain boundaries can act as initiation sites for degradation. |
| Unexpected Phases in XRD After Heating | The appearance of a peak around 12.6° in the X-ray diffraction (XRD) pattern is characteristic of PbI₂ formation, a primary solid-state product of MAPbI₃ thermal degradation.[3] | - In-situ Monitoring: Utilize in-situ XRD during heating to observe the onset temperature of PbI₂ formation and understand the degradation kinetics. - Correlate with Other Techniques: Combine XRD with techniques like thermogravimetric analysis (TGA) to correlate structural changes with mass loss events. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for methylammonium iodide (MAI) in perovskites?
A1: The thermal degradation of MAI in perovskites primarily follows two pathways:
-
Reversible Degradation: The perovskite decomposes into methylamine (CH₃NH₂) and hydrogen iodide (HI). In a closed system where these volatile products cannot escape, they can recombine to reform the perovskite.
-
Irreversible Degradation: The perovskite decomposes into ammonia (B1221849) (NH₃) and methyl iodide (CH₃I).[4] This pathway is considered detrimental as the products do not readily recombine to reform the perovskite structure. Methane (CH₄) has also been observed as a degradation product at elevated temperatures.[4]
Q2: At what temperature does the thermal degradation of MAPbI₃ become significant?
A2: The onset of thermal degradation is highly dependent on the experimental conditions:
-
In an inert atmosphere and in the dark, significant degradation is often observed at temperatures above 85°C.[5]
-
Under illumination, degradation can be initiated at lower temperatures, with some studies showing decomposition at temperatures as low as 45-55°C when exposed to concentrated sunlight.[3]
Q3: How does the halide composition (e.g., replacing iodide with bromide) affect thermal stability?
A3: Replacing iodide with bromide to form methylammonium lead bromide (MAPbBr₃) generally enhances thermal stability. MAPbBr₃ has been shown to be stable at higher temperatures compared to MAPbI₃. For instance, under concentrated sunlight, MAPbBr₃ did not show significant degradation under conditions that caused MAPbI₃ to decompose.[3] Thermogravimetric analysis has shown that the thermal stability is preserved up to 330°C for MAPbBr₃, compared to 310°C for MAPbI₃.[6][7]
Q4: What is the role of encapsulation in preventing thermal degradation?
A4: Encapsulation plays a crucial role in enhancing the thermal stability of perovskite solar cells. It serves two main purposes:
-
Prevents Ingress of Moisture and Oxygen: Both moisture and oxygen can accelerate the thermal degradation of the perovskite layer.
-
Traps Volatile Products: By preventing the escape of volatile degradation products such as CH₃NH₂ and HI, encapsulation allows the reversible degradation reaction to reach equilibrium, enabling a self-healing process.
Q5: What are the best characterization techniques to study the thermal degradation of MAI perovskites?
A5: A combination of techniques is typically used to get a comprehensive understanding of thermal degradation:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of mass loss and quantify the extent of degradation.
-
X-ray Diffraction (XRD): To identify structural changes and the formation of degradation products like PbI₂. In-situ XRD is particularly powerful for observing these changes in real-time as a function of temperature.[8][9][10]
-
UV-Visible (UV-Vis) Spectroscopy: To monitor changes in the optical properties of the perovskite film, such as a decrease in the characteristic absorption onset, which indicates degradation.[11][12]
-
Mass Spectrometry: To identify the gaseous products evolved during degradation.[4]
Quantitative Data Summary
Table 1: Thermal Degradation Onset Temperatures for MAPbI₃ under Various Conditions
| Condition | Onset Temperature (°C) | Key Observation | Reference |
| 100 suns illumination | ~45-55 | Decomposition observed. | [3] |
| 100 suns illumination | ~25 | No degradation observed. | [3] |
| Dark, inert atmosphere | 85 | Degradation occurs. | [5] |
Table 2: Thermal Stability of Methylammonium Lead Halide Perovskites (CH₃NH₃PbX₃)
| Halide (X) | Thermal Stability Preserved Up To (°C) | Reference |
| Iodide (I) | 310 | [6][7] |
| Bromide (Br) | 330 | [6][7] |
| Chloride (Cl) | 335 | [6][7] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Perovskite Powder
-
Objective: To determine the thermal stability and decomposition profile of perovskite powder.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Place a small amount of the perovskite powder (typically 5-10 mg) into a clean TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual air and moisture.
-
Heat the sample from room temperature to a desired final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of degradation and the temperatures of maximum mass loss rates from the derivative thermogravimetric (DTG) curve.
-
2. In-situ X-ray Diffraction (XRD) of Perovskite Thin Films
-
Objective: To monitor the structural changes of a perovskite thin film during heating in real-time.
-
Apparatus: X-ray diffractometer equipped with a heating stage.
-
Procedure:
-
Mount the perovskite thin film on the heating stage of the diffractometer.
-
If possible, create an inert atmosphere by flowing nitrogen or argon over the sample.
-
Record an initial XRD pattern at room temperature over a 2θ range that covers the main perovskite and expected degradation product peaks (e.g., 10-40°).
-
Heat the sample to the first target temperature (e.g., 50°C) at a controlled rate.
-
Once the temperature is stable, record another XRD pattern.
-
Repeat steps 4 and 5 for a series of increasing temperatures (e.g., in 10-20°C increments) until the desired final temperature is reached or the perovskite has fully degraded.
-
Analyze the evolution of the XRD patterns to identify the temperatures at which perovskite peaks decrease and PbI₂ peaks appear and grow.[8]
-
3. UV-Visible (UV-Vis) Spectroscopy for Monitoring Film Degradation
-
Objective: To track the degradation of a perovskite film by observing changes in its optical absorption.
-
Apparatus: UV-Vis Spectrophotometer with a holder for thin films.
-
Procedure:
-
Measure the initial UV-Vis absorption spectrum of the as-prepared perovskite film at room temperature.
-
Subject the film to thermal stress by placing it on a hotplate at a specific temperature (e.g., 85°C) in a controlled atmosphere for a defined period (e.g., 10 minutes).
-
Remove the film from the hotplate and allow it to cool to room temperature.
-
Measure the UV-Vis absorption spectrum again.
-
Repeat steps 2-4 for multiple time intervals to create a time-series of spectra.
-
Analyze the spectra for a decrease in the absorption onset (typically around 780 nm for MAPbI₃) and the overall absorption intensity, which are indicative of degradation.[13]
-
Visualizations
Caption: Thermal degradation pathways of MAPbI₃ perovskite.
Caption: Workflow for studying perovskite thermal degradation.
References
- 1. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 2. miragenews.com [miragenews.com]
- 3. lioz.etgar.huji.ac.il [lioz.etgar.huji.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. functmaterials.org.ua [functmaterials.org.ua]
- 8. researchgate.net [researchgate.net]
- 9. Structural Evolution During Perovskite Crystal Formation and Degradation: In Situ and Operando X–Ray Diffraction Studies (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unravelling the environmental degradation mechanism of perovskite thin films - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00574K [pubs.rsc.org]
Technical Support Center: Light-Induced Degradation of Methylammonium Iodide Perovskites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylammonium (B1206745) iodide (MAI)-containing perovskites. The information is designed to help address common issues encountered during experiments related to light-induced degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of light-induced degradation in MAPbI₃ perovskites?
A1: Light-induced degradation in methylammonium lead iodide (MAPbI₃) perovskites is a complex process involving several mechanisms that can occur simultaneously:
-
Ion Migration: Under illumination, mobile ions within the perovskite lattice, particularly iodide ions (I⁻), can migrate. This can lead to changes in the local stoichiometry and the creation of defects.[1]
-
Material Decomposition: The perovskite can decompose into lead iodide (PbI₂) and volatile species like methylamine (B109427) (CH₃NH₂) and hydrogen iodide (HI).[2] This decomposition is often visible as a change in the film's color from dark brown/black to yellow.
-
Role of Oxygen and Moisture: The presence of oxygen and moisture significantly accelerates degradation. Light and oxygen together can induce the formation of superoxide (B77818) species, which can then react with the perovskite.[2] Moisture can facilitate the hydrolysis of the perovskite material.
-
Formation of Metallic Lead: In an inert atmosphere and at elevated temperatures (e.g., above 75 °C), light-induced degradation can lead to the formation of metallic lead (Pb⁰) in addition to PbI₂.[3]
Q2: My perovskite film is turning yellow under illumination. What is happening and can it be reversed?
A2: The yellowing of your MAPbI₃ film is a visual indicator of its decomposition into lead iodide (PbI₂), which is a yellow-colored compound. This is a common sign of degradation. The process involves the loss of organic components (methylammonium iodide). While some studies suggest that annealing in the presence of this compound vapor can partially reverse this process, significant degradation is often irreversible, especially if volatile components have escaped the film.
Q3: How does the intensity and wavelength of light affect the degradation rate?
A3: Higher light intensity generally accelerates the degradation process by increasing the population of photo-generated charge carriers, which can participate in degradation reactions. The wavelength of light also plays a crucial role. Higher-energy light, such as blue or ultraviolet (UV) light, is particularly damaging to MAPbI₃ perovskites.[4][5] This is because high-energy photons can break chemical bonds within the material more easily.
Q4: I am observing a decrease in the photoluminescence (PL) intensity of my perovskite film over time during illumination. What does this signify?
A4: A decrease in PL intensity is a common indicator of perovskite degradation. It suggests an increase in non-radiative recombination pathways, which can be caused by the formation of defects and trap states within the material as it degrades.[1] These defects act as centers where electrons and holes recombine without emitting light, thus quenching the photoluminescence.
Q5: Can I study the degradation of my perovskite sample using an electron microscope (SEM)?
A5: Yes, but with caution. The electron beam in an SEM can itself induce degradation, primarily through electron beam-driven ion migration.[1] This can lead to changes in morphology and optical properties that are not solely due to light exposure. It is crucial to use low acceleration voltages (ideally below 3 kV) and low beam currents to minimize beam-induced damage.[6] Comparing results with a control area that has not been exposed to the electron beam is also recommended.
Troubleshooting Guide
Problem 1: Inconsistent stability measurements between seemingly identical samples.
| Possible Cause | Troubleshooting Step |
| Variations in Film Quality | Even small variations in precursor solution age, spin coating parameters, or annealing conditions can lead to differences in crystallinity and defect density, affecting stability. Ensure all fabrication steps are as consistent as possible. |
| Environmental Fluctuations | Minor differences in ambient humidity or oxygen levels during sample transfer or measurement can significantly impact degradation rates. Handle samples in a controlled inert atmosphere (e.g., a glovebox) whenever possible. |
| Measurement-Induced Degradation | The characterization technique itself might be contributing to degradation. For techniques involving light or electron beams, use the lowest possible intensity/dose and exposure time necessary to obtain a good signal. |
Problem 2: Rapid degradation of the perovskite film even in an inert atmosphere.
| Possible Cause | Troubleshooting Step |
| Residual Solvent | Incomplete removal of solvents like DMF or DMSO during annealing can leave residues that promote degradation pathways. Optimize your annealing time and temperature to ensure complete solvent removal. |
| Thermal Degradation | If the light source also generates significant heat, you may be observing thermal degradation in addition to photodegradation. Use a heat filter with your light source and monitor the sample temperature. Films can start to degrade above 75 °C under illumination in an inert atmosphere.[3][7] |
| Intrinsic Instability | The material itself has inherent instabilities. Consider compositional engineering, such as incorporating other cations (e.g., formamidinium, cesium) or halides (e.g., bromide) to improve the intrinsic stability of the perovskite lattice. |
Problem 3: Artifacts in characterization data of degraded samples.
| Possible Cause | Troubleshooting Step |
| XPS: X-ray Induced Damage | The soft X-rays used in XPS can themselves cause degradation, including the formation of metallic lead.[8] Minimize X-ray exposure time and be aware that the measured composition may change during the measurement. |
| SEM: Charging Effects | Perovskite films can be poorly conductive, leading to charging under the electron beam, which results in image distortion.[9][10] To mitigate this, apply a thin conductive coating (e.g., carbon or gold/palladium) and use low acceleration voltages.[6] |
| XRD: Preferred Orientation | Changes in peak intensities in XRD patterns may not solely be due to degradation but could also be influenced by changes in the preferred orientation of the crystallites. Correlate XRD data with other techniques like SEM or PL mapping for a comprehensive understanding. |
Data Presentation
Table 1: Impact of Environmental Conditions on MAPbI₃ Stability
| Condition | Observed Degradation Products | Relative Degradation Rate | Reference |
| Light + Air (Oxygen & Moisture) | PbI₂, CH₃NH₂, I₂ | Very Fast | [2] |
| Light + Inert Atmosphere (N₂) @ 75°C | PbI₂, Metallic Pb | Moderate | [3][7] |
| Dark + Inert Atmosphere (N₂) @ 95°C | PbI₂ | Slow | [3][7] |
Table 2: Performance Degradation under Continuous Light Soaking
| Device/Film | Test Conditions | Time | Performance Metric Retention | Reference |
| Encapsulated MAPbI₃ PVSC | Continuous Light Soaking @ 10°C | 500 hours | 98% of initial PCE | [11] |
| CH₃NH₃PbI₃ Film | Blue Laser Irradiation in UHV | 480 minutes | ~33% of total Pb converted to metallic Pb | [12] |
Experimental Protocols
Protocol 1: Standardized Light Soaking Test (based on ISOS-L-2)
This protocol outlines a procedure for assessing the stability of perovskite solar cells under continuous illumination and elevated temperature.
-
Initial Characterization:
-
Measure the initial current-voltage (J-V) curve of the encapsulated device under a calibrated solar simulator (AM1.5G, 100 mW/cm²).
-
Record the initial power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
-
Light Soaking:
-
Place the device in a temperature-controlled chamber under a continuous light source (e.g., white light LED or solar simulator) with an intensity of 1 sun (100 mW/cm²).
-
Maintain the sample temperature at a constant elevated level, typically 65°C or 85°C.[13]
-
The atmosphere should be controlled, either inert (N₂) or ambient air, and the relative humidity should be monitored and reported.
-
Apply an electrical bias to the device, typically at the maximum power point (MPP) or open-circuit conditions.[13]
-
-
Periodic Monitoring:
-
At regular intervals (e.g., every 1, 10, 50, 100 hours), briefly interrupt the light soaking to measure the J-V curve under standard test conditions.
-
Track the changes in PCE, Voc, Jsc, and FF over time.
-
-
Data Reporting:
-
Plot the normalized photovoltaic parameters as a function of soaking time.
-
Report the T₈₀ lifetime, which is the time it takes for the PCE to decrease to 80% of its initial value.
-
Protocol 2: Characterization of Degraded Perovskite Films using XRD and XPS
-
Sample Preparation:
-
Prepare a fresh MAPbI₃ film on a suitable substrate (e.g., glass/ITO).
-
Expose the film to a controlled light source for a specific duration to induce degradation. It is advisable to cover a portion of the film to serve as an un-degraded reference area.
-
-
X-ray Diffraction (XRD) Analysis:
-
Acquire an XRD pattern of both the degraded and reference areas of the film.
-
Data Analysis: Look for the appearance of a characteristic peak for PbI₂ (typically around 12.6°). A decrease in the intensity of the main perovskite peaks (e.g., at ~14.1° and ~28.4° for the (110) and (220) planes) can also indicate a loss of the perovskite phase.
-
-
X-ray Photoelectron Spectroscopy (XPS) Analysis:
-
Transfer the sample to the XPS ultra-high vacuum (UHV) chamber. If possible, use a UHV-compatible transfer system to avoid air exposure.[14]
-
Acquire survey scans and high-resolution scans of the relevant core levels: Pb 4f, I 3d, N 1s, and C 1s.
-
Data Analysis:
-
In the Pb 4f spectrum, look for the emergence of a new component at a lower binding energy, which is indicative of the formation of metallic lead (Pb⁰).[8]
-
Analyze the atomic ratios (e.g., I:Pb, N:Pb) to quantify changes in stoichiometry. A decrease in the nitrogen and iodine signals relative to lead suggests the loss of the organic components.
-
-
Visualizations
Caption: Light-induced degradation pathway in MAPbI₃ perovskites.
Caption: Experimental workflow for perovskite stability testing.
Caption: Troubleshooting logic for inconsistent stability results.
References
- 1. Degradation of Methylammonium Lead Iodide Perovskite Structures through Light and Electron Beam Driven Ion Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Effect of temperature on light induced degradation in methylammonium lead iodide perovskite thin films and solar cells (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.macalester.edu [digitalcommons.macalester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. SEM Artifacts : Understanding Common Issues - Element Pi [elementpi.com]
- 11. NTU-MST Program | 台大分子科學與技術國際研究生博士學位學程 - Mitigating the Degradation of MAPbI3 Perovskite Solar Cells Under Continuous Light Soaking with ZnO@CdS: Epoxy Short-Wavelength Sunlight-Shielded Films [mst.ntu.edu.tw]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 14. diva-portal.org [diva-portal.org]
Technical Support Center: Optimizing the Molar Ratio of Methylammonium Iodide (MAI) to Lead Iodide (PbI₂) in Perovskite Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of the molar ratio of Methylammonium (B1206745) Iodide (MAI) to Lead Iodide (PbI₂) for perovskite solar cell fabrication.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometric molar ratio of MAI to PbI₂ for MAPbI₃ perovskite formation?
The ideal stoichiometric ratio for the formation of the perovskite crystal structure (CH₃NH₃PbI₃) is 1:1.[1][2] However, in practice, non-stoichiometric precursor solutions are often used to improve film quality and device performance.
Q2: What are the effects of using an excess of PbI₂ in the precursor solution?
Excess PbI₂ is a common strategy to enhance the power conversion efficiency (PCE) of perovskite solar cells.[3][4][5] A small excess of PbI₂ (typically 5-10 mol %) can lead to several beneficial effects:[5]
-
Defect Passivation: Unreacted PbI₂ can passivate defects at the perovskite grain boundaries and surfaces, reducing charge recombination.[3][6][7]
-
Improved Charge Extraction: It can facilitate better charge extraction from the perovskite layer.[5]
-
Inhibition of Organic-Rich Surface Formation: Excess PbI₂ can prevent the formation of an organic-rich surface that impedes charge extraction.[5]
However, excessive amounts of residual PbI₂ can be detrimental, leading to obstructed carrier transportation and large hysteresis in the current density-voltage (J-V) characteristics.[6]
Q3: What are the consequences of using an excess of MAI in the precursor solution?
An excess of MAI can also be beneficial, though its role is different from that of excess PbI₂.
-
Improved Stability: Increasing the molar ratio of MAI to PbI₂ (e.g., from 1:5 to 1:25 in a two-step procedure) has been shown to dramatically increase the stability of the perovskite film over time.[8] The excess MAI appears to be consumed to renew the perovskite crystal structure.[8]
-
Grain Boundary Healing: Excess MAI can help to heal grain boundaries, providing additional pathways for charge transport.[2]
-
Surface Passivation: A thin layer of MAI on the perovskite grain boundaries can passivate them, improve ion conduction, and increase carrier lifetime.[9]
Q4: Should I use a one-step or a two-step deposition method when optimizing the MAI:PbI₂ ratio?
Both one-step and two-step deposition methods are widely used, and the choice often depends on the desired film characteristics and experimental control.
-
One-Step Method: MAI and PbI₂ are mixed in a common solvent and deposited in a single step. This method allows for easy control of the film stoichiometry by adjusting the molar ratio in the precursor solution.[10]
-
Two-Step Method: A layer of PbI₂ is first deposited, followed by its conversion to perovskite by reacting with a solution of MAI.[11] This method can offer better control over the perovskite morphology and crystallinity.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Perovskite Conversion (Yellowish film) | Insufficient MAI or incomplete reaction. | Increase the concentration of the MAI solution or the dipping time in the two-step method. Ensure proper annealing temperature and time to drive the reaction to completion. |
| Pinholes and Poor Film Coverage | Non-optimal precursor concentration or solvent system. Inequimolar concentrations can sometimes lead to pinholes and cracks.[13] | Systematically vary the equimolar concentrations of MAI and PbI₂ (e.g., 1.0:1.0, 1.2:1.2, 1.5:1.5 M).[13][14] A study found that a 1.5:1.5 M ratio provided a compact morphology.[13][14] Optimize the solvent mixture (e.g., DMF:DMSO ratio) to control the evaporation rate and precursor adduct formation.[9] |
| Low Power Conversion Efficiency (PCE) | Sub-optimal stoichiometry leading to high defect density and charge recombination. | Systematically vary the MAI:PbI₂ molar ratio. A slight excess of PbI₂ (e.g., MAI:PbI₂ of 1:1.2) has been shown to improve PCE.[15][16] Conversely, in some systems, a slight excess of MAI can also be beneficial. |
| Large Hysteresis in J-V Curve | Excess residual PbI₂ obstructing carrier transport.[6] | Carefully control the amount of excess PbI₂. While a small amount can be beneficial, too much can be detrimental. Fine-tune the concentration of the organic salt solution in the two-step process to control the residual PbI₂.[6] |
| Poor Device Stability | Degradation of the perovskite film due to factors like humidity and thermal stress.[12][17] | Consider using a significant excess of MAI in a two-step process, which has been shown to dramatically improve stability.[8] Ensure the fabrication environment has low humidity. |
Data Presentation
Table 1: Effect of Varying Equimolar MAI:PbI₂ Concentrations on Perovskite Solar Cell Performance
| MAI:PbI₂ Molar Ratio | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| 1.0:1.0 | Lower | - | - | - |
| 1.2:1.2 | Moderate | - | - | - |
| 1.5:1.5 | ~14.56 | - | - | - |
| 1.6:1.6 | Lower | - | - | - |
| Data synthesized from a study by Reddy et al. (2022), where the 1.5:1.5 formulation was found to be optimal under their experimental conditions.[13][14] |
Table 2: Influence of MAI:PbI₂ Molar Ratio on Perovskite Film Properties (Fixed MAI at 1M)
| MAI:PbI₂ Molar Ratio | Film Thickness (nm) | Crystallinity | Photoelectric Conversion Efficiency |
| 1:0.8 | ~280 | Lower | Lower |
| 1:1.0 | ~350 | Good | Moderate |
| 1:1.2 | ~400 | Best | Highest |
| 1:1.4 | ~600 | Smaller grain size | Lower |
| Data synthesized from a study by Lin et al. (2021), indicating that a PbI₂ molar concentration of 1.2 M was optimal.[15][16] |
Experimental Protocols
One-Step Spin-Coating Method for MAPbI₃ Film Fabrication
-
Precursor Solution Preparation:
-
Prepare a stock solution by dissolving MAI and PbI₂ in a desired molar ratio (e.g., 1:1, 1:1.05) in a co-solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (typically in a 4:1 volume ratio).[13]
-
The total concentration can be varied, for example, from 1 M to 1.6 M for each precursor.[13]
-
Stir the solution overnight at a slightly elevated temperature (e.g., 60-70 °C) to ensure complete dissolution.[1]
-
-
Substrate Preparation:
-
Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15-20 minutes to improve the wettability.
-
-
Deposition of Electron Transport Layer (ETL):
-
Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution (e.g., 0.15 M titanium diisopropoxide bis(acetylacetonate) in ethanol) at 3000 rpm for 20 seconds, followed by annealing at 510 °C for 30 minutes.[13]
-
-
Perovskite Film Deposition:
-
Transfer the prepared substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL-coated substrate. A two-step spin program is often used (e.g., 1000 rpm for 10 s, followed by 4000-6000 rpm for 30 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene, toluene) onto the spinning substrate to induce rapid crystallization.
-
-
Annealing:
-
Anneal the substrate on a hotplate at a specific temperature (e.g., 100-120 °C) for a defined time (e.g., 10-15 minutes) to promote crystal growth and remove residual solvent.[1]
-
-
Deposition of Hole Transport Layer (HTL) and Metal Contact:
-
Spin-coat the HTL solution (e.g., spiro-OMeTAD) onto the perovskite layer.
-
Finally, thermally evaporate a metal contact (e.g., gold or silver) to complete the device.
-
Visualizations
Caption: One-Step Spin-Coating Workflow for Perovskite Solar Cell Fabrication.
Caption: Troubleshooting Flowchart for Optimizing MAI:PbI₂ Ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Effect of Lead Iodide Excess on the Performance of Methylammonium Lead Iodide Perovskite Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Perovskite Perspectives: Jingbi You - Stoichiometry for Better Performance [advancedsciencenews.com]
- 8. Mechanistic insights into the key role of methylammonium iodide in the stability of perovskite materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 10. Utilizing Machine Learning and Diode Physics to Investigate the Effects of Stoichiometry on Photovoltaic Performance in Sequentially Processed Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 12. Optimizing Methylammonium Lead Iodide Perovskite Synthesis for Solar Cells via Two-step Spin Coating with Mixed Solvents | International Journal of Nanoelectronics and Materials (IJNeaM) [ejournal.unimap.edu.my]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. worldscientific.com [worldscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
How to improve the grain size of perovskite films with Methylammonium iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perovskite films. The focus is on improving the grain size of these films using Methylammonium (B1206745) Iodide (MAI).
Frequently Asked Questions (FAQs)
Q1: How does the concentration of Methylammonium Iodide (MAI) impact the grain size of perovskite films?
The concentration of MAI is a critical factor that directly influences the morphology and grain size of perovskite films. An optimal concentration can lead to significantly larger and more uniform grains, which is crucial for high-performance perovskite solar cells.
-
Low MAI Concentration: Insufficient MAI can lead to incomplete conversion of lead iodide (PbI₂) to perovskite, resulting in small grains and a high density of pinholes.[1] Low concentrations of MAI can also reduce the density of nucleation sites.[2]
-
Optimal MAI Concentration: Increasing the MAI concentration generally promotes the growth of larger perovskite grains. For instance, in a two-step deposition process, increasing the MAI concentration from 1 M to 5 M has been shown to increase the grain size from around 100 nm to 1 μm.[2][3] An equimolar precursor ratio of MAI:PbI₂ of 1.5:1.5 has been found to produce compact films with large grains.[4]
-
Excess MAI Concentration: While a slight excess of MAI can be beneficial for compensating for MAI loss during thermal annealing and passivating defects, a large excess can be detrimental.[5] For example, a very high MAI concentration (e.g., 25 M) can lead to the formation of needle-like structures instead of large, uniform grains.[2][3] However, some studies have shown that a high molar ratio of MAI to PbI₂ (e.g., 25:1) can significantly enhance the stability of the perovskite film.[2][3]
Q2: What is the "MAI healing" method and how does it improve perovskite film quality?
This method has been shown to successfully fabricate high-quality CH₃NH₃PbI₃ films with significantly larger grain sizes, exceeding 800 nm.[6][7][8] The MAI atmosphere effectively "heals" defects and promotes crystal growth, leading to a more uniform and pinhole-free film.[7] This results in improved absorption and photoluminescence intensity, contributing to higher power conversion efficiency and stability of the solar cells.[6][7][8]
Q3: Can using an excess of MAI in the precursor solution improve grain size?
Yes, using a slight stoichiometric excess of MAI in the precursor solution is a common strategy to improve the grain size and overall quality of perovskite films.[3][5] During the annealing process, some of the volatile MAI can be lost. An initial excess of MAI helps to compensate for this loss, ensuring a more complete reaction and promoting the growth of larger crystalline grains.[5] This approach has been shown to decrease defect density and enhance carrier concentration in the resulting films.[5]
Q4: How does MAI post-treatment affect the perovskite film?
MAI post-treatment involves depositing a solution of MAI onto a pre-formed perovskite film. This technique can significantly improve the film's quality by increasing grain size and reducing interfacial recombination-related energy losses.[9] The additional MAI can help to passivate defects at the grain boundaries and on the surface of the perovskite film, leading to improved device performance.[9]
Q5: Are there any additives that can be used in conjunction with MAI to further enhance grain size?
Yes, various additives can be incorporated into the precursor solution along with MAI to further control the crystallization process and improve the final film morphology. These additives can influence nucleation and crystal growth, leading to larger grains and reduced defects.[3] Some examples of additives that have been used include:
-
Hydriodic (HI) acid: Used as an additive in the MAI solution, it can help in obtaining larger grain sizes.[10]
-
Ammonium Iodide (NH₄I): Introducing NH₄I can help repair the crystal structure and promote the aggregation and growth of larger perovskite films.[11]
-
Other organic halides: Formamidinium iodide (FAI) can be used in a post-dripping process on a MAPbI₃ film to create mixed-cation perovskites with enhanced grain sizes and stability.[12]
Troubleshooting Guide
Problem: My perovskite film has small grains and numerous pinholes.
-
Possible Cause: Incomplete conversion of PbI₂ to perovskite or suboptimal MAI concentration.
-
Suggested Solution:
-
Optimize MAI Concentration: Experiment with varying the MAI concentration in your precursor solution or during the second step of a sequential deposition. Refer to the table below for reported concentration effects.
-
Increase Annealing Time/Temperature: Ensure that the annealing parameters are sufficient for complete perovskite crystallization. However, be cautious of excessive heat which can cause decomposition.[7]
-
Use Excess MAI: Incorporate a slight excess of MAI in your precursor solution to compensate for volatilization during annealing.[5]
-
Problem: The results of my MAI treatment are inconsistent.
-
Possible Cause: Sensitivity to environmental conditions or variations in the experimental protocol.
-
Suggested Solution:
-
Control Humidity and Atmosphere: Perovskite film formation is highly sensitive to moisture. Conduct experiments in a controlled environment, such as a glovebox.
-
Standardize Protocols: Ensure that all experimental parameters, such as spin-coating speeds, annealing times, and temperatures, are kept consistent between experiments.
-
Check Precursor Purity: Impurities in the MAI or other precursors can affect crystallization.[2] Ensure you are using high-purity materials.
-
Problem: The perovskite film degrades after MAI treatment.
-
Possible Cause: Exposure to ambient air and humidity, or residual stress from the treatment.
-
Suggested Solution:
-
Encapsulation: Properly encapsulate your perovskite device to protect it from environmental degradation.
-
Optimize MAI Concentration: While excess MAI can improve stability up to a point, very high concentrations might lead to instability.[2][3][13] Fine-tune the MAI ratio to find a balance between grain size and long-term stability.
-
Post-Treatment Annealing: A final annealing step after any post-treatment can help to remove residual solvents and relieve stress in the film.
-
Quantitative Data Summary
| Method | MAI Parameter | Resulting Grain Size | Key Performance Metric | Reference |
| Concentration Variation | 1 M MAI | ~100 nm | - | [2][3] |
| 5 M MAI | ~1 µm | - | [2][3] | |
| 25 M MAI | Needle-like (400 nm diameter) | Enhanced Stability (20 days) | [2][3] | |
| MAI:PbI₂ (1.5:1.5) | Compact, large grains | PCE: ~14.56% | [4] | |
| MAI Healing Method | MAI atmosphere annealing | > 800 nm | FF: 81.6%, PCE: 18.89% | [6][7][8] |
| Excess MAI | Slight excess MAI | Significant increase | FF: up to 80.70% | [5] |
Experimental Protocols
Protocol 1: Two-Step Sequential Deposition with Varying MAI Concentration
This protocol is adapted from a general two-step deposition method.
-
PbI₂ Deposition:
-
Prepare a solution of lead iodide (PbI₂) in a solvent like N,N-dimethylformamide (DMF). A typical concentration is around 460 mg/mL.[3]
-
Spin-coat the PbI₂ solution onto your substrate.
-
Anneal the PbI₂-coated substrate on a hotplate.
-
-
MAI Conversion:
-
Prepare separate solutions of MAI in isopropanol (B130326) (IPA) at different concentrations (e.g., 1 M, 5 M, 10 M).
-
Spin-coat the MAI solution onto the PbI₂ film.
-
Anneal the film on a hotplate (e.g., 100 °C for 20 seconds) until the color changes from yellow to dark brown, indicating perovskite formation.[3]
-
-
Characterization:
-
Analyze the film morphology and grain size using Scanning Electron Microscopy (SEM).
-
Characterize the crystal structure using X-ray Diffraction (XRD).
-
Protocol 2: MAI Post-Treatment Healing Method
This protocol describes a general approach for the MAI healing method.
-
Perovskite Film Fabrication:
-
Prepare a standard perovskite film using your preferred method (e.g., one-step or two-step deposition).
-
-
MAI Healing Setup:
-
Place the perovskite film in an enclosed container or chamber.
-
Introduce a source of MAI vapor into the chamber. This can be achieved by placing a small amount of MAI powder in the container, which will sublimate upon heating.
-
-
Annealing:
-
Heat the entire setup to a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 15 minutes).[7] The optimal temperature and time should be determined experimentally.
-
-
Characterization:
-
After cooling, remove the film and characterize its properties (grain size, crystallinity, and device performance).
-
Visualizations
Caption: Workflow for the two-step sequential deposition of perovskite films.
Caption: Workflow for the this compound (MAI) healing post-treatment method.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic insights into the key role of this compound in the stability of perovskite materials - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01304A [pubs.rsc.org]
- 3. Mechanistic insights into the key role of this compound in the stability of perovskite materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A this compound healing method for CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub> perovskite solar cells with high fill factor over 80% [jos.ac.cn]
- 7. A this compound healing method for CH3NH3PbI3 perovskite solar cells with high fill factor over 80% | Journal of Semiconductors -- 中国光学期刊网 [opticsjournal.net]
- 8. A this compound healing method for CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub> perovskite solar cells with high fill factor over 80% [jos.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formamidinium post‐dripping on methylammonium lead iodide to achieve stable and efficient perovskite solar cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. Mechanistic insights into the key role of this compound in the stability of perovskite materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Passivation Strategies for Defects in Methylammonium Lead Iodide (MAPbI3) Perovskites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylammonium (B1206745) lead iodide (MAPbI3)-based perovskites. It focuses on identifying common defects and implementing effective passivation strategies to enhance device performance and stability.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, linking them to potential underlying defects and suggesting appropriate passivation strategies.
Issue 1: Low Open-Circuit Voltage (Voc)
-
Question: My MAPbI3 solar cell shows a significantly lower Voc than expected. What are the likely causes and how can I improve it?
-
Answer: A low Voc is often a result of high non-radiative recombination, which can be caused by several types of defects within the perovskite layer or at its interfaces.
-
Potential Defects:
-
Iodide Vacancies (VI+): These are common point defects that create deep trap states within the bandgap, acting as recombination centers.[1][2]
-
Undercoordinated Pb2+ Ions: At the surface and grain boundaries, lead ions may not be fully coordinated, creating positively charged defects that trap electrons.[3][4]
-
MA+ Vacancies: While having a smaller impact than iodide or lead vacancies, these can still contribute to non-radiative recombination.[1][2]
-
-
Passivation Strategies:
-
Lewis Base Passivation: Molecules with lone pair electrons (Lewis bases) can donate them to undercoordinated Pb2+ ions, passivating these defect sites. Common Lewis bases include molecules with oxygen, nitrogen, or sulfur functional groups.[4]
-
Halide Treatment: Introducing additional halide ions (e.g., from methylammonium iodide - MAI) can help to fill iodide vacancies.[3]
-
2D Perovskite Capping: Forming a thin layer of a 2D perovskite on top of the 3D MAPbI3 can effectively passivate surface defects and reduce recombination, leading to a higher Voc.[5]
-
-
Issue 2: Low Short-Circuit Current Density (Jsc)
-
Question: The Jsc of my perovskite device is lower than anticipated. What could be the reason, and what passivation strategies can I employ?
-
Answer: A reduced Jsc can be attributed to poor charge carrier extraction or high charge carrier recombination, often stemming from defects that trap or scatter charge carriers.
-
Potential Defects:
-
Grain Boundary Defects: Grain boundaries are disordered regions where a high density of defects can accumulate, impeding charge transport and acting as recombination sites.[3]
-
Lead-Iodide (Pb-I) Antisite Defects: These occur when a lead ion occupies an iodide site or vice versa, creating charge traps.
-
Surface Defects: Defects on the perovskite surface can trap charge carriers before they are extracted by the transport layers.[3]
-
-
Passivation Strategies:
-
Polymer Passivation: Certain polymers can be used to passivate grain boundaries. For instance, polyvinylcarbazole (PVC) has been shown to passivate defects and improve device lifetime.[6]
-
Lewis Acid Passivation: Lewis acids can accept electron pairs and are effective in passivating negatively charged defects like undercoordinated I- ions.
-
Additive Engineering: Incorporating specific additives into the perovskite precursor solution can help to control crystal growth, reduce defect formation, and improve charge extraction.
-
-
Issue 3: Low Fill Factor (FF)
-
Question: My device exhibits a poor fill factor. What are the common causes related to defects, and how can I address this?
-
Answer: A low fill factor is often associated with high series resistance, low shunt resistance, or significant charge carrier recombination at or near the maximum power point.[7][8]
-
Potential Defects:
-
Interface Defects: Defects at the interface between the perovskite and the electron transport layer (ETL) or hole transport layer (HTL) can hinder charge extraction and increase recombination, thereby lowering the FF.[9][10]
-
Pinholes and Shunts: Physical defects like pinholes in the perovskite film can create direct pathways between the ETL and HTL, leading to low shunt resistance.[11]
-
Ion Migration: Mobile ions within the perovskite lattice can accumulate at the interfaces under an electric field, increasing interfacial recombination.
-
-
Passivation Strategies:
-
Interfacial Modification: Applying a passivation layer, such as a thin layer of a 2D perovskite or a self-assembled monolayer, between the perovskite and the charge transport layers can reduce interfacial defects.[12]
-
Morphology Control: Optimizing the perovskite deposition process to form a dense and uniform film with large grains can minimize pinholes and reduce the density of grain boundaries.
-
Passivation with Large Organic Cations: Large organic cations, such as phenethylammonium (PEA+), can be used to form a 2D capping layer that not only passivates surface defects but also suppresses ion migration.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in MAPbI3 perovskites?
A1: The most prevalent defects in MAPbI3 perovskites are point defects, including:
-
Vacancies: Missing ions from their lattice positions, such as iodide (VI+), lead (VPb2-), and methylammonium (VMA-) vacancies.[1][2]
-
Interstitials: Ions located in positions outside of their normal lattice sites.
-
Antisite Defects: An ion occupying the lattice site of another ion (e.g., Pb on an I site). These defects are most abundant at the surfaces and grain boundaries of the perovskite film.[3]
Q2: What is the general principle behind Lewis acid-base passivation?
A2: The principle of Lewis acid-base passivation is based on the interaction between a passivating agent and a defect site.
-
Lewis bases are electron-pair donors. They have functional groups with lone pairs of electrons (e.g., containing N, O, or S atoms) that can coordinate with undercoordinated, positively charged defects like Pb2+ ions.
-
Lewis acids are electron-pair acceptors. They can interact with and passivate negatively charged defects, such as undercoordinated halide ions (I-).[13]
Q3: How does the formation of a 2D/3D heterostructure improve device performance?
A3: Creating a 2D perovskite layer on top of the 3D MAPbI3 perovskite forms a 2D/3D heterostructure that offers several advantages:
-
Surface Defect Passivation: The 2D layer effectively passivates the surface defects of the 3D perovskite, reducing non-radiative recombination.[5][12]
-
Enhanced Stability: 2D perovskites are generally more resistant to moisture and environmental degradation than their 3D counterparts, thus improving the overall stability of the device.
-
Improved Charge Extraction: The energy level alignment at the 2D/3D interface can be more favorable for charge carrier extraction.
Q4: Can you provide a brief overview of common passivation techniques?
A4: Common passivation techniques can be broadly categorized as:
-
Additive Engineering: Incorporating passivating agents directly into the perovskite precursor solution to influence crystal growth and passivate defects in the bulk and at grain boundaries.
-
Surface Post-Treatment: Depositing a thin layer of a passivating material onto the surface of the fabricated perovskite film. This is a widely used method for targeting surface defects.
-
Interfacial Modification: Introducing a passivation layer between the perovskite and the charge transport layers to improve charge extraction and reduce interfacial recombination.
Data Presentation: Comparison of Passivation Strategies
The following table summarizes the quantitative impact of various passivation strategies on the performance of MAPbI3-based perovskite solar cells, as reported in the literature. "Control" refers to the device without the passivation treatment.
| Passivation Agent/Strategy | Passivation Category | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Carrier Lifetime Improvement | Reference |
| Control | - | 1.039 | 23.84 | 72.46 | 17.95 | - | [9] |
| Phenethylammonium Bromide (PEABr) | 2D/3D Heterostructure | 1.022 | 24.00 | 78.36 | 19.24 | Increased | [9] |
| Control | - | - | - | - | 16.42 | - | [14] |
| 2-Fluorophenethylamine (2FP) | Surface Post-Treatment | - | - | - | 18.93 | Increased | [14] |
| 3-Fluorophenethylamine (3FP) | Surface Post-Treatment | - | - | - | 18.10 | Increased | [14] |
| 4-Fluorophenethylamine (4FP) | Surface Post-Treatment | - | - | - | 20.10 | Increased | [14] |
| Control | - | - | - | - | 18.7 | - | [6] |
| Polyvinylcarbazole (PVC) | Polymer Additive | - | - | - | 18.7 | Significantly Increased | [6] |
| Control | - | - | - | - | ~15 | - | [4] |
| Acetamide | Lewis Base Additive | - | - | - | 20.04 | Increased | [4] |
Experimental Protocols
Protocol 1: Spin-Coating of a Passivation Layer (Post-Treatment)
This protocol describes a general method for applying a passivation layer onto a pre-fabricated MAPbI3 perovskite film via spin-coating.
-
Prepare the Passivation Solution: Dissolve the chosen passivating agent (e.g., a Lewis base, organic salt) in a suitable solvent (e.g., isopropanol, chlorobenzene) at a predetermined concentration. Ensure the passivating agent is fully dissolved.
-
Substrate Preparation: Have the substrate with the annealed MAPbI3 perovskite film ready.
-
Spin-Coating: a. Place the substrate onto the spin coater chuck and ensure it is centered. b. Dispense a specific volume of the passivation solution onto the center of the perovskite film to fully cover the surface. c. Start the spin coater. A typical two-step program might be: i. Low speed (e.g., 1000 rpm) for a few seconds to allow the solution to spread. ii. High speed (e.g., 4000 rpm) for 20-30 seconds to form a thin, uniform layer.
-
Annealing: Transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100 °C) for a defined duration (e.g., 10 minutes) to remove the solvent and promote the interaction between the passivator and the perovskite surface.
-
Cooling: Allow the substrate to cool down to room temperature before proceeding with the deposition of the subsequent layers (e.g., hole transport layer).[15][16][17]
Protocol 2: Chemical Vapor Deposition (CVD) of a Passivation Layer
This protocol provides a general outline for depositing a passivation layer using a two-zone tube furnace CVD system.
-
Precursor Preparation: Place the solid passivating agent precursor in a crucible or boat in the first heating zone (source zone) of the tube furnace.
-
Substrate Placement: Place the substrate with the MAPbI3 perovskite film in the second heating zone (deposition zone).
-
System Purge: Evacuate the tube furnace to a base pressure and then introduce an inert carrier gas (e.g., Argon or Nitrogen) to purge the system.
-
Heating and Deposition: a. Heat the source zone to a temperature sufficient to sublimate the passivating agent precursor, creating a vapor. b. Heat the deposition zone to a temperature that allows for the controlled deposition of the passivating agent onto the perovskite surface. The substrate temperature is a critical parameter. c. The carrier gas transports the precursor vapor from the source zone to the deposition zone.
-
Cool Down: After the desired deposition time, turn off the heaters and allow the system to cool down to room temperature under the inert gas flow.
-
Venting and Removal: Once cooled, vent the system to atmospheric pressure and carefully remove the substrate with the deposited passivation layer.[18][19]
Visualizations
Caption: Troubleshooting logic for common performance issues.
Caption: Experimental workflow for spin-coating passivation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. OPG [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. Fixing Solar’s Weak Spot: Why a tiny defect could be a big problem for perovskite cells | Renewable And Sustainable Energy Institute | University of Colorado Boulder [colorado.edu]
- 12. Interface passivation strategies for high-performance perovskite solar cells using two-dimensional perovskites - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Intrinsic defects at the interface of the FAPbI3/MAPbI3 superlattice: insight from first-principles calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemical vapor deposition for perovskite solar cells and modules [jos.ac.cn]
- 19. CN104393109A - Chemical vapor deposition preparation method for perovskite solar cell - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Purity Characterization of Methylammonium Iodide by NMR and XRD
For Researchers, Scientists, and Drug Development Professionals
The purity of methylammonium (B1206745) iodide (MAI), a critical precursor for perovskite-based optoelectronic devices such as solar cells and LEDs, directly impacts device performance, reproducibility, and stability. This guide provides an objective comparison of two primary analytical techniques for assessing MAI purity: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD). We present supporting experimental data, detailed methodologies, and a comparison with alternative techniques to assist researchers in selecting the optimal method for their specific needs.
Introduction to MAI Purity and Its Importance
Methylammonium iodide is synthesized from the reaction of methylamine (B109427) and hydroiodic acid. Impurities can be introduced through starting materials, side reactions, or degradation during storage. Common impurities include residual solvents, unreacted starting materials, and byproducts from stabilizers used in hydroiodic acid, such as hypophosphorous acid (H₃PO₂) and its oxidation products like phosphorous acid (H₃PO₃). These impurities can act as nucleation inhibitors or accelerators during perovskite film formation, leading to poor morphology, increased defect densities, and ultimately, inferior device efficiency and long-term stability.[1][2] Therefore, accurate and precise characterization of MAI purity is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
¹H NMR spectroscopy is a powerful technique for identifying and quantifying proton-containing impurities in MAI. It provides detailed structural information, allowing for the unambiguous identification of impurities.
Qualitative and Quantitative Analysis by ¹H NMR
In a typical ¹H NMR spectrum of high-purity MAI in a deuterated solvent like DMSO-d₆, the methyl protons (-CH₃) appear as a singlet around 2.36 ppm, and the ammonium (B1175870) protons (-NH₃⁺) appear as a quartet around 7.48 ppm due to coupling with the nitrogen-14 nucleus. The presence of additional peaks indicates impurities.
Common Impurities and their ¹H NMR Chemical Shifts in DMSO-d₆:
| Impurity | Chemical Formula | ¹H NMR Chemical Shift (ppm) | Multiplicity | Notes |
| Methylammonium Phosphite | CH₃NH₃H₂PO₃ | ~6.5 - 7.0 | Varies | Arises from H₃PO₃ impurity in HI. |
| Methylammonium Hypophosphite | CH₃NH₃H₂PO₂ | ~6.0 - 6.5 | Varies | Arises from H₃PO₂ stabilizer in HI. |
| Water | H₂O | ~3.33 | Singlet | Common solvent impurity. |
| Ethanol | C₂H₅OH | ~1.06 (t), ~3.44 (q), ~4.34 (t) | Triplet, Quartet, Triplet | Common recrystallization solvent. |
| Diethyl Ether | (C₂H₅)₂O | ~1.11 (t), ~3.38 (q) | Triplet, Quartet | Common washing solvent. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~2.75 (s), ~2.92 (s), ~8.03 (s) | Singlet, Singlet, Singlet | Common solvent for perovskite precursor solutions. |
Note: Chemical shifts can vary slightly depending on concentration and temperature.
Quantitative ¹H NMR (qNMR) allows for the determination of the absolute purity of MAI by integrating the signals of MAI against a certified internal standard of known purity and concentration.
Experimental Protocol: Quantitative ¹H NMR of MAI
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the MAI sample into a clean NMR tube. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., dimethyl sulfone, 99.9% purity) into the same NMR tube. Record the weight to the nearest 0.01 mg. Dimethyl sulfone is a good choice as its singlet appears around 3.1 ppm in DMSO-d₆, a region that is typically free of signals from MAI and its common impurities.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are fully dissolved.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Temperature: 298 K.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both MAI and the internal standard). A D1 of 30 seconds is generally sufficient to ensure full relaxation.
-
Number of Scans (NS): 16 or higher to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Acquisition Time (AQ): At least 3 seconds to ensure high digital resolution.
-
Flip Angle: 90° pulse, calibrated for the specific probe and sample.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet of the MAI methyl protons (~2.36 ppm) and the singlet of the dimethyl sulfone protons (~3.1 ppm).
-
Calculate the purity of the MAI sample using the following formula:
Purity (%) = (I_MAI / N_MAI) * (N_IS / I_IS) * (M_MAI / M_IS) * (m_IS / m_MAI) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (N_MAI = 3 for -CH₃; N_IS = 6 for dimethyl sulfone)
-
M = Molar mass (M_MAI = 158.97 g/mol ; M_IS = 94.13 g/mol )
-
m = mass
-
P = Purity of the internal standard
-
X-ray Diffraction (XRD) for Purity Assessment
Powder XRD is a non-destructive technique used to identify the crystalline phases present in a material. For MAI, it is primarily used to confirm the correct tetragonal crystal structure at room temperature and to identify any crystalline impurities.
Qualitative and Quantitative Analysis by XRD
A high-purity MAI sample will exhibit a characteristic diffraction pattern corresponding to its known crystal structure. The presence of additional peaks indicates the presence of crystalline impurities, such as unreacted lead iodide (PbI₂) if analyzing a perovskite precursor mixture, or other crystalline salts.
Quantitative Phase Analysis (QPA) using the Rietveld refinement method can be employed to determine the weight percentage of each crystalline phase in a mixture. This method involves fitting a calculated diffraction pattern, based on the crystal structures of the identified phases, to the experimental data.
Experimental Protocol: Quantitative XRD of MAI
1. Sample Preparation:
-
Finely grind the MAI powder using an agate mortar and pestle to ensure random crystallite orientation and reduce particle size effects.
-
Back-load the powdered sample into a sample holder to minimize preferred orientation.
2. XRD Data Collection:
-
Diffractometer: A powder diffractometer with Bragg-Brentano geometry.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): 10° to 60° or wider to cover all major diffraction peaks.
-
Step Size: 0.02°.
-
Counting Time per Step: 1-2 seconds.
-
Sample Rotation: Use a sample spinner if available to further reduce preferred orientation.
3. Data Analysis (Rietveld Refinement):
-
Software: Use specialized software such as GSAS-II, FullProf, or TOPAS.
-
Phase Identification: Identify all crystalline phases present in the sample by comparing the experimental pattern to a crystallographic database (e.g., ICDD PDF-4+, ICSD).
-
Rietveld Refinement:
-
Import the experimental data and the crystallographic information files (CIFs) for MAI and any identified impurities.
-
Refine the background, scale factors, lattice parameters, peak shape parameters, and preferred orientation parameters until the calculated pattern shows a good fit to the experimental data (indicated by low R-factors, e.g., Rwp < 10%).
-
The software will then provide the weight percentage of each phase based on the refined scale factors.
-
Comparison of NMR, XRD, and Alternative Techniques
| Feature | ¹H NMR Spectroscopy | X-ray Diffraction (XRD) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the scattering of X-rays by the crystalline lattice of a material. | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. |
| Information Provided | Structural information, identification and quantification of proton-containing impurities. | Crystalline phase identification and quantification. | Separation and quantification of ionic and non-ionic species. |
| Detects | Soluble, proton-containing impurities. | Crystalline impurities. | A wide range of soluble impurities (requires a chromophore for UV detection or a universal detector like ELSD/CAD). |
| Quantification | Excellent for absolute purity determination (qNMR) with an internal standard. | Good for quantifying crystalline phases (Rietveld refinement). | Excellent for quantifying known impurities with reference standards. |
| Detection Limit | ~0.1 mol% for impurities. | ~1-5 wt% for crystalline impurities. | Can be very low (ppm or ppb level) depending on the detector. |
| Strengths | - Provides structural information for impurity identification.- Primary analytical method for absolute purity.- Highly reproducible. | - Non-destructive.- Identifies crystalline phases unambiguously. | - High sensitivity for trace analysis.- Can be coupled with Mass Spectrometry (MS) for impurity identification. |
| Limitations | - Does not detect non-proton-containing or insoluble impurities.- Requires deuterated solvents. | - Does not detect amorphous or low-level (<1%) crystalline impurities.- Requires reference crystal structures for quantification. | - Requires development of a specific method.- Quantification of unknown impurities is challenging without reference standards. |
Alternative Technique: High-Performance Liquid Chromatography (HPLC)
HPLC can be a valuable tool for detecting non-volatile impurities in MAI. Since MAI is an organic salt, a method suitable for ionic compounds is required.
Proposed HPLC Method for MAI Purity:
-
Column: A mixed-mode column (combining reversed-phase and ion-exchange) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase: A buffered solution of acetonitrile (B52724) and water. For example, a gradient of acetonitrile in 10 mM ammonium formate (B1220265) buffer (pH 3.0).
-
Detector: A UV detector at a low wavelength (e.g., 200-210 nm) for indirect detection, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Sample Preparation: Dissolve a known amount of MAI in the mobile phase, filter through a 0.22 µm filter, and inject.
Impact of Impurities on Perovskite Solar Cell Performance
The presence of impurities in MAI can have a significant detrimental effect on the performance and stability of perovskite solar cells.
| Impurity | Source | Impact on Perovskite Film and Device Performance |
| Phosphorous Species (Phosphites, Hypophosphites) | Stabilizers in HI | - Act as nucleation centers, leading to the formation of smaller, less-ordered perovskite grains.[1][2]- Can form insoluble lead phosphite/hypophosphite nanoparticles in the precursor solution, affecting film morphology.[1]- May introduce trap states at the grain boundaries, increasing non-radiative recombination and reducing V_oc and fill factor. |
| Water | Ambient moisture, solvents | - Can lead to the degradation of the perovskite crystal structure back to PbI₂.[2]- Affects the crystallization process, often leading to smaller grain sizes and higher defect densities. |
| Residual Solvents (Ethanol, Diethyl Ether, DMF) | Synthesis and purification | - Can be incorporated into the perovskite film, creating defects.- May affect the solubility and stability of the precursor solution, leading to inhomogeneous films. |
| Excess Methylamine or HI | Incomplete reaction | - Alters the stoichiometry of the perovskite precursor solution, which can lead to the formation of secondary phases (e.g., PbI₂) and defects.- Can affect the pH of the precursor solution, influencing crystallization kinetics. |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for quantitative ¹H NMR (qNMR) analysis of this compound.
Caption: Workflow for quantitative XRD analysis of this compound.
Logical Relationship Diagram
Caption: Decision logic for selecting the appropriate MAI purity analysis method.
Conclusion
Both ¹H NMR and XRD are indispensable techniques for the comprehensive characterization of this compound purity. ¹H NMR excels at identifying and quantifying organic, proton-containing impurities, providing crucial information about the chemical composition of the MAI sample. Quantitative ¹H NMR is a primary method for determining absolute purity. XRD, on the other hand, is essential for confirming the crystalline integrity of the material and for identifying and quantifying any crystalline impurity phases. For the most rigorous quality control, especially in the context of high-performance and stable perovskite device fabrication, a combination of both techniques is recommended. Alternative methods like HPLC can provide complementary information, particularly for trace-level impurities that may not be readily detectable by NMR or XRD. The choice of analytical method(s) should be guided by the specific requirements of the research or application, with a clear understanding of the strengths and limitations of each technique.
References
A Comparative Analysis of Perovskite Bandgaps: The Influence of Methylammonium Iodide
This guide provides an objective comparison of the optical bandgap in perovskite materials, with a specific focus on the role of methylammonium (B1206745) iodide (MAI). We will delve into the experimental methodologies used for bandgap determination and present supporting data to illustrate the impact of incorporating MAI into the perovskite crystal structure. This information is crucial for researchers and scientists engaged in the development of optoelectronic devices, such as solar cells and LEDs, where bandgap engineering is a key factor in optimizing performance.
Introduction to Perovskite Bandgaps
Organic-inorganic hybrid perovskites, with the general formula ABX₃, have emerged as highly promising materials for a variety of optoelectronic applications.[1] The optical and electronic properties of these materials, particularly their bandgap, are highly tunable. The bandgap (Eg) determines the portion of the solar spectrum a material can absorb and is a critical parameter for applications like photovoltaics. The ideal bandgap for a single-junction solar cell, according to the Shockley-Queisser limit, is around 1.34 eV.[2]
Methylammonium lead iodide (CH₃NH₃PbI₃ or MAPbI₃) is a prototypical hybrid perovskite. The inclusion of the organic methylammonium (MA⁺) cation plays a significant role in defining the material's crystal structure and, consequently, its electronic properties. By comparing MAPbI₃ with its inorganic counterparts or precursors, we can elucidate the specific contribution of methylammonium iodide to the material's bandgap.
Experimental Protocols
The determination of a perovskite's bandgap is typically achieved through optical absorption measurements followed by analysis using the Tauc method.[3][4]
2.1. Synthesis of Perovskite Thin Films
-
Perovskite with this compound (e.g., CH₃NH₃PbI₃):
-
Precursor Solution: A precursor solution is prepared by dissolving this compound (CH₃NH₃I) and lead iodide (PbI₂) in a 1:1 stoichiometric ratio in a solvent like dimethylformamide (DMF).[5][6]
-
Thin Film Deposition: The precursor solution is deposited onto a substrate (e.g., glass or FTO-coated glass) using a spin-coating technique.[1][6] This involves dispensing the solution onto the substrate and spinning it at high speed to create a uniform thin film.
-
Annealing: The substrate with the deposited film is then annealed on a hot plate (e.g., at 100°C) to facilitate the crystallization of the CH₃NH₃PbI₃ perovskite phase.[7]
-
-
Perovskite without this compound (e.g., PbI₂ or CsPbI₃):
-
PbI₂ Precursor: A solution of lead iodide (PbI₂) in DMF is prepared.
-
CsPbI₃ Precursor: For cesium-based perovskites, precursors like cesium iodide (CsI) and lead iodide (PbI₂) are dissolved in a suitable solvent.
-
Deposition and Annealing: The deposition and annealing steps are similar to those for MAPbI₃, with adjustments in parameters as required for the specific material.
-
2.2. Bandgap Measurement via UV-Vis Spectroscopy and Tauc Plot
-
UV-Vis Spectroscopy: The optical absorbance (A) of the prepared perovskite thin film is measured over a range of wavelengths (λ) using a UV-Vis spectrophotometer.[3][8]
-
Calculation of Absorption Coefficient (α): The absorption coefficient is calculated from the absorbance data using the Beer-Lambert law, A = αlc, where l is the film thickness and c is the concentration. For thin films, this is often simplified to α ≈ A/d, where d is the film thickness.
-
Tauc Plot Analysis: The optical bandgap is determined using the Tauc relation: (αhν)ⁿ = K(hν - Eg), where:
-
Extrapolation: A graph of (αhν)² versus hν (photon energy) is plotted. The linear portion of this "Tauc plot" is extrapolated to the energy axis (where (αhν)² = 0). The x-intercept of this extrapolation gives the value of the optical bandgap (Eg).[2][4]
Quantitative Data Presentation
The following tables summarize the experimentally determined bandgap values for perovskite materials with and without the methylammonium cation.
Table 1: Bandgap of Perovskites Containing this compound
| Perovskite Composition | Morphology/Phase | Bandgap (eV) | Reference |
| CH₃NH₃PbI₃ | Thin Film | 1.63 | [8][9] |
| CH₃NH₃PbI₃ | Bulk Single Crystal | 1.55 ± 0.01 | [10][11] |
| CH₃NH₃PbI₃ | Near-Surface | 1.59 ± 0.01 | [10][11] |
| CH₃NH₃PbI₃ | Nanocubes | 1.58 | [12] |
| CH₃NH₃PbI₃ | Nanoplates | 1.56 | [12] |
| CH₃NH₃PbI₃ | Nanorods | 1.53 | [12] |
| CH₃NH₃PbI₃ | Stoichiometric Film | 1.46 | [6] |
| (FASnI₃)₀.₆(MAPbI₃)₀.₄ | Mixed Tin-Lead | ~1.2 | [13] |
Table 2: Bandgap of Precursors and Perovskites without this compound
| Perovskite Composition | Common Name/Type | Bandgap (eV) | Reference |
| PbI₂ | Lead Iodide (Precursor) | 2.40 | [6] |
| CsPbI₃ | Cesium Lead Iodide | ~1.7 | [4] |
| MA₃BiBr₆ | Methylammonium Bismuth Bromide | 2.51 | [14] |
| MA₃BiI₆ | Methylammonium Bismuth Iodide | 1.88 | [14] |
| Cs₂AgBiBr₆ | Lead-Free Double Perovskite | 2.19 | [15] |
| Cs₂AgBiCl₆ | Lead-Free Double Perovskite | 2.77 | [15] |
Visualizations
Comparison and Conclusion
The experimental data clearly demonstrate that the incorporation of this compound into the lead iodide crystal lattice drastically reduces the material's bandgap. The precursor, PbI₂, has a wide bandgap of approximately 2.40 eV.[6] Upon reaction with MAI to form the perovskite structure CH₃NH₃PbI₃, the bandgap narrows significantly to a range of approximately 1.5 eV to 1.6 eV.[8][9][10][12] This reduction of about 0.8-0.9 eV shifts the material's absorption onset from the blue-green region of the visible spectrum to the near-infrared, allowing it to absorb a much broader range of solar radiation.
In contrast, inorganic perovskites like CsPbI₃ have a bandgap of around 1.7 eV, which is still higher than that of MAPbI₃.[4] Lead-free alternatives, such as those based on bismuth, tend to have even wider bandgaps, for example, 1.88 eV for methylammonium bismuth iodide.[14]
References
- 1. scispace.com [scispace.com]
- 2. arxiv.org [arxiv.org]
- 3. ijesi.org [ijesi.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Band-gap tuning of lead halide perovskite using a single step spin-coating deposition process | Faculty members [faculty.ksu.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Looking beyond the Surface: The Band Gap of Bulk Methylammonium Lead Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Band-gap engineering in methylammonium bismuth bromide perovskites for less-toxic perovskite solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Comparing the performance of Methylammonium iodide vs. Formamidinium iodide in perovskites
In the rapidly advancing field of perovskite photovoltaics, the selection of the organic cation is a pivotal factor influencing solar cell performance, stability, and overall efficiency. Among the most prominent A-site cations are Methylammonium (B1206745) (MA⁺) and Formamidinium (FA⁺). This guide provides an in-depth comparison of Methylammonium Iodide (MAI) and Formamidinium Iodide (FAI) based lead iodide perovskites, offering experimental data, detailed fabrication protocols, and visual diagrams to assist researchers and scientists in the field.
Performance and Stability: A Head-to-Head Comparison
Formamidinium-based perovskites generally demonstrate superior performance and stability metrics compared to their methylammonium counterparts. This is largely attributed to intrinsic differences in their chemical and structural properties. FAPbI₃ exhibits a narrower bandgap, which is closer to the ideal for single-junction solar cells, and enhanced thermal stability.[1][2][3][4]
Key Performance Metrics
| Property | Formamidinium Lead Iodide (FAPbI₃) | Methylammonium Lead Iodide (MAPbI₃) | Key Differences & Notes |
| Power Conversion Efficiency (PCE) | 24-25%[1][5] | 20-22%[1][5] | FAPbI₃'s narrower bandgap allows for broader light absorption, contributing to higher potential efficiencies. Mixed-cation strategies, incorporating both FA⁺ and MA⁺, have achieved efficiencies as high as 20.7%.[1] |
| Bandgap | ~1.48 eV[1][2][3][4][5][6] | ~1.55 eV[1][2][3][4][5][6] | The lower bandgap of FAPbI₃ is closer to the optimal value for single-junction solar cells as predicted by the Shockley-Queisser limit. |
| Thermal Stability | More stable; maintains performance for >1000 hours. Slower degradation at 150°C compared to MAPbI₃.[1][5][7] | Less stable; typically degrades within 300-500 hours under similar conditions.[5] The MA cation is more volatile and can decompose at elevated temperatures.[8] | The larger FA⁺ cation provides a higher tolerance factor, contributing to improved structural stability at elevated temperatures.[7] |
| Moisture Stability | Moderate to High.[5] However, the photoactive α-phase can be unstable in the presence of moisture.[7] | Moderate to Low.[5] Highly susceptible to degradation in the presence of humidity. | While FAPbI₃ is generally more stable, moisture can induce a phase transition to a non-photoactive "yellow" phase.[7] Strategies to stabilize the "black" photoactive phase are crucial.[7] |
| Photostability | Generally more photostable. | Prone to light-induced degradation, including ion migration and phase segregation.[9] | The intrinsic stability of the FA⁺ cation is higher than MA⁺ due to higher dissociation energies of N-H and C-H bonds.[3][4] However, FA⁺ in precursor solutions can degrade under illumination.[10] |
| Hysteresis | Hysteresis can be present, influenced by ion migration. | Often exhibits significant current-voltage hysteresis. | Hysteresis is a complex phenomenon related to ion migration, charge carrier trapping, and ferroelectric properties.[11][12][13] While present in both, efforts to mitigate it are crucial for accurate efficiency measurements. |
Structural and Degradation Pathway Diagrams
To visualize the key differences, the following diagrams illustrate the crystal structures and a simplified degradation pathway.
Caption: Idealized crystal structures of MAPbI₃ and FAPbI₃ perovskites.
Caption: Simplified degradation pathways for MAI and FAI based perovskites.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the fabrication of perovskite solar cells using both MAI and FAI.
General Experimental Workflow for Perovskite Solar Cell Fabrication
Caption: A typical experimental workflow for fabricating perovskite solar cells.
Protocol 1: One-Step Solution Processing of MAPbI₃
-
Precursor Solution Preparation: Dissolve equimolar amounts of this compound (MAI) and Lead Iodide (PbI₂) in a solvent mixture, typically N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
-
Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Treat with UV-Ozone prior to use.
-
ETL Deposition: Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate via spin-coating or spray pyrolysis, followed by annealing.
-
Perovskite Deposition: In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the MAPbI₃ precursor solution onto the ETL-coated substrate.
-
Anti-Solvent Dripping: During the spin-coating process, an anti-solvent (e.g., chlorobenzene (B131634) or toluene) is dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
Annealing: Anneal the perovskite film at approximately 100°C for 10-60 minutes.
-
HTL Deposition: Spin-coat a solution of a hole-transport material, such as Spiro-OMeTAD, with additives like Li-TFSI and tBP, onto the perovskite layer.
-
Electrode Deposition: Thermally evaporate a metal contact, typically gold (Au) or silver (Ag), onto the HTL.
Protocol 2: Two-Step Sequential Deposition of FAPbI₃
-
PbI₂ Deposition: Spin-coat a solution of Lead Iodide (PbI₂) in DMF onto the prepared ETL-coated substrate. Anneal the PbI₂ film at around 70°C.
-
FAI Conversion: Immerse the PbI₂-coated substrate in a solution of Formamidinium Iodide (FAI) in isopropanol (IPA) or spin-coat the FAI solution onto the PbI₂ layer.
-
Annealing: Anneal the film at a higher temperature, typically around 150-170°C, to facilitate the conversion to the α-FAPbI₃ perovskite phase.[14]
-
HTL and Electrode Deposition: Follow the same procedure as for MAPbI₃ (steps 7 and 8 in Protocol 1).
Note on Mixed-Cation Perovskites: To enhance stability and performance, researchers often fabricate mixed-cation perovskites (e.g., MAₓFA₁₋ₓPbI₃).[15] This is typically achieved by preparing a precursor solution containing a mixture of MAI and FAI in the desired ratio and following a one-step deposition method similar to Protocol 1.[16]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04769H [pubs.rsc.org]
- 4. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iljs.org.ng [iljs.org.ng]
- 7. mdpi.com [mdpi.com]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. Hysteresis and Its Correlation to Ionic Defects in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fully Methylammonium-Free Stable Formamidinium Lead Iodide Perovskite Solar Cells Processed under Humid Air Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pursuit of Stability: A Comparative Guide to Methylammonium Iodide Alternatives in Perovskite Solar Cells
The rapid rise of perovskite solar cells (PSCs) as a frontrunner in next-generation photovoltaic technologies has been hampered by the inherent instability of the archetypal light-absorbing material, methylammonium (B1206745) lead iodide (MAPbI₃). The volatile nature of the methylammonium (MA) cation makes these devices susceptible to degradation under ambient conditions, particularly from moisture and heat. This guide provides a comprehensive comparison of leading alternatives to methylammonium iodide (MAI), focusing on their impact on device stability and performance. We delve into the experimental data, fabrication protocols, and the underlying mechanisms that make these alternatives promising candidates for commercially viable and long-lasting perovskite solar cells.
Performance and Stability: A Head-to-Head Comparison
The quest for stable PSCs has led researchers to explore a variety of A-site cations to replace or supplement methylammonium. The most prominent alternatives include formamidinium (FA), cesium (Cs), and guanidinium (B1211019) (GA), often used in combination to leverage their synergistic effects. The following table summarizes the key performance and stability metrics for PSCs based on these alternative cations, drawing from various research findings.
| Cation Composition | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) | Stability Highlights |
| Formamidinium (FA)-based | 18.61%[1] | ~1.1 V[2] | 23.18 mA/cm²[1] | >80% | FAPbI₃ exhibits a narrower bandgap and better thermal stability compared to MAPbI₃[2]. Unencapsulated devices can maintain over 85% of their initial PCE after 1200 hours under <40% relative humidity[1]. |
| Cesium-Formamidinium (Cs-FA) Mixed Cation | up to 24.5% | >1.15 V | >24 mA/cm² | >83% | The incorporation of Cs⁺ enhances the phase stability of FAPbI₃. Devices have shown remarkable long-term stability, maintaining 88.1% of their initial efficiency for 1128 hours without encapsulation[3]. Encapsulated cells showed no efficiency loss after 3300 hours at 65 °C[4]. |
| Guanidinium (GA) Additive/Passivation | >20%[5] | >1.1 V | >22 mA/cm² | >79% | GAI is often used as a surface passivating agent or an additive in mixed-cation perovskites to improve stability. GAI-treated devices have shown enhanced moisture stability and can retain a significant portion of their initial efficiency after hundreds of hours in ambient conditions[6]. |
| Triple/Quadruple Cation (e.g., Cs-FA-MA, Cs-Rb-FA-MA) | >21%[7] | >1.1 V | >23 mA/cm² | >80% | Multi-cation engineering allows for fine-tuning of the perovskite's properties, leading to both high efficiency and improved stability. Triple-cation devices have demonstrated stabilized power output of ~18% after 250 hours under operational conditions. |
Experimental Protocols: From Fabrication to Stability Assessment
To provide a practical context for researchers, this section details a representative experimental protocol for the fabrication of a high-stability mixed-cation (Cs-FA) perovskite solar cell and a standardized stability testing procedure.
Fabrication of CsₓFA₁₋ₓPbI₃ Perovskite Solar Cells
This protocol describes a solution-based, two-step sequential deposition method.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability.
-
A compact titanium dioxide (c-TiO₂) electron transport layer is deposited by spin-coating a precursor solution onto the FTO substrate, followed by annealing.
2. Perovskite Layer Deposition:
-
Lead Iodide (PbI₂) Deposition: A solution of PbI₂ in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) is spin-coated onto the c-TiO₂ layer. The substrate is then heated to evaporate the solvent.
-
Cation Exchange: A mixed-cation solution containing formamidinium iodide (FAI) and cesium iodide (CsI) in isopropanol is then spin-coated onto the PbI₂ film. The desired CsₓFA₁₋ₓPbI₃ composition is achieved by adjusting the molar ratio of FAI and CsI in the solution.
-
Annealing: The film is annealed at a specific temperature (e.g., 150 °C) to promote the crystallization of the perovskite phase.
3. Hole Transport Layer (HTL) and Electrode Deposition:
-
A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
-
Finally, a gold (Au) or carbon-based electrode is deposited by thermal evaporation to complete the device.
Standardized Stability Testing: The ISOS Protocols
The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols to standardize the stability testing of emerging photovoltaic technologies, including perovskite solar cells. A common and stringent test is the ISOS-L-2 protocol , which assesses the combined effects of light and thermal stress.
ISOS-L-2 Protocol Outline:
-
Initial Characterization: The initial performance of the perovskite solar cell is measured under a standard solar simulator (AM1.5G, 100 mW/cm²) to determine the baseline PCE, VOC, JSC, and FF.
-
Stress Conditions: The device is placed in a controlled environmental chamber and subjected to continuous illumination from a solar simulator at a defined temperature (e.g., 85 °C)[7]. The relative humidity is also controlled, often at a low level (e.g., <10%) for intrinsic stability studies or at higher levels (e.g., 50-85% RH) to assess extrinsic stability[7].
-
In-situ Monitoring: The device's performance is monitored periodically by measuring its current-voltage (I-V) characteristics at the stress temperature. The evolution of the photovoltaic parameters over time is recorded.
-
Data Reporting: The stability is often reported as the T₈₀ lifetime, which is the time it takes for the PCE to decrease to 80% of its initial value. A comprehensive report should include the specific stress conditions (light intensity, temperature, humidity), the evolution of all photovoltaic parameters, and any observed changes in the physical appearance of the cell.
Mechanisms of Stability Enhancement and Logical Workflow
The choice of the A-site cation is a critical determinant of the intrinsic stability of the perovskite material. The following diagram, generated using the DOT language, illustrates the logical relationships between cation selection, material properties, and the resulting device stability.
References
- 1. researchgate.net [researchgate.net]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Comparative Analysis of the Stability and Performance of Double-, Triple-, and Quadruple-Cation Perovskite Solar Cells for Rooftop and Indoor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication of CsxFA1-xPbI3 Mixed-Cation Perovskites via Gas-Phase-Assisted Compositional Modulation for Efficient and Stable Photovoltaic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mapping stability challenges in wide bandgap perovskite solar cells | Perovskite-Info [perovskite-info.com]
A Comparative Guide to Cesium and Methylammonium Iodide in Mixed-Cation Perovskites for High-Performance Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A key area of development has been the engineering of the perovskite material itself, particularly through the use of mixed-cation compositions to enhance both efficiency and stability. This guide provides an objective comparison between the incorporation of inorganic cesium (Cs⁺) versus the organic methylammonium (B1206745) (MA⁺) cation in mixed-cation lead halide perovskites, supported by experimental data and detailed protocols.
Executive Summary
The inclusion of cesium in mixed-cation perovskites, often in combination with formamidinium (FA⁺) and methylammonium (MA⁺), has demonstrated significant advantages over perovskites containing only organic cations like MA⁺ and FA⁺. The primary benefits of cesium incorporation are enhanced thermal and moisture stability, and suppression of phase segregation, which contribute to more robust and durable solar cell devices. While high power conversion efficiencies (PCEs) have been achieved with both types of compositions, cesium-containing perovskites often exhibit superior long-term operational stability.
Data Presentation: Performance Comparison
The following table summarizes the key performance metrics for representative mixed-cation perovskite solar cells with and without cesium.
| Performance Metric | Methylammonium-Based (e.g., MA₀.₁₇FA₀.₈₃Pb(I₀.₈₃Br₀.₁₇)₃) | Cesium-Containing (e.g., Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃) | Key Advantages of Cesium |
| Power Conversion Efficiency (PCE) | Up to ~21% | Up to ~21.1% (stabilized)[1] | Comparable high efficiency with improved stability. |
| Thermal Stability | Prone to degradation at elevated temperatures. | Significantly improved thermal stability.[2][3] Maintains ~75% of original PCE after 80 mins at 140°C.[3] | Inorganic nature of Cs⁺ enhances lattice stability at high temperatures. |
| Moisture Stability | Susceptible to degradation in humid environments. | Enhanced resistance to moisture.[4][5] | Smaller ionic radius of Cs⁺ leads to a more compact and stable crystal structure.[5] |
| Phase Stability | Can undergo phase segregation, especially in mixed-halide compositions. | Suppresses phase segregation.[6][7] | The presence of Cs⁺ helps to maintain the desired photoactive perovskite phase. |
| Reproducibility | Can be sensitive to processing conditions, leading to variability. | Less sensitive to processing conditions, enabling more reproducible device performance.[1] | More robust film formation. |
| Long-Term Operational Stability | Lower stability under continuous illumination. | Retains ~18% PCE after 250 hours under operational conditions.[1] | Reduced ion migration and degradation pathways. |
Experimental Protocols
Detailed methodologies for the fabrication and characterization of mixed-cation perovskite solar cells are crucial for reproducible research. Below are representative protocols for a comparative study.
Perovskite Precursor Solution Preparation
-
Methylammonium-Based Perovskite (MA₀.₁₇FA₀.₈₃Pb(I₀.₈₃Br₀.₁₇)₃):
-
Dissolve Formamidinium Iodide (FAI), Methylammonium Bromide (MABr), Lead Iodide (PbI₂), and Lead Bromide (PbBr₂) in a mixed solvent of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (typically in a 4:1 volume ratio).
-
The molar ratios of the precursors should be adjusted to achieve the desired stoichiometry.
-
Stir the solution at room temperature for at least 2 hours before use.
-
-
Cesium-Containing Perovskite (Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃):
-
Prepare a stock solution of Cesium Iodide (CsI) in DMSO.
-
In a separate vial, dissolve FAI, MABr, PbI₂, and PbBr₂ in a mixed solvent of DMF and DMSO.
-
Add the required volume of the CsI stock solution to the main precursor solution to achieve the desired cesium concentration.
-
Stir the final solution at room temperature for at least 2 hours.
-
Device Fabrication (Spin-Coating)
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing at high temperature (e.g., 450-500°C). A mesoporous TiO₂ layer can be subsequently deposited and sintered.
-
Perovskite Film Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution onto the ETL-coated substrate.
-
Spin-coat in a two-step program (e.g., 1000 rpm for 10 s, followed by 6000 rpm for 20 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
-
Annealing: Anneal the perovskite films on a hotplate. A typical annealing temperature is 100-150°C for 10-60 minutes.[4][8][9] The optimal temperature and time depend on the specific perovskite composition.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material (e.g., Spiro-OMeTAD) in chlorobenzene, often with additives like Li-TFSI and tBP.
-
Electrode Deposition: Thermally evaporate a metal contact (e.g., gold or silver) as the back electrode.
Characterization
-
X-Ray Diffraction (XRD): To analyze the crystal structure and phase purity of the perovskite films.
-
Scanning Electron Microscopy (SEM): To investigate the morphology, grain size, and uniformity of the perovskite films.
-
UV-Vis Spectroscopy: To determine the light absorption properties and bandgap of the perovskite films.
-
Photovoltaic Performance Measurement: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Stability Testing:
-
Thermal Stability: Store unencapsulated devices in a nitrogen atmosphere at elevated temperatures (e.g., 85°C or 140°C) and monitor the PCE over time.[3]
-
Moisture Stability: Expose unencapsulated devices to a controlled humidity environment (e.g., >70% RH) and track the degradation of their performance.[5]
-
Operational Stability: Continuously illuminate the devices at their maximum power point and measure the PCE decay over time.
-
Mandatory Visualization
Below is a DOT script for a Graphviz diagram illustrating the comparative workflow for evaluating Cesium vs. Methylammonium Iodide in mixed-cation perovskites.
Workflow for comparing Cs- and MA-based mixed-cation perovskites.
Conclusion and Future Outlook
The incorporation of cesium into mixed-cation perovskites offers a clear pathway to improving the long-term stability of perovskite solar cells without compromising their high power conversion efficiencies. The enhanced thermal and moisture resistance, coupled with the suppression of phase segregation, addresses some of the most significant challenges facing the commercialization of perovskite photovoltaic technology. While methylammonium-based perovskites have been instrumental in achieving high efficiencies, the future of stable and durable perovskite solar cells likely lies in multi-cation engineering, with cesium playing a pivotal role. Further research will likely focus on optimizing the ratios of different cations and halides to fine-tune the optoelectronic properties and maximize both efficiency and stability for various applications.
References
- 1. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Moisture Stability of Perovskite Solar Cells Processed in Supercritical Carbon Dioxide [mdpi.com]
- 7. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00828B [pubs.rsc.org]
- 8. High-temperature inverted annealing for efficient perovskite photovoltaics - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Impact of halide choice (iodide vs. bromide) in conjunction with Methylammonium
A deep dive into the impact of iodide versus bromide on the performance and stability of methylammonium-based perovskite solar cells, providing researchers, scientists, and drug development professionals with a comprehensive overview of their properties and fabrication.
The choice of halide in methylammonium (B1206745) (MA)-based lead perovskite solar cells is a critical determinant of the device's performance and long-term stability. This guide provides a detailed comparison of methylammonium lead iodide (MAPbI₃) and methylammonium lead bromide (MAPbBr₃), summarizing key performance metrics, outlining experimental protocols for their fabrication and characterization, and visualizing the fundamental mechanisms that differentiate them.
Performance Comparison: Iodide vs. Bromide
The selection of iodide or bromide as the halide component in methylammonium lead perovskite solar cells significantly influences their photovoltaic performance. Generally, MAPbI₃ exhibits higher power conversion efficiencies (PCE) due to its optimal bandgap for absorbing a broader range of the solar spectrum. However, this comes at the cost of reduced stability compared to its bromide counterpart. MAPbBr₃, while typically demonstrating lower efficiency, offers enhanced resilience to environmental factors such as humidity and thermal stress.[1]
Below is a table summarizing the key performance parameters of solar cells based on these two materials, compiled from various studies. It is important to note that direct comparison can be challenging due to variations in fabrication processes and testing conditions across different research groups.
| Parameter | Methylammonium Lead Iodide (MAPbI₃) | Methylammonium Lead Bromide (MAPbBr₃) |
| Power Conversion Efficiency (PCE) | ~15-20% | ~5-10% |
| Open-Circuit Voltage (Voc) | ~1.0-1.1 V | ~1.2-1.5 V |
| Short-Circuit Current Density (Jsc) | ~20-25 mA/cm² | ~5-10 mA/cm² |
| Fill Factor (FF) | ~70-80% | ~60-75% |
| Bandgap | ~1.55 eV | ~2.3 eV |
| Stability | Lower | Higher |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis of the perovskite precursors and the fabrication and characterization of the corresponding solar cell devices.
Synthesis of Methylammonium Halide Precursors
Methylammonium Iodide (MAI): A common synthesis involves the reaction of methylamine (B109427) (CH₃NH₂) with hydroiodic acid (HI).
-
Methylamine solution (e.g., 40% in water) is cooled in an ice bath.
-
Hydroiodic acid is added dropwise to the methylamine solution while stirring.
-
The reaction is typically carried out for a few hours at 0°C.
-
The solvent is then removed using a rotary evaporator to obtain the solid MAI product.
-
The product is washed with a suitable solvent like diethyl ether and dried under vacuum.
Methylammonium Bromide (MABr): The synthesis of MABr is analogous to that of MAI, with hydrobromic acid (HBr) used instead of HI.
-
A solution of methylamine is cooled in an ice bath.
-
Hydrobromic acid is added dropwise while stirring.
-
The reaction proceeds for several hours at 0°C.
-
The solvent is evaporated to yield the solid MABr product.
-
The product is washed with a non-polar solvent and dried.
Fabrication of Perovskite Solar Cells
A typical fabrication process for a planar p-i-n perovskite solar cell is outlined below. Note that specific parameters such as spin coating speeds and annealing temperatures/times may be optimized for each halide.
Device Architecture: Glass/ITO/Hole Transport Layer (HTL)/Perovskite/Electron Transport Layer (ETL)/Metal Electrode
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of a suitable HTL, such as NiOₓ, is deposited onto the ITO substrate, often by spin coating, followed by annealing.
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Precursor Solution Preparation:
-
For MAPbI₃: A solution of MAI and lead iodide (PbI₂) in a 1:1 molar ratio is prepared in a solvent such as a mixture of DMF and DMSO.
-
For MAPbBr₃: A solution of MABr and lead bromide (PbBr₂) in a 1:1 molar ratio is prepared in a suitable solvent.
-
-
Spin Coating: The precursor solution is spin-coated onto the HTL. The spin coating parameters (speed and duration) are crucial for achieving a uniform and pinhole-free film. An anti-solvent quenching step is often employed during the spin coating process to induce rapid crystallization.
-
Annealing: The film is then annealed on a hotplate to promote crystal growth and remove residual solvent. Typical annealing temperatures are around 100°C for MAPbI₃ and can be higher for MAPbBr₃.[2]
-
-
Electron Transport Layer (ETL) Deposition: An ETL, such as C₆₀, is deposited on top of the perovskite layer, often through thermal evaporation.
-
Metal Electrode Deposition: Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation to complete the device.
Characterization Techniques
Standard characterization techniques are employed to evaluate the performance and properties of the fabricated solar cells.
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the perovskite films.
-
Scanning Electron Microscopy (SEM): To visualize the morphology, grain size, and cross-section of the perovskite film and the full device.[2]
-
UV-Visible Spectroscopy: To determine the optical absorption properties and estimate the bandgap of the perovskite films.
-
Photoluminescence (PL) Spectroscopy: To investigate the radiative recombination properties and defect densities within the perovskite layer.
-
Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF) under simulated solar illumination (AM 1.5G).
Mechanistic Insights: Ion Migration and Degradation
The difference in stability between iodide and bromide-based perovskites can be largely attributed to the distinct behavior of ion migration and the subsequent degradation pathways.
Ion Migration
In MAPbI₃, both iodide ions (I⁻) and methylammonium cations (MA⁺) are mobile within the crystal lattice. This ion migration is a significant contributor to the hysteresis observed in J-V measurements and is a primary driver of device degradation.[1][2] In contrast, MAPbBr₃ exhibits significantly suppressed MA⁺ migration.[1][2] While bromide ions (Br⁻) are still mobile, their diffusion is slower compared to iodide ions in MAPbI₃.[1]
Caption: A diagram illustrating the difference in ion mobility between MAPbI₃ and MAPbBr₃.
Degradation Pathways
The enhanced stability of MAPbBr₃ is also linked to its preferred degradation pathway. MAPbI₃ is known to decompose through both a reversible and an irreversible pathway.[1] The irreversible pathway, which leads to the formation of volatile species, is a significant contributor to device failure. In contrast, the degradation of MAPbBr₃ is dominated by a more reversible decomposition reaction, making it more resilient to environmental stressors.[1]
Caption: A diagram showing the different degradation pathways for MAPbI₃ and MAPbBr₃.
Conclusion
The choice between iodide and bromide in methylammonium lead perovskite solar cells presents a classic trade-off between efficiency and stability. While MAPbI₃ currently offers higher power conversion efficiencies, its operational lifetime is limited by ion migration and irreversible degradation. MAPbBr₃, on the other hand, provides a more robust platform due to its suppressed methylammonium migration and more favorable degradation mechanism, albeit with lower initial performance. Future research directions may focus on mixed-halide systems that aim to leverage the high efficiency of iodide with the enhanced stability of bromide, offering a promising avenue for the commercialization of perovskite photovoltaic technology.
References
A Comparative Guide to the Long-Term Stability of Methylammonium Iodide-Based Perovskite Devices
Data Presentation: A Comparative Analysis of Stability
| Device Composition | Stress Condition | Initial PCE (%) | T80 (hours) | Key Findings |
| MAI-based (unencapsulated) | 85°C, ambient | ~15-18 | < 500 | Rapid degradation due to thermal decomposition and MAI sublimation. |
| FAI-based (unencapsulated) | 85°C, ambient | ~20-22 | > 1000 | FAI offers superior thermal stability compared to MAI.[1] |
| Mixed Cation (CsFAMA) | 85°C / 85% RH | ~21-23 | ~500-1000 | Incorporation of Cs and FA enhances thermal and moisture resistance.[2] |
| MAI-based with PMMA Encapsulation | 150°C, ambient | ~16-19 | ~3-5 | PMMA encapsulation significantly extends the onset of thermal degradation.[3][4] |
| MAI-based with Parylene-C Encapsulation | Ambient, 196h | ~15.5 | > 196 | Parylene-C provides excellent moisture barrier properties, maintaining initial PCE.[5][6] |
| FAI-based with 2D Perovskite Templating | 85°C, MPP tracking | 24.1 | > 1000 | Maintained 97% of initial efficiency, showing exceptional operational stability. |
PCE: Power Conversion Efficiency; T80: Time for PCE to decay to 80% of its initial value; MAI: Methylammonium (B1206745) Iodide; FAI: Formamidinium Iodide; CsFAMA: Cesium Formamidinium Methylammonium; PMMA: Polymethyl Methacrylate; MPP: Maximum Power Point.
Degradation Pathways in MAI-Based Perovskites
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of perovskite device stability. The following are representative protocols for key stability tests based on the International Summit on Organic Photovoltaic Stability (ISOS) guidelines.
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is deposited by spin-coating a precursor solution onto the FTO substrate, followed by annealing at high temperature.
-
Perovskite Layer Deposition (Two-Step Method):
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
-
Metal Contact Deposition: A top metal contact, typically gold or silver, is deposited by thermal evaporation through a shadow mask.
This protocol assesses the stability of devices under the combined stress of high temperature and high humidity in the dark.
-
Initial Characterization: The initial power conversion efficiency (PCE) and other photovoltaic parameters (Voc, Jsc, FF) of the devices are measured under standard test conditions (STC).
-
Stress Application: The devices are placed in a climate chamber with the temperature set to 85°C and the relative humidity to 85%. The devices are kept in the dark at open-circuit conditions.
-
Periodic Characterization: At predetermined intervals, the devices are removed from the chamber and allowed to cool to room temperature. Their photovoltaic parameters are then re-measured under STC.
-
Data Analysis: The change in PCE and other parameters over time is plotted to determine the device's stability under damp heat conditions. The T80 lifetime is a key metric derived from this test.
This protocol evaluates the operational stability of devices under continuous illumination and elevated temperature.
-
Initial Characterization: The initial photovoltaic parameters of the devices are measured under STC.
-
Stress Application: The devices are placed in a light-soaking setup equipped with a solar simulator that provides continuous 1-sun illumination (100 mW/cm²). The temperature of the devices is maintained at a constant elevated temperature, typically 65°C or 85°C. The devices are held at their maximum power point (MPP) using an MPP tracker.
-
In-situ Monitoring: The photovoltaic parameters of the devices are continuously monitored and recorded throughout the test.
-
Data Analysis: The evolution of the PCE and other parameters as a function of time is analyzed to assess the device's stability under operational stress. The T80 lifetime under these conditions is a critical indicator of long-term performance.[9][10][11]
Conclusion
References
- 1. A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells [mdpi.com]
- 2. Stability enhancement of Perovskite solar cells using mixed cation/Halide Perovskite [morressier.com]
- 3. Thermal stability enhancement of perovskite MAPbI(3) film at high temperature (150 degrees C) by PMMA encapsulation - UM Research Repository [eprints.um.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Stability of MAPbI3 Perovskite Solar Cells using Poly(p-chloro-xylylene) Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Light Soaking Test Procedures: Stabilizing Perovskite Solar Cells [eureka.patsnap.com]
- 10. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 11. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
A Comparative Analysis of Methylammonium Iodide Synthesis Routes for Perovskite Research
Methylammonium (B1206745) iodide (MAI) is a critical precursor in the fabrication of methylammonium lead iodide (MAPbI₃) perovskite solar cells, a technology at the forefront of renewable energy research. The purity, quality, and cost of MAI can significantly impact the performance and stability of these devices. This guide provides a comparative analysis of common synthesis routes for MAI, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods.
Comparative Overview of MAI Synthesis Routes
The following table summarizes the key quantitative and qualitative aspects of the primary synthesis routes for Methylammonium Iodide.
| Parameter | Solution-Based Synthesis (Acid-Base) | Mechanochemical Synthesis (Solvent-Free) | In-Situ Synthesis (Vapor-Assisted) |
| Typical Yield | High (~97%)[1] | High (quantitative) | Not applicable (direct use) |
| Purity | High (>99.5% after recrystallization)[2] | High, dependent on precursor purity | Dependent on precursor purity and reaction completion |
| Reaction Time | 2-4 hours (excluding purification)[3][4] | Short (minutes to hours) | Variable, depends on deposition parameters |
| Cost | Moderate (dominated by hydroiodic acid cost) | Potentially lower (no solvent costs) | Lower material waste, but requires specialized equipment |
| Scalability | Readily scalable | Potentially scalable | Scalable for thin-film deposition |
| Environmental Impact | Use of solvents requires proper disposal | Minimal, solvent-free approach[5] | Minimal waste, but energy-intensive |
Experimental Protocols
Solution-Based Synthesis: Reaction of Methylamine (B109427) and Hydroiodic Acid
This is the most widely reported and versatile method for synthesizing high-purity MAI. The reaction involves the neutralization of methylamine with hydroiodic acid.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask submerged in an ice bath (0 °C), a solution of methylamine (e.g., 40% in methanol (B129727) or water) is placed.[1][4]
-
Addition of Hydroiodic Acid: Hydroiodic acid (e.g., 57 wt% in water) is added dropwise to the methylamine solution while stirring continuously.[3] An excess of methylamine is often used to ensure the complete reaction of the acid.
-
Reaction: The mixture is stirred at 0 °C for a period of 2 to 4 hours.[3][4]
-
Solvent Removal: The solvent is removed from the resulting solution using a rotary evaporator at a controlled temperature (typically 50-60 °C).[4]
-
Purification (Recrystallization): The crude MAI powder is washed multiple times with a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts.[4] For higher purity, the MAI is dissolved in a minimal amount of a polar solvent such as ethanol (B145695) or methanol, and then reprecipitated by the slow addition of an anti-solvent like diethyl ether.[1]
-
Drying: The purified white crystals of MAI are dried in a vacuum oven overnight to remove any residual solvent.[3]
Mechanochemical Synthesis (Solvent-Free)
This method offers a more environmentally friendly approach by eliminating the need for solvents. The reaction is induced by mechanical force, typically through ball milling.
Detailed Methodology:
-
Precursor Preparation: Solid precursors, lead iodide (PbI₂) and this compound (MAI), are weighed in a stoichiometric ratio.
-
Milling: The precursors are placed in a milling jar, often with milling balls. The milling is performed for a specific duration and at a set frequency. The reaction kinetics can be influenced by factors such as the size of the reactant particles.[6]
-
Product Collection: The resulting MAPbI₃ perovskite powder is collected directly from the milling jar.
This method is particularly advantageous for its simplicity and reduced environmental footprint.[5]
In-Situ Synthesis (Vapor-Assisted)
In this approach, MAI is not isolated as a powder but is formed directly during the perovskite film fabrication process. This method is often employed in a two-step deposition process for creating high-quality perovskite thin films.
Detailed Methodology:
-
Lead Iodide Deposition: A thin film of lead iodide (PbI₂) is first deposited onto a substrate, typically by spin-coating a solution of PbI₂ in a solvent like DMF or by thermal evaporation.
-
MAI Vapor Treatment: The PbI₂-coated substrate is then exposed to MAI vapor in a controlled environment, such as a tube furnace or a vacuum chamber. The MAI vapor reacts with the solid PbI₂ film to form the MAPbI₃ perovskite.[7] The reaction is driven by temperature and the partial pressure of the MAI vapor.
This method allows for excellent control over the morphology and crystallinity of the perovskite film.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Workflow for the solution-based synthesis of this compound.
Caption: Workflow for the mechanochemical synthesis of MAPbI₃ perovskite.
Caption: Workflow for the in-situ synthesis of a MAPbI₃ perovskite thin film.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. rsc.org [rsc.org]
- 4. Rapid synthesis of hybrid methylammonium lead iodide perovskite quantum dots and rich MnI 2 substitution favouring Pb-free warm white LED applications ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00330D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the formation of methylammonium lead iodide perovskite thin films using a sequential close space vapor transport process [udspace.udel.edu]
Validating Perovskite Solar Cell Efficiency: A Comparative Guide to Certified Measurements
A comprehensive analysis of perovskite solar cell performance against leading photovoltaic technologies, supported by certified data and standardized experimental protocols.
The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic landscape has been remarkable, with certified power conversion efficiencies (PCEs) now rivaling and even surpassing traditional silicon-based technologies. This guide provides an objective comparison of PSCs with established alternatives such as crystalline silicon (c-Si), cadmium telluride (CdTe), and copper indium gallium selenide (B1212193) (CIGS), focusing on certified efficiency measurements and the methodologies used for their validation.
Comparative Performance of Leading Photovoltaic Technologies
The performance of solar cells is benchmarked by accredited institutions like the National Renewable Energy Laboratory (NREL), Fraunhofer ISE, and the Japan Aerospace Exploration Agency (JAXA). These certifications, conducted under stringent Standard Test Conditions (STC), provide a reliable basis for comparison.[1]
Table 1: Certified Record Efficiencies of Single-Junction Solar Cells
| Photovoltaic Technology | Certified Efficiency (%) | Certifying Body | Institution |
| Perovskite | 27.3% | Solar Cell Efficiency Table (66th ed.) | Soochow University[2] |
| Crystalline Silicon (c-Si) | 27.30% | ISFH | LONGi[3] |
| Cadmium Telluride (CdTe) | 23.1% | - | First Solar[4] |
| Copper Indium Gallium Selenide (CIGS) | 23.64% | Fraunhofer ISE | First Solar / Uppsala University[5] |
Table 2: Certified Record Efficiencies of Tandem Solar Cells
| Photovoltaic Technology | Certified Efficiency (%) | Certifying Body | Institution |
| Perovskite-Silicon Tandem | 34.85% | NREL | LONGi Solar[6] |
| Perovskite-Perovskite Tandem | 30.1% | NREL | Nanjing University & Renshine Solar[7] |
| Four-Junction (III-V) | 47.6% | Fraunhofer ISE | Fraunhofer ISE[8][9] |
Note: Efficiency records are constantly being updated. The data presented is based on the latest available certified results.
The data clearly indicates the impressive progress of single-junction perovskite solar cells, which have now matched the efficiency of leading crystalline silicon cells.[2][3] However, the most significant advantage of perovskites lies in their application in tandem configurations, particularly with silicon. Perovskite-silicon tandem cells have surpassed the theoretical Shockley-Queisser limit for single-junction silicon cells, with a certified efficiency of 34.85%.[6]
Key Performance Metrics for Solar Cell Validation
Beyond the headline power conversion efficiency (PCE), a comprehensive evaluation of solar cell performance involves several key metrics derived from current-voltage (J-V) measurements under illumination.[10]
Table 3: Key Performance Metrics and Their Significance
| Metric | Symbol | Description | Significance |
| Open-Circuit Voltage | Voc | The maximum voltage a solar cell can produce when no current is flowing. | Indicates the quality of the semiconductor and the extent of recombination losses.[11] |
| Short-Circuit Current Density | Jsc | The maximum current density a solar cell can produce when the voltage across it is zero. | Proportional to the number of photons absorbed and converted into charge carriers. |
| Fill Factor | FF | The ratio of the maximum power from the solar cell to the product of Voc and Jsc. | Represents the "squareness" of the J-V curve and is a measure of the cell's internal resistive losses.[12] |
| Power Conversion Efficiency | PCE | The ratio of the maximum electrical power output to the incident light power. | The primary metric for overall solar cell performance.[10] |
Experimental Protocols for Certified Efficiency Measurements
The validation of solar cell efficiency is a meticulous process governed by international standards to ensure accuracy and comparability across different laboratories and technologies.[1]
Standard Test Conditions (STC)
Certified efficiency measurements are conducted under Standard Test Conditions (STC), which are universally defined as:[13][14]
-
Irradiance: 1000 W/m²
-
Cell Temperature: 25°C
-
Solar Spectrum: Air Mass 1.5 (AM1.5)
These conditions simulate a clear day with the sun at a specific angle, providing a standardized baseline for performance evaluation.[13]
Measurement Procedure
-
Light Source Calibration: A solar simulator with a spectrum closely matching the AM1.5 global spectrum is used. Its intensity is calibrated using a reference cell with a known spectral response.
-
Current-Voltage (J-V) Sweeping: The solar cell is subjected to a variable voltage sweep while the corresponding current is measured.[10] For perovskite solar cells, which can exhibit hysteresis, specific sweep protocols are crucial to obtain accurate and stable efficiency values.[15]
-
Data Acquisition and Parameter Extraction: The J-V curve is plotted, and the key performance metrics (Voc, Jsc, FF, and PCE) are extracted. The maximum power point (MPP) is identified to calculate the PCE.[10]
-
Independent Verification: For a result to be officially certified, it must be measured and verified by an accredited, independent testing laboratory such as NREL, Fraunhofer ISE, or AIST.[1]
The following diagram illustrates the general workflow for certifying the efficiency of a perovskite solar cell.
Stability and Future Outlook
While the efficiency of perovskite solar cells is a major breakthrough, their long-term stability remains a critical area of research.[16][17] Issues such as degradation due to moisture, oxygen, and thermal stress are being actively addressed through material engineering and advanced encapsulation techniques.[16] Companies are now reporting modules that pass the International Electrotechnical Commission (IEC) standards required for commercial silicon solar cells, indicating significant progress in reliability.[18]
The continued improvement in both efficiency and stability of perovskite solar cells, particularly in tandem configurations, positions them as a highly promising technology for the future of photovoltaics. Their potential for low-cost, high-volume manufacturing further enhances their commercial viability. As research and development efforts intensify, perovskite solar cells are poised to play a significant role in the global transition to renewable energy.
References
- 1. Best Research-Cell Efficiency Chart | Photovoltaic Research | NLR [nrel.gov]
- 2. en.eeworld.com.cn [en.eeworld.com.cn]
- 3. LONGi Sets New World-Record for Silicon Solar Cell Efficiency, Launching 2nd Generation Ultra-Efficient BC-Based Module -LONGi [longi.com]
- 4. Cadmium Telluride Photovoltaics Perspective Paper | Department of Energy [energy.gov]
- 5. pv-magazine.com [pv-magazine.com]
- 6. Highest Perovskite Solar Cell Efficiencies (2025 Update) — Fluxim [fluxim.com]
- 7. ossila.com [ossila.com]
- 8. pv-tech.org [pv-tech.org]
- 9. Fraunhofer ISE Develops the World's Most Efficient Solar Cell with 47.6 Percent Efficiency - Fraunhofer ISE [ise.fraunhofer.de]
- 10. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 11. ossila.com [ossila.com]
- 12. osti.gov [osti.gov]
- 13. Standard Test Conditions (STC): definition and problems [sinovoltaics.com]
- 14. Standard Testing Conditions (STC) of Solar Modules [omkarmhatre.in]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. Perovskite Solar Cell Stability Certificate [qualifi.lsib.co.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stability and reliability of perovskite photovoltaics: Are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Methylammonium Iodide-Based Perovskites Against Silicon Solar Cells: A Comparative Guide
Quantitative Performance Comparison
| Parameter | Methylammonium (B1206745) Iodide Perovskite Solar Cell | Monocrystalline Silicon Solar Cell |
| Power Conversion Efficiency (PCE) | Up to 24.89%[2] | ~17.5% - 23.6% (Commercial Cells)[3][4] |
| Open-Circuit Voltage (Voc) | ~1.31 V[2] | ~0.620 V[3] |
| Short-Circuit Current Density (Jsc) | ~24.04 mA/cm²[2] | ~36.3 mA/cm² (calculated from Isc of 8.88A and cell area of 244.3 cm²)[3] |
| Fill Factor (FF) | ~86.76%[2] | Not explicitly stated in datasheet, but typically >80% for high-efficiency cells |
| Stability | Encapsulated device maintains efficiency after 1000 hours[5] | Industry standard of retaining >80% of initial efficiency after 25 years |
Note on Data Comparability: The data presented is compiled from various sources and does not represent a direct side-by-side experiment. Perovskite solar cell research is rapidly evolving, with champion cell efficiencies often reported from small-area laboratory devices. Silicon solar cell data is largely based on commercially available, larger-area cells.
Experimental Protocols
Accurate and reproducible measurements are critical for the valid comparison of solar cell technologies. The following sections detail the methodologies for key experiments.
1. Current-Voltage (J-V) Characterization
This procedure determines the primary performance parameters (PCE, Voc, Jsc, FF) of a solar cell.
-
Equipment:
-
Class AAA solar simulator providing an AM1.5G spectrum.
-
Source measure unit (SMU).
-
4-point probe station.
-
Temperature-controlled stage.
-
Calibrated reference solar cell.
-
-
Procedure:
-
Calibration: Calibrate the solar simulator to an irradiance of 1000 W/m² (1 Sun) using the calibrated reference solar cell.[6]
-
Temperature Control: Mount the solar cell on the temperature-controlled stage and maintain a constant temperature of 25°C.[7]
-
Preconditioning (for Perovskite Cells): Before measurement, it is crucial to precondition the perovskite solar cell to achieve a stabilized output. This often involves light soaking the device at its maximum power point (MPP) until the output current stabilizes. The specific preconditioning time should be reported.[8]
-
J-V Sweep: Connect the solar cell to the SMU using a 4-point probe configuration to minimize the impact of series resistance from the contacts.[7]
-
Apply a voltage sweep across the cell and measure the resulting current.
-
For perovskite solar cells, it is essential to report the scan direction (e.g., forward from short-circuit to open-circuit, or reverse from open-circuit to short-circuit) and the voltage scan rate, as these parameters can significantly influence the measured J-V curve due to hysteretic effects.[8] A slow scan rate is generally preferred to approximate steady-state conditions.
-
-
Data Extraction: From the J-V curve, extract the following parameters:
-
Voc: The voltage at which the current is zero.
-
Jsc: The current density at zero voltage (the measured short-circuit current divided by the active area of the cell).
-
Fill Factor (FF): Calculated as (Vmpp * Jmpp) / (Voc * Jsc), where Vmpp and Jmpp are the voltage and current density at the maximum power point.
-
Power Conversion Efficiency (PCE): Calculated as (Voc * Jsc * FF) / Pin, where Pin is the incident power density (1000 W/m²).
-
-
2. Stability Testing (ISOS Protocols)
The long-term stability of perovskite solar cells is a critical area of research. The International Summit on Organic Photovoltaic Stability (ISOS) has established protocols for standardized stability testing.
-
ISOS-D-1: Dark Storage Stability (Shelf Lifetime) [9][10]
-
Objective: To assess the intrinsic stability of the solar cell in the absence of light under ambient conditions.
-
Procedure:
-
Store the unencapsulated or encapsulated solar cells in the dark in an environment with controlled ambient temperature (e.g., 23 ± 4 °C) and humidity.[11]
-
Periodically measure the J-V characteristics of the cells under STC at defined time intervals (e.g., 0, 24, 100, 500, 1000 hours).
-
Plot the normalized PCE, Voc, Jsc, and FF as a function of storage time. The time at which the PCE drops to 80% of its initial value (T80) is a common metric for reporting stability.
-
-
-
ISOS-L-1: Light Soaking Stability (Operational Lifetime) [9][10]
-
Objective: To evaluate the stability of the solar cell under continuous illumination, simulating operational conditions.
-
Procedure:
-
Place the solar cell under a continuous 1 Sun illumination from a solar simulator.
-
Maintain the cell at its maximum power point (MPP) using an MPP tracker (B12436777) or by applying a constant voltage close to the Vmpp.
-
Control the temperature of the cell (e.g., at 25°C or a more elevated temperature like 65°C or 85°C to accelerate aging, which should be specified).
-
Periodically interrupt the light soaking to measure the full J-V curve under STC.
-
Plot the normalized performance parameters over time to determine the operational stability.
-
-
Visualizing the Device Architectures
Caption: A typical n-i-p planar architecture of a this compound-based perovskite solar cell.
References
- 1. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 2. Comparative Study of Thin-Film Perovskite Solar Cells Based on Methylammonium Lead Iodide and Methylammonium Lead Bromide | Farooq | International Review of Electrical Engineering (IREE) [praiseworthyprize.org]
- 3. enf.com.cn [enf.com.cn]
- 4. High Efficiency Monocrystalline Silicon Solar Cell 182mm Wafer [sunevosolar.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. delftxdownloads.tudelft.nl [delftxdownloads.tudelft.nl]
- 8. researchgate.net [researchgate.net]
- 9. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 10. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 11. dspace.mit.edu [dspace.mit.edu]
A Comparative Guide to Recent Advances in Methylammonium-Free Perovskite Materials
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. However, the inclusion of the volatile organic cation, methylammonium (B1206745) (MA), has been a persistent bottleneck, hindering the long-term thermal stability of these devices.[1][2][3] This has spurred intensive research into MA-free alternatives, leading to significant breakthroughs in efficiency and durability. This guide provides a comprehensive comparison of recent advancements in MA-free perovskite materials, focusing on formamidinium (FA) and cesium (Cs)-based compositions, and offers detailed experimental insights for researchers and professionals in the field.
Performance Comparison of MA-Free Perovskite Solar Cells
The quest for stable and efficient MA-free perovskites has largely centered on the use of FA and Cs as alternative A-site cations. These materials have demonstrated remarkable power conversion efficiencies (PCEs) and improved stability profiles. The following tables summarize the key performance metrics of recently developed MA-free PSCs.
| Perovskite Composition | Deposition Method | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Stability Highlights | Reference |
| Cs0.05FA0.95PbI3 (single crystal) | Solution | 24.29 | - | - | - | Retained 90% of initial efficiency after 900 h at 53 °C. | [4] |
| FA0.91Cs0.09PbI3 | Solution | 24.7 | 1.18 | - | - | Enhanced operational stability due to reduced electron-phonon coupling. | [5] |
| FA0.7Cs0.3Pb(I0.9Br0.1)3 | Vacuum | 18.2 | - | - | - | High performance for a vapor-deposited MA-free system. | |
| (Cs0.17FA0.83)Pb(I0.97-xBrxCl0.03)3 | Solution | 20.50 | - | - | - | Retained about 80% of original efficiency after 1000 h aging (unencapsulated). | [3][6] |
| FA0.8Cs0.2PbI3 with Pb(SCN)2 | Solution | 19.57 | 1.09 | 22.25 | 80.85 | Additive engineering improved grain size and carrier lifetimes. | [7][8][9] |
| 3D HaP with 5F-PHZ passivation | Solution | 22.29 | 1.178 | 24.51 | 77.2 | Interfacial passivation improved efficiency and stability. | [10] |
Experimental Protocols
The fabrication of high-performance MA-free perovskite solar cells requires precise control over the deposition and crystallization of the perovskite layer. Below are detailed methodologies for common solution-based and vacuum-based fabrication techniques.
Solution Processing: Spin-Coating with Antisolvent Quenching
This one-step method is widely used for fabricating high-quality perovskite films in a laboratory setting.
1. Precursor Solution Preparation (Example: FA0.83Cs0.17Pb(I0.9Br0.1)3):
-
Formamidinium Iodide (FAI) Synthesis: Dissolve formamidine (B1211174) acetate (B1210297) in a 1.5 molar excess of hydroiodic acid (HI) at 50°C with stirring for 10 minutes. Dry the resulting yellow-white powder at 100°C for approximately 2 hours. Wash the powder three times with diethyl ether to remove excess I2. Recrystallize the powder from ethanol (B145695) and dry the final white flake-like crystals in a vacuum oven at 50°C overnight.
-
Perovskite Precursor Solution: Prepare a 1.4 M perovskite precursor solution in a 4:1 (v:v) mixed solvent of anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Dissolve the precursor salts (FAI, Cesium Iodide (CsI), Lead Iodide (PbI2), and Lead Bromide (PbBr2)) in the desired stoichiometric ratio in the solvent mixture within a nitrogen-filled glovebox. Stir the solution overnight at room temperature.
2. Device Fabrication:
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Deposit a layer of SnO2 nanoparticles (e.g., 3 wt% suspension in distilled water) onto the FTO substrate by spin-coating at 3000 RPM for 30 seconds. Anneal the substrates at 150°C for 30 minutes.
-
Perovskite Layer Deposition: In an inert environment, deposit the perovskite precursor solution onto the SnO2 layer. Spin-coat at 1000 RPM for 10 seconds, followed by 3000 RPM for 28 seconds. During the second step (at approximately 13 seconds from the end), dispense 100 µL of an antisolvent (e.g., chlorobenzene) in a continuous stream onto the spinning substrate. This "antisolvent quenching" step induces rapid and uniform crystallization.
-
Annealing: Immediately transfer the substrate to a hotplate and anneal at 130°C for 10 minutes.
-
Hole Transport Layer (HTL) Deposition: After the substrate cools down, deposit the HTL, such as Spiro-OMeTAD, by spin-coating at 4000 RPM for 30 seconds. The Spiro-OMeTAD solution is typically prepared in chlorobenzene (B131634) with additives like Li-TFSI and 4-tert-butylpyridine.
-
Metal Electrode Deposition: Finally, thermally evaporate a gold (Au) or silver (Ag) back contact through a shadow mask to define the device area.
Vacuum Deposition: Three-Source Thermal Evaporation
This method offers a scalable approach for producing uniform and high-quality MA-free perovskite films.
1. Precursor Source Preparation:
-
Load high-purity FAI, PbI2, and CsBr into separate thermal evaporation sources within a high-vacuum chamber.
2. Deposition Process:
-
Mount the substrate (e.g., ITO/PTAA) in the chamber.
-
Simultaneously co-evaporate the FAI, PbI2, and CsBr sources onto the substrate. The deposition rates of each source are precisely controlled to achieve the desired stoichiometry of the perovskite film (e.g., FA0.7Cs0.3Pb(I0.9Br0.1)3).
-
A slight excess of PbI2 is often beneficial for enhancing film stability and optoelectronic properties.
3. Post-Deposition Annealing:
-
Anneal the deposited film at a specific temperature to promote crystallization and improve film quality. The optimal annealing temperature depends on the substrate and the specific perovskite composition.
4. Completion of the Device:
-
Deposit the subsequent layers, such as the electron transport layer (e.g., C60) and the metal contact (e.g., Ag), to complete the p-i-n device architecture.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the charge transport pathway in a typical perovskite solar cell and a generalized experimental workflow.
Caption: Charge transport pathway in a perovskite solar cell.
Caption: Generalized experimental workflow for perovskite solar cells.
Conclusion
The development of methylammonium-iodide-free perovskite materials represents a critical step towards the commercialization of stable and highly efficient perovskite solar cells. Formamidinium and cesium-based compositions have emerged as the most promising alternatives, with power conversion efficiencies now rivaling their MA-containing counterparts. Continued research focusing on compositional engineering, additive manufacturing, and scalable deposition techniques will be crucial in overcoming the remaining challenges and unlocking the full potential of this transformative photovoltaic technology. The detailed experimental protocols and conceptual diagrams provided in this guide aim to equip researchers with the necessary knowledge to contribute to this exciting and rapidly advancing field.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Charge transport materials for mesoscopic perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC00828A [pubs.rsc.org]
- 8. Recent advances in perovskite solar cells: efficiency, stability and lead-free perovskite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Research Portal [openresearch.surrey.ac.uk]
Safety Operating Guide
Proper Disposal of Methylammonium Iodide: A Guide for Laboratory Professionals
Methylammonium (B1206745) iodide (MAI) is a crucial component in perovskite solar cell research and other synthetic chemistry applications. Due to its hazardous nature, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of methylammonium iodide, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with the appropriate personal protective equipment (PPE). According to safety data sheets, MAI is harmful if swallowed, causes skin irritation, and can lead to serious eye and respiratory irritation.[1][2][3][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA or EU standards.[1][2]
-
Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2]
-
Respiratory Protection: If there is a risk of dust formation or if working outside of a fume hood, use a NIOSH (US) or CEN (EU) approved respirator.[1][2]
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] An eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and solutions.
-
Place these materials in a designated, leak-proof, and sealable container clearly labeled as "Hazardous Waste: this compound".[7]
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary container away from incompatible materials, such as strong oxidizing agents.[7]
2. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1][2]
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[1][3]
-
For small spills, you can use an absorbent material to collect the substance.
-
Place all contaminated materials into the designated hazardous waste container.[1][2]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
3. Chemical Treatment (for dilute aqueous solutions): While not a substitute for professional disposal, chemical neutralization can be employed to convert the iodide in dilute aqueous solutions to a less hazardous form before collection. This procedure is based on the general method of reducing iodine-containing waste.
-
Principle: The iodide in the this compound can be reduced to the less harmful iodide ion (I⁻) using a reducing agent like sodium thiosulfate (B1220275).
-
Procedure:
-
Work in a chemical fume hood and wear all required PPE.
-
Prepare a dilute aqueous solution of the this compound waste.
-
Slowly add a solution of sodium thiosulfate (Na₂S₂O₃) while stirring. The exact amount will depend on the concentration of your waste, but an excess of the reducing agent is typically used to ensure complete reaction.
-
Allow the reaction to proceed. The disappearance of any color associated with iodine indicates the reaction is complete.
-
Even after this treatment, the resulting solution should be collected as hazardous waste, as it still contains the organic component and other byproducts. Label the container appropriately.
-
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for your this compound waste.[5][7]
-
Provide a full and accurate description of the waste, including its chemical composition and any pre-treatment performed.
Data Presentation
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [7] |
| Disposal Method | Licensed Professional Disposal Company | [1][5][7] |
| Environmental Release | Do not empty into drains or the environment | [1][7] |
| Occupational Exposure Limits | No specific limits established | [1] |
No specific quantitative data, such as concentration limits for disposal, are available in the reviewed safety data sheets. The general guideline is to treat any quantity of this compound as hazardous waste.[7]
Experimental Protocols
Protocol for Chemical Reduction of Dilute Aqueous this compound Waste:
-
Objective: To reduce the iodide component in a dilute aqueous solution of this compound to the less hazardous iodide ion.
-
Materials:
-
Dilute aqueous this compound waste solution.
-
Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).
-
Stir plate and stir bar.
-
Appropriate glass beakers.
-
Designated hazardous waste container.
-
-
Methodology:
-
Place the beaker containing the dilute this compound waste solution on a stir plate within a chemical fume hood.
-
Begin stirring the solution at a moderate speed.
-
Prepare a solution of the reducing agent (e.g., 10% w/v sodium thiosulfate in water).
-
Slowly add the reducing agent solution to the stirring waste solution.
-
Continue stirring for at least 30 minutes to ensure the reaction is complete.
-
Turn off the stir plate and carefully decant the treated solution into a clearly labeled hazardous waste container.
-
Rinse the beaker with a small amount of water and add the rinse to the waste container.
-
Seal the waste container and store it in the designated satellite accumulation area for pickup.
-
Logical Workflow for Disposal
References
- 1. Reversible Decomposition of Single-Crystal Methylammonium Lead Iodide Perovskite Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. Light-induced degradation of methylammonium tin iodide absorber layers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling Methylammonium iodide
Essential Safety and Handling Guide for Methylammonium Iodide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (MAI). Adherence to these procedures is vital for ensuring personal safety and proper disposal in the laboratory environment.
This compound is a compound used in laboratory chemical synthesis.[1] It is classified as a hazardous substance that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment required when handling this compound. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][4]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Must conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] Should include side-shields.[1] Tightly fitting safety goggles are also recommended.[2] |
| Skin Protection | Gloves | Appropriate chemical-resistant gloves must be worn.[5] Gloves must be inspected prior to use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] |
| Protective Clothing | A complete suit protecting against chemicals or an impervious lab coat is recommended to prevent skin exposure.[1][6] | |
| Respiratory Protection | Dust Mask/Respirator | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[1][6] For higher-level protection or where risk assessment shows it's appropriate, use a full-face particle respirator like N99 (US) or P2 (EN 143) cartridges.[4][5] |
Operational Plans
Safe Handling Protocol
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6] Ensure that eyewash stations and safety showers are readily accessible.[6][7]
Step 1: Preparation
-
Before handling, read the Safety Data Sheet (SDS) thoroughly.
-
Ensure all required PPE is available and in good condition.
-
Work in a designated area, such as a chemical fume hood, with appropriate exhaust ventilation where dust can be formed.[1][4]
Step 2: Handling the Compound
Step 3: Storage
-
Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2]
-
The substance is hygroscopic and should be stored accordingly.[3]
Step 4: Cleanup
-
Wash hands and any exposed skin thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][7]
-
Decontaminate all equipment and the work area after use.
Emergency Spill Response Protocol
In the event of a spill, it is critical to act quickly and safely to contain and clean up the material.
Step 1: Evacuate and Secure the Area
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, put on the appropriate personal protective equipment, including respiratory protection, gloves, eye protection, and a lab coat.[3][4]
Step 3: Containment and Cleanup
-
Prevent the spill from spreading and ensure it does not enter drains.[3][4]
-
Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][3]
Step 4: Decontamination
-
Clean the spill area thoroughly with soap and water.[1]
-
Dispose of all contaminated materials, including PPE, as hazardous waste.[1]
Caption: Workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection : All waste, including surplus material, spill cleanup materials, and contaminated PPE, must be handled as hazardous waste.[6] Collect this waste in a suitable, closed, and clearly labeled container.[6]
-
Disposal Method : Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of the material down the drain.[3]
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[1]
First Aid Measures
If exposure occurs, follow these first aid guidelines and seek immediate medical attention. Always show the Safety Data Sheet to the attending physician.[1][3]
-
If Inhaled : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][3]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, consult a physician.[7]
-
In Case of Eye Contact : Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Consult a physician immediately.[7]
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. benchchem.com [benchchem.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
